Product packaging for 11-Deoxymogroside V(Cat. No.:)

11-Deoxymogroside V

Cat. No.: B12418034
M. Wt: 1271.4 g/mol
InChI Key: FXMONPOKYCDPKD-KUWQHOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

11-Deoxymogroside V is a useful research compound. Its molecular formula is C60H102O28 and its molecular weight is 1271.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H102O28 B12418034 11-Deoxymogroside V

Properties

Molecular Formula

C60H102O28

Molecular Weight

1271.4 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C60H102O28/c1-24(9-13-35(57(4,5)78)87-55-50(88-54-49(77)43(71)38(66)30(21-63)83-54)45(73)40(68)32(85-55)23-80-52-47(75)42(70)37(65)29(20-62)82-52)25-15-16-60(8)33-12-10-26-27(58(33,6)17-18-59(25,60)7)11-14-34(56(26,2)3)86-53-48(76)44(72)39(67)31(84-53)22-79-51-46(74)41(69)36(64)28(19-61)81-51/h10,24-25,27-55,61-78H,9,11-23H2,1-8H3/t24-,25-,27-,28-,29-,30-,31-,32-,33-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1

InChI Key

FXMONPOKYCDPKD-KUWQHOJOSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(CC[C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)C

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CCC6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)C

Origin of Product

United States

Foundational & Exploratory

The Discovery and Analysis of 11-Deoxymogroside V in Siraitia grosvenorii: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine native to Southern China.[1] For centuries, its fruit has been used in traditional Chinese medicine and as a natural, non-caloric sweetener.[1] The characteristic sweetness of monk fruit is attributed to a group of cucurbitane-type triterpenoid glycosides known as mogrosides.[1] While mogroside V is the most abundant and well-known of these compounds, a diverse array of other mogrosides, including the minor constituent 11-Deoxymogroside V, have been isolated and characterized. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and potential bioactivity of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in natural product chemistry and drug development.

Biosynthesis of Mogrosides in Siraitia grosvenorii

The biosynthesis of mogrosides, including this compound, follows the isoprenoid pathway. The process begins with the cyclization of 2,3-oxidosqualene to form the cucurbitane skeleton. This backbone then undergoes a series of modifications, including oxidation and glycosylation, which are catalyzed by enzymes such as cytochrome P450s and UDP-glucosyltransferases, to produce the various mogroside congeners.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the fruit of Siraitia grosvenorii is a multi-step process involving extraction and chromatographic separation. While specific yields for minor components like this compound are not always reported, the general workflow can be adapted for its targeted isolation.

1. Extraction:

  • Initial Extraction: Dried and powdered fruit of Siraitia grosvenorii is typically extracted with a polar solvent. A common method involves using 70% aqueous ethanol.[2] The mixture is refluxed or sonicated to ensure efficient extraction of the glycosides.

  • Solvent Partitioning: The crude ethanol extract is then often partitioned with a series of solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to remove lipids and other less polar compounds. The mogrosides, being polar glycosides, will preferentially partition into the n-butanol phase.

2. Chromatographic Purification:

  • Macroporous Resin Chromatography: The n-butanol extract is subjected to column chromatography using macroporous adsorbent resins (e.g., D101 resin).[2] The column is first washed with water to remove sugars and other highly polar impurities, followed by elution with a gradient of ethanol in water. Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Silica Gel Chromatography: Fractions enriched with mogrosides are further purified by silica gel column chromatography. A gradient of chloroform-methanol or ethyl acetate-ethanol is commonly used as the mobile phase.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is achieved using preparative or semi-preparative HPLC, often with a C18 column. A typical mobile phase consists of a gradient of acetonitrile and water.

Structural Characterization

The structure of this compound and other mogrosides is elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation patterns of the isolated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the complete structure of the aglycone and the positions and identities of the sugar moieties.

Quantitative Data

The concentration of mogrosides in Siraitia grosvenorii fruit varies depending on the stage of maturity. While specific quantitative data for this compound is limited, the general trend of mogroside accumulation is informative.

MogrosideEarly Maturity (15-45 days)Mid Maturity (60 days)Late Maturity (75-90 days)
Mogroside IIeMajor ComponentDecreasingLow Levels
Mogroside IIIIncreasingSignificant LevelsDecreasing
Mogroside V Low LevelsIncreasingPredominant
Siamenoside IVery Low LevelsIncreasingHigh Levels
This compound Not typically reportedNot typically reportedMinor Component
Data synthesized from studies on mogroside accumulation during fruit development.[3]

Comparative Antioxidant Activity

Studies have compared the in vitro antioxidant activities of different mogrosides. While data for this compound is not available, a comparison between the closely related Mogroside V and 11-oxo-mogroside V provides insight into how small structural changes can affect bioactivity.

ActivityMogroside V (EC₅₀ µg/mL)11-oxo-mogroside V (EC₅₀ µg/mL)
Superoxide Radical Scavenging-4.79
Hydrogen Peroxide Scavenging-16.52
Hydroxyl Radical Scavenging48.44146.17
OH-induced DNA Damage-3.09
EC₅₀: The concentration at which 50% of the radical scavenging or inhibitory effect is observed.[4]

Signaling Pathways and Bioactivity

Research into the pharmacological effects of mogrosides has primarily focused on the major constituent, Mogroside V. These studies have implicated several signaling pathways in its anti-inflammatory and antioxidant effects. While direct evidence for this compound is lacking, its structural similarity to other cucurbitane glycosides suggests it may have similar biological activities.[5]

Inferred Anti-Inflammatory Signaling Pathways for Cucurbitane Glycosides

Molecular docking studies on various cucurbitane glycosides suggest they have a high affinity for key proteins in anti-inflammatory signaling pathways.[5]

anti_inflammatory_pathways LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates ProInflammatory_Cytokines Pro-inflammatory Cytokines NFkB->ProInflammatory_Cytokines Induces Cucurbitane_Glycosides Cucurbitane Glycosides (e.g., this compound - Inferred) Cucurbitane_Glycosides->TLR4 Inhibits Cucurbitane_Glycosides->NFkB Inhibits

Caption: Inferred inhibition of the TLR4/NF-κB signaling pathway by cucurbitane glycosides.

Inferred Antioxidant Signaling Pathways for Cucurbitane Glycosides

Cucurbitane glycosides are also predicted to interact with key regulators of the cellular antioxidant response.[6]

antioxidant_pathways Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 Activates ARE ARE Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces Expression Cucurbitane_Glycosides Cucurbitane Glycosides (e.g., this compound - Inferred) Cucurbitane_Glycosides->Nrf2 Promotes Activation

Caption: Postulated activation of the Nrf2/ARE antioxidant pathway by cucurbitane glycosides.

Experimental Workflow for Isolation and Characterization

The overall process for discovering and characterizing novel mogrosides like this compound is summarized in the following workflow.

experimental_workflow start Siraitia grosvenorii Fruit extraction Solvent Extraction (e.g., 70% Ethanol) start->extraction partitioning Solvent Partitioning (n-Butanol) extraction->partitioning macroporous_resin Macroporous Resin Chromatography partitioning->macroporous_resin silica_gel Silica Gel Chromatography macroporous_resin->silica_gel hplc Preparative HPLC silica_gel->hplc pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1D and 2D) pure_compound->nmr structure Structure Elucidation ms->structure nmr->structure

Caption: General workflow for the isolation and structural elucidation of this compound.

Conclusion and Future Directions

This compound is one of the many cucurbitane glycosides that contribute to the chemical diversity of Siraitia grosvenorii. While it is a minor component compared to Mogroside V, its unique structure warrants further investigation into its potential biological activities. Future research should focus on developing targeted isolation protocols to obtain sufficient quantities of this compound for comprehensive pharmacological screening. Elucidating its specific effects on inflammatory and antioxidant signaling pathways will be crucial in determining its potential as a novel therapeutic agent. Furthermore, a comparative analysis of the bioactivities of a wider range of mogrosides will provide valuable structure-activity relationship data for the development of new drugs and functional foods.

References

The Natural Occurrence of 11-Deoxymogroside V: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxymogroside V is a cucurbitane-type triterpenoid glycoside that naturally occurs in the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This plant, native to southern China, has a long history of use in traditional Chinese medicine and is now globally recognized for its intensely sweet, non-caloric extracts used as natural sweeteners. The sweetness of monk fruit is primarily attributed to a group of compounds called mogrosides, with Mogroside V being the most abundant and well-studied. This compound is a minor constituent compared to Mogroside V and is structurally similar, differing by the absence of a hydroxyl group at the C-11 position of the mogrol aglycone. This guide provides a comprehensive overview of the natural occurrence, analysis, and what is known about the biological context of this compound, aimed at professionals in research and drug development.

Natural Occurrence and Quantitative Data

This compound is found exclusively in the fruit of Siraitia grosvenorii. While numerous studies have quantified the major mogrosides, particularly Mogroside V, specific quantitative data for this compound remains scarce in the scientific literature. It is consistently identified as a minor component of the total mogroside fraction. The concentration of mogrosides, in general, is influenced by the fruit's maturity, with sweeter, more glycosylated mogrosides accumulating as the fruit ripens.

The table below summarizes the occurrence of key mogrosides in Siraitia grosvenorii fruit, highlighting the qualitative presence of this compound.

Compound NamePresence in Siraitia grosvenorii FruitTypical Concentration Range (of total mogrosides)Key Characteristics
Mogroside VMajor>30%Primary sweet component, approximately 250 times sweeter than sucrose.
Siamenoside IMajorVariableOne of the sweetest mogrosides.
Mogroside IVMajorVariableA significant contributor to the sweet taste.
11-oxo-Mogroside VMinorVariableAn oxidized derivative of Mogroside V.[1]
This compound Minor Not specifically quantified in most studies A derivative of Mogroside V lacking a C-11 hydroxyl group.
Mogroside IIIMinorVariableLess sweet than Mogroside V.
Mogroside IIEMinorHigher in unripe fruitConsidered a precursor to more glycosylated, sweeter mogrosides.

Experimental Protocols

General Protocol for the Extraction and Analysis of Mogrosides

1. Sample Preparation:

  • Fresh fruits of Siraitia grosvenorii are harvested, washed, and the seeds and peel are removed.

  • The fruit pulp is lyophilized (freeze-dried) and ground into a fine powder to maximize the surface area for extraction.

2. Extraction:

  • The powdered fruit is extracted with an 80% aqueous methanol or ethanol solution at a solid-to-liquid ratio of 1:10 (w/v).

  • The extraction is typically performed under reflux or with ultrasonication for 1-2 hours at 60-70°C. This process is repeated 2-3 times to ensure complete extraction.

  • The extracts are combined, filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

3. Purification:

  • The crude extract is subjected to column chromatography using a macroporous adsorbent resin (e.g., D101, AB-8).

  • The column is first washed with deionized water to remove sugars and other polar impurities.

  • A stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol) is used to elute the mogrosides. Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Fractions containing the desired mogrosides are pooled and concentrated.

  • Further purification to isolate minor components like this compound can be achieved using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile and water.

4. Quantification:

  • Quantitative analysis is performed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) or with a Diode Array Detector (HPLC-DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape).

  • Detection: For HPLC-DAD, detection is typically at ~203-210 nm. For HPLC-MS/MS, specific parent and daughter ion transitions are monitored for each mogroside to ensure accurate identification and quantification.

  • A certified reference standard of this compound is required for accurate quantification.

Visualizations

Biosynthesis of Mogrosides

The biosynthesis of mogrosides in Siraitia grosvenorii is a complex multi-enzyme process that starts from the isoprenoid pathway. While the specific enzymatic steps leading to this compound are not fully elucidated, it is understood to be part of the broader mogroside biosynthetic network. The following diagram illustrates the general pathway.

Mogroside_Biosynthesis cluster_0 Isoprenoid Pathway cluster_1 Triterpenoid Backbone Synthesis cluster_2 Glycosylation Steps IPP Isopentenyl Pyrophosphate Squalene Squalene IPP->Squalene Multiple Steps 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Cucurbitadienol Cucurbitadienol 2,3-Oxidosqualene->Cucurbitadienol Cucurbitadienol Synthase Mogrol Mogrol Cucurbitadienol->Mogrol Hydroxylation Steps (P450s) Mogroside IIE Mogroside IIE Mogrol->Mogroside IIE UGTs This compound This compound (Hypothesized Branch) Mogrol->this compound Alternative Hydroxylation & Glycosylation Mogroside III Mogroside III Mogroside IIE->Mogroside III UGTs Mogroside IV Mogroside IV Mogroside III->Mogroside IV UGTs Mogroside V Mogroside V Mogroside IV->Mogroside V UGTs Mogroside_Isolation_Workflow start Start: Dried Monk Fruit Powder extraction Solvent Extraction (e.g., 80% Ethanol) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Mogroside Extract filtration->crude_extract macroporous_resin Macroporous Resin Column Chromatography crude_extract->macroporous_resin elution Stepwise Elution (Water -> Ethanol Gradient) macroporous_resin->elution fractions Collect & Pool Fractions elution->fractions prep_hplc Preparative HPLC (C18 Column) fractions->prep_hplc isolated_compound Isolated this compound prep_hplc->isolated_compound analysis Structural Elucidation (NMR, MS) & Quantification isolated_compound->analysis end End analysis->end MogrosideV_Signaling_Pathways cluster_MogrosideV Mogroside V cluster_Pathways Cellular Signaling Pathways cluster_Outcomes Biological Outcomes MogV Mogroside V AMPK AMPK Pathway MogV->AMPK Activates PI3K_Akt PI3K/Akt Pathway MogV->PI3K_Akt Modulates NF_kB NF-κB Pathway MogV->NF_kB Inhibits Metabolism Improved Glucose & Lipid Metabolism AMPK->Metabolism Antioxidant Antioxidant Response PI3K_Akt->Antioxidant Anti_Inflammatory Anti-inflammatory Effects NF_kB->Anti_Inflammatory

References

biosynthesis pathway of mogrosides in monk fruit

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biosynthesis Pathway of Mogrosides in Monk Fruit

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrosides are the primary bioactive compounds found in the fruit of Siraitia grosvenorii, commonly known as monk fruit or luo han guo.[1] These cucurbitane-type triterpenoid glycosides are renowned for their intense sweetness, with mogroside V being approximately 250 times sweeter than sucrose, yet they are non-caloric.[2] This property makes them highly valuable as natural sweeteners and sugar substitutes, particularly for individuals with diabetes or obesity.[1] Beyond their sweetness, mogrosides exhibit a range of pharmacological activities, including antioxidant, anti-tussive, and anti-inflammatory properties.[3] The complex structure of mogrosides makes their chemical synthesis challenging and economically unviable.[1] Consequently, understanding and engineering their biosynthetic pathway is crucial for sustainable production, either through metabolic engineering in plants or heterologous expression in microbial systems.

This technical guide provides a comprehensive overview of the mogroside biosynthesis pathway, detailing the core enzymatic steps, key intermediates, and the genetic basis for their production. It includes quantitative data, detailed experimental protocols for pathway elucidation, and visualizations to facilitate a deeper understanding for research and development professionals.

Core Biosynthesis Pathway

The biosynthesis of mogrosides is a multi-step enzymatic process that converts the basic triterpenoid precursor, squalene, into a variety of glycosylated mogrol derivatives. The pathway primarily involves five key enzyme families: squalene epoxidases (SQE), a triterpenoid synthase (cucurbitadienol synthase, CS), epoxide hydrolases (EPH), cytochrome P450 monooxygenases (CYP450s), and UDP-glucosyltransferases (UGTs).[1][4][5] The coordinated expression of genes from these families is critical for the accumulation of sweet mogrosides during fruit development.[6]

The pathway can be broadly divided into three main stages:

  • Formation of the Cucurbitadienol Skeleton: Squalene is first epoxidized and then cyclized to form the foundational tetracyclic triterpenoid structure of cucurbitadienol.

  • Oxidation to the Mogrol Aglycone: The cucurbitadienol backbone undergoes a series of hydroxylation and oxidation reactions, catalyzed primarily by CYP450 enzymes, to form the aglycone mogrol.

  • Glycosylation of Mogrol: Mogrol is sequentially decorated with glucose moieties by UGTs to produce the various mogrosides, culminating in the highly sweet mogroside V.

Mogroside_Biosynthesis_Pathway cluster_sqe cluster_cs cluster_cyp1 cluster_cyp2 cluster_eph cluster_ugt1 cluster_ugt2 cluster_ugt3 cluster_ugt4 Squalene Squalene Oxidosqualene 2,3-Oxidosqualene Squalene:e->Oxidosqualene:w Epoxidation Cucurbitadienol Cucurbitadienol Oxidosqualene:e->Cucurbitadienol:w Cyclization Hydroxycucurbitadienol 11-hydroxycucurbitadienol Cucurbitadienol:e->Hydroxycucurbitadienol:w C11-Hydroxylation Oxocucurbitadienol 11-oxocucurbitadienol Hydroxycucurbitadienol:e->Oxocucurbitadienol:w Oxidation Mogrol Mogrol Oxocucurbitadienol:e->Mogrol:w Multi-step (Hydroxylation) Mogroside_IIE Mogroside II-E Mogrol:e->Mogroside_IIE:w Glycosylation (C3, C24) Mogroside_III Mogroside III Mogroside_IIE:e->Mogroside_III:w Glycosylation Siamenoside_I Siamenoside I Mogroside_III:e->Siamenoside_I:w Glycosylation Mogroside_V Mogroside V Siamenoside_I:e->Mogroside_V:w Glycosylation SQE SQE (Squalene Epoxidase) SQE->Squalene:n CS CS (Cucurbitadienol Synthase) CS->Oxidosqualene:n CYP87D18_1 CYP87D18 CYP87D18_1->Cucurbitadienol:n CYP87D18_2 CYP87D18 CYP87D18_2->Hydroxycucurbitadienol:n EPH EPH (Epoxide Hydrolase) + Other enzymes EPH->Oxocucurbitadienol:n UGT720 UGT720-269-1 UGT720->Mogrol:s UGT94_1 UGT94-289-3 UGT94_1->Mogroside_IIE:s UGT94_2 UGT94-289-3 UGT94_2->Mogroside_III:s UGT94_3 UGT94-289-3 UGT94_3->Siamenoside_I:s

Caption: Simplified overview of the mogroside biosynthesis pathway.

Data Presentation: Quantitative Analysis

The concentration of mogrosides and their precursors varies significantly during fruit development and can be influenced by external treatments.

Table 1: Concentration of Mogroside Precursors in Different Monk Fruit Varieties (mg/g Dry Weight)

VarietySqualene Content (mg/g)Cucurbitadienol Content (mg/g)
C21.24Data not specified
E30.03Data not specified
Average Not specified0.50
Range Not specified0.17 - 1.80
Data sourced from a study on 15 different varieties of S. grosvenorii.[1]

Table 2: Mogroside Content in Transgenic Cucumber and Tomato (ng/g Fresh Weight)

CompoundTransgenic Cucumber (Line U1)Transgenic Tomato (Line S10)
Mogrol36.88Not Detected
Mogroside I-A158.0Not Detected
Mogroside II-E74.3Not Detected
Mogroside III615.0Detected (low amount)
Siamenoside I113.0Not Detected
Mogroside V 587.0 Not Detected
Data from heterologous expression of six mogroside biosynthesis genes.[7]

Table 3: Impact of Post-Ripening Treatment on Sweet Mogroside Content

CompoundChange after 2 weeks at 35°C
Mogroside V 80% increase
Mogroside VI >100% increase
Post-ripening promotes the glycosylation of bitter precursors into sweet mogrosides.[8]

Table 4: Catalytic Efficiency of Engineered UGTs

EnzymeSubstrateProductConversion Yield
UGT94-289-3Mogroside IIISweet Mogrosides95%
Engineered UGTsMogrolMogroside V91-99%
Protein engineering has significantly improved the efficiency of the multi-glycosylation process.[8][9]

Key Enzymes and Their Roles

Squalene Epoxidase (SQE)
  • Function: Catalyzes the initial epoxidation of squalene. The Siraitia genome contains five SQE genes.[6] SgSQE2 is capable of two successive epoxidations to form 2,3;22,23-dioxidosqualene, an atypical precursor for triterpenoid synthesis in monk fruit.[10]

  • Gene(s): SgSQE1, SgSQE2

Cucurbitadienol Synthase (CS)
  • Function: A key branch-point enzyme that cyclizes 2,3-oxidosqualene into the tetracyclic cucurbitadienol skeleton, committing the pathway to mogroside synthesis rather than sterol synthesis.[1][8]

  • Gene(s): SgCS (also referred to as SgCDS)

Cytochrome P450s (CYP450s)
  • Function: This large family of enzymes is responsible for the extensive oxidative modifications (primarily hydroxylations) of the cucurbitadienol core to form mogrol.[8][11]

  • Key Enzyme: CYP87D18 has been identified as a crucial multifunctional enzyme. It catalyzes the oxidation of cucurbitadienol at the C-11 position, first to 11-hydroxycucurbitadienol and then to 11-oxocucurbitadienol, a key intermediate en route to mogrol.[12][13]

Epoxide Hydrolase (EPH)
  • Function: While the precise role and timing are still under investigation, EPH enzymes are involved in the pathway, likely acting on epoxide groups to form diols during the formation of mogrol.[8][14] Two EPHs show expression patterns that cluster with other mogroside biosynthesis genes.[2]

  • Gene(s): SgEPH2

UDP-Glucosyltransferases (UGTs)
  • Function: UGTs are responsible for the final and critical glycosylation steps that determine the sweetness and diversity of mogrosides. They transfer glucose from UDP-glucose to the mogrol aglycone and its glycosylated intermediates.[9][15]

  • Key Enzymes:

    • UGT720-269-1: Performs the initial glycosylations of mogrol.[16][17]

    • UGT94-289-3: A key downstream enzyme that adds subsequent glucose moieties to form the highly sweet mogrosides, including siamenoside I, mogroside IV, and mogroside V.[16][17] This enzyme exhibits substrate promiscuity, acting on several mogroside intermediates.[13]

Experimental Protocols

Elucidating the mogroside biosynthesis pathway has involved a combination of genomics, transcriptomics, and functional enzymology. Below are representative protocols for key experiments.

Protocol 1: Identification of Candidate Genes via Transcriptomics
  • RNA Extraction: Collect monk fruit tissue at different developmental stages (e.g., 15, 30, 50, 70 days after flowering).[10] Extract total RNA using a suitable plant RNA extraction kit or Trizol method.

  • Library Preparation and Sequencing: Prepare RNA-Seq libraries and perform high-throughput sequencing (e.g., Illumina platform).[18]

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo or map reads to a reference S. grosvenorii genome.[18]

    • Perform differential gene expression analysis to identify genes upregulated during stages of high mogroside accumulation.[3]

    • Annotate differentially expressed genes using BLAST against public databases (e.g., NCBI, UniProt) to identify putative SQEs, CSs, CYP450s, and UGTs.[10]

Protocol 2: Functional Characterization of Biosynthetic Enzymes in Yeast
  • Gene Cloning: Amplify the full-length coding sequence of a candidate gene (e.g., a putative SgCS or CYP450) from monk fruit cDNA using PCR. Clone the gene into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: Transform the expression vector into a suitable Saccharomyces cerevisiae strain. For CYP450s, co-transform with a vector expressing a cytochrome P450 reductase (CPR) to provide the necessary reducing equivalents.[19][20]

  • Culture and Induction: Grow the transformed yeast in selective media. Induce gene expression by switching the carbon source from glucose to galactose.[19]

  • Substrate Feeding (if necessary): For downstream enzymes like CYP450s or UGTs, feed the yeast culture with the appropriate substrate (e.g., cucurbitadienol for a CYP450, mogrol for a UGT).

  • Metabolite Extraction: After a period of induction (e.g., 48-72 hours), harvest the yeast cells. Perform an organic solvent extraction (e.g., ethyl acetate or n-butanol) on the cell pellet and/or culture medium.

  • Product Analysis: Analyze the extract using LC-MS/MS or GC-MS to identify the enzymatic product by comparing its retention time and mass spectrum to an authentic standard.[1][21]

Experimental_Workflow A Transcriptome Sequencing (Monk Fruit Tissue) B Identify Candidate Genes (SQE, CS, CYP450, UGT) A->B Bioinformatics C Clone Gene into Yeast Expression Vector B->C Molecular Biology D Transform S. cerevisiae C->D E Induce Gene Expression & Feed Substrate D->E F Metabolite Extraction (Organic Solvent) E->F G Product Analysis (LC-MS/MS) F->G H Confirm Enzyme Function G->H Data Interpretation

Caption: General workflow for functional gene characterization.

Protocol 3: Quantitative Analysis of Mogrosides by HPLC-MS/MS
  • Sample Preparation:

    • Homogenize lyophilized plant material (e.g., transgenic cucumber fruit or monk fruit powder) into a fine powder.[7]

    • Extract a known mass of powder (e.g., 100 mg) with 80% methanol using ultrasonication for ~1 hour at room temperature.[21]

    • Centrifuge the mixture at high speed (e.g., 12,000 x g) for 15 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Separation:

    • System: Use a high-performance liquid chromatography system (e.g., Agilent 1260 Series).[7]

    • Column: Employ a C18 reverse-phase column (e.g., Agilent Poroshell 120 SB C18, 2.1 x 100 mm, 2.7 µm).[7]

    • Mobile Phase: Use a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be: 0-3 min, 20-23% B; 3-18 min, 23-40% B; followed by a wash and re-equilibration.[7]

    • Flow Rate: 0.25 mL/min.[7]

  • Mass Spectrometry Detection:

    • System: Couple the HPLC to a tandem mass spectrometer (e.g., AB SCIEX QTRAP 4500).[7]

    • Ionization: Use an electrospray ionization (ESI) source, typically in negative mode for mogrosides.

    • Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Define specific precursor-to-product ion transitions for each mogroside being quantified.

  • Quantification:

    • Prepare a calibration curve using authentic standards of each mogroside (e.g., mogroside V, siamenoside I).

    • Calculate the concentration of each mogroside in the sample by comparing its peak area to the standard curve.[22]

Conclusion

The elucidation of the mogroside biosynthesis pathway represents a significant achievement in plant metabolic engineering.[4][6] The identification of key genes within the SQE, CS, CYP450, and UGT families provides a genetic toolkit for enhancing mogroside production.[1] Current research focuses on overcoming bottlenecks in the pathway, such as the efficiency of CYP450 enzymes and the complex, multi-step glycosylations performed by UGTs.[9][19] Strategies including protein engineering to improve enzyme kinetics and the heterologous reconstruction of the entire pathway in microbial or plant chassis are paving the way for the sustainable, industrial-scale production of these high-value natural sweeteners.[7][9][21] This in-depth knowledge is invaluable for scientists and professionals aiming to harness this pathway for applications in food science, pharmaceuticals, and biotechnology.

References

An In-depth Technical Guide to 11-Deoxymogroside V: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and known properties of 11-Deoxymogroside V, a cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential therapeutic applications of this natural compound.

Chemical Identity and Physicochemical Properties

This compound is a complex glycoside belonging to the cucurbitane family of triterpenoids. Its chemical structure has been elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C₆₀H₁₀₂O₂₈[1][2]
Molecular Weight 1271.44 g/mol [1][2]
CAS Number 1707161-17-8[1]
Appearance White powder[2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Storage Store at -20°C for long-term stability.[1]
Chemical Structure

The structure of this compound is characterized by a cucurbitane-type aglycone, mogrol, linked to five glucose units. The absence of a hydroxyl group at the C-11 position distinguishes it from the more common mogroside V. The complete ¹H and ¹³C NMR spectral assignments have been reported, confirming the connectivity and stereochemistry of the molecule.[2]

Table 2: ¹³C-NMR Spectral Data of this compound (in C₅D₅N)

Carbon No.Chemical Shift (δ ppm)Carbon No.Chemical Shift (δ ppm)
138.11628.5
226.51751.3
388.91819.5
439.81919.5
552.82036.8
6130.92122.9
7121.22234.8
843.82331.7
947.72475.8
1037.52572.9
1129.72626.5
1233.52726.5
1349.82828.0
1447.32928.0
1532.53018.2

Data sourced from Prakash et al., 2014.[2]

Table 3: ¹H-NMR Spectral Data of this compound (in C₅D₅N)

Proton No.Chemical Shift (δ ppm, J in Hz)Proton No.Chemical Shift (δ ppm, J in Hz)
1.45, m15β1.85, m
1.09, m16α2.54, m
2.15, m16β1.85, m
1.85, m171.75, m
33.65, dd, 11.5, 4.5180.91, s
51.15, m190.84, s
65.65, d, 5.5211.11, d, 6.0
72.35, m221.85, m
81.65, m231.85, m
11α2.25, m243.75, m
11β1.45, m261.52, s
12α2.15, m271.51, s
12β1.85, m281.39, s
141.55, m291.09, s
15α2.35, m300.85, s

Data sourced from Prakash et al., 2014.[2]

Biological Properties and Potential Therapeutic Applications

While specific quantitative data on the biological activity of purified this compound is limited in publicly available literature, its classification as a cucurbitane triterpenoid glycoside suggests several potential therapeutic applications based on the activities of structurally related compounds.

Table 4: Summary of Potential Biological Activities of this compound

Biological ActivityEvidence/HypothesisPotential Therapeutic Area
Antidiabetic Mentioned in reviews as a constituent of Siraitia grosvenorii, which is used in traditional medicine for hyperglycemia.[3] Cucurbitane glycosides are known to have hypoglycemic effects.Type 2 Diabetes
Anti-inflammatory Cucurbitane glycosides have demonstrated anti-inflammatory properties, potentially through the modulation of NF-κB and other inflammatory pathways.Inflammatory Disorders
Hepatoprotective Other mogrosides have shown protective effects on the liver.Liver Diseases
Antioxidant Triterpenoid glycosides from Siraitia grosvenorii are known for their antioxidant properties.Oxidative Stress-Related Diseases

Signaling Pathways

The precise signaling pathways modulated by this compound have not been elucidated. However, based on studies of other cucurbitane and triterpenoid glycosides, it is plausible that it may interact with key cellular signaling cascades involved in metabolism and inflammation, such as the AMP-activated protein kinase (AMPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Postulated Signaling Pathway: Activation of AMPK

Many triterpenoid glycosides exert their metabolic effects through the activation of AMPK, a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation.

AMPK_Pathway 11-Deoxymogroside_V This compound AMPK AMPK 11-Deoxymogroside_V->AMPK Activates Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis

Postulated AMPK activation by this compound.
Postulated Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory effects of cucurbitane glycosides are often attributed to the inhibition of the pro-inflammatory NF-κB signaling pathway.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus 11-Deoxymogroside_V This compound IKK IKK Complex 11-Deoxymogroside_V->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression

Postulated NF-κB inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are crucial for further research. The following sections provide methodologies based on published literature for related compounds.

Isolation and Purification of this compound

The isolation of this compound from the fruit of Siraitia grosvenorii involves a multi-step chromatographic process.[2]

Isolation_Workflow Start Dried Fruit of Siraitia grosvenorii Extraction Extraction with Aqueous Alcohol Start->Extraction Chromatography1 Column Chromatography (e.g., Diaion HP-20) Extraction->Chromatography1 Chromatography2 Silica Gel Chromatography Chromatography1->Chromatography2 Chromatography3 Preparative HPLC Chromatography2->Chromatography3 End Purified This compound Chromatography3->End

General workflow for the isolation of this compound.

Protocol Details:

  • Extraction: The dried and powdered fruit of Siraitia grosvenorii is extracted with an aqueous alcohol solution (e.g., 70% ethanol) at room temperature. The extract is then concentrated under reduced pressure.

  • Initial Chromatographic Separation: The crude extract is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a gradient of methanol in water to obtain several fractions.

  • Silica Gel Chromatography: Fractions containing mogrosides are further purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform).

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a mobile phase of acetonitrile and water to yield pure this compound.[2]

In Vitro α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion. Inhibition of this enzyme can help to control postprandial hyperglycemia.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compound (this compound)

  • Acarbose (positive control)

  • 96-well microplate reader

Protocol:

  • Prepare solutions of the test compound and acarbose in a suitable solvent (e.g., DMSO, then diluted with buffer).

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of the α-glucosidase solution.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the pNPG solution.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Griess reagent

  • 96-well cell culture plates

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • To 50 µL of the supernatant, add 50 µL of Griess reagent and incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • A standard curve using sodium nitrite is prepared to quantify the NO concentration.

  • The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

  • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.[4][5]

Conclusion

This compound is a structurally defined natural product with potential therapeutic applications, particularly in the areas of metabolic and inflammatory disorders. While its specific biological activities require further investigation, its chemical class suggests promising avenues for research. The experimental protocols provided in this guide offer a starting point for the further characterization of this and other related cucurbitane triterpenoid glycosides. Future studies should focus on obtaining quantitative biological data for the purified compound and elucidating its precise mechanisms of action at the molecular level.

References

Spectroscopic Profile of 11-Deoxymogroside V: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 11-Deoxymogroside V, a cucurbitane triterpene glycoside isolated from Siraitia grosvenorii (Luo Han Guo). The structural elucidation of this compound was achieved through extensive Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses. This document presents the detailed spectroscopic data in a structured format, outlines the experimental protocols for data acquisition, and includes a visual representation of the analytical workflow.

Quantitative Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift values for this compound, as determined in pyridine-d₅/D₂O (10:1).[1]

Table 1: ¹H NMR Spectroscopic Data (pyridine-d₅/D₂O)[1]
PositionδH (ppm)MultiplicityJ (Hz)
11.15m
1.62m
22.18m
2.44m
34.15dd11.5, 4.5
51.18d10.5
62.50m
2.65m
74.68br s
91.60m
101.25s
121.95m
2.25m
131.12s
141.05s
151.55m
1.85m
164.45m
171.80s
180.95s
191.20s
201.45d6.5
212.30m
221.35m
1.65m
234.05m
243.85m
261.30d6.0
271.28d6.0
281.08s
291.10s
300.88s
Glc I
1'4.85d7.5
Glc II
1''4.93d7.8
Glc III
1'''5.18d7.8
Glc IV
1''''5.56d7.8
Glc V
1'''''4.84d7.8
Table 2: ¹³C NMR Spectroscopic Data (pyridine-d₅/D₂O)[1]
PositionδC (ppm)PositionδC (ppm)
138.41670.1
228.11751.2
388.91828.4
439.81919.4
556.12036.1
677.22172.8
7125.92238.1
8142.12368.2
948.12476.5
1038.92529.9
1125.52617.9
1235.52717.8
1349.92829.1
1449.12926.5
1532.53016.8
Glc I Glc IV
1'105.11''''104.9
2'81.92''''75.1
3'78.53''''78.1
4'71.84''''71.5
5'78.15''''77.9
6'69.56''''62.8
Glc II Glc V
1''104.81'''''105.9
2''76.52'''''75.2
3''78.23'''''78.4
4''71.64'''''71.9
5''77.85'''''78.2
6''62.96'''''63.1
Glc III
1'''104.5
2'''76.2
3'''78.0
4'''71.4
5'''77.5
6'''62.5

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRMS) data was utilized to determine the molecular formula of this compound.

Table 3: Mass Spectrometry Data
Ion[M-H]⁻
Molecular FormulaC₅₉H₉₈O₂₈

Experimental Protocols

The structural characterization of this compound was accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with mass spectrometry.

NMR Spectroscopy

NMR spectra were acquired on a Bruker Avance 500 MHz instrument.[2] Samples were prepared in a solvent mixture of pyridine-d₅ and D₂O (10:1). The ¹H and ¹³C NMR spectra were referenced to the solvent signals. The complete assignment of proton and carbon signals was achieved through a comprehensive analysis of the following experiments:

  • 1D NMR: ¹H NMR and ¹³C NMR spectra were recorded to identify the basic chemical shifts and functional groups present in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Used to establish ¹H-¹H spin-spin coupling correlations, identifying adjacent protons.

    • TOCSY (Total Correlation Spectroscopy): Employed to identify protons within the same spin system, which was particularly useful for assigning the sugar moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlated directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Established long-range correlations between ¹H and ¹³C nuclei (typically over 2-3 bonds), which was crucial for connecting the aglycone and sugar units and determining the overall structure.[1]

Mass Spectrometry

Mass spectral data were generated using a Waters QTof Micro mass spectrometer equipped with an electrospray ionization (ESI) source.[2] The analysis was performed in negative ESI mode. The sample was diluted in a 50:50 mixture of acetonitrile and water and introduced via direct infusion to obtain the mass-to-charge ratio (m/z) and determine the molecular weight.[2]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Siraitia grosvenorii Purification Chromatographic Purification Extraction->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis Structure_Determination Structure of This compound Data_Analysis->Structure_Determination

Caption: Workflow for the isolation and structural elucidation of this compound.

References

The Therapeutic Potential of Cucurbitane Glycosides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Abstract

Cucurbitane glycosides, a class of tetracyclic triterpenoid saponins, are garnering significant attention within the scientific community for their diverse and potent pharmacological activities. Predominantly found in plants of the Cucurbitaceae family, these compounds have been traditionally used in various forms of folk medicine. Modern research has begun to unravel the molecular mechanisms underpinning their therapeutic effects, revealing their potential as anti-inflammatory, anticancer, antidiabetic, and hepatoprotective agents. This technical guide provides a comprehensive review of the current literature on cucurbitane glycosides, with a focus on their quantitative biological activities, the experimental protocols used for their study, and the key signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction to Cucurbitane Glycosides

Cucurbitane glycosides are a group of natural products characterized by a tetracyclic cucurbitane skeleton, which is a derivative of lanostane.[1] Their structures are highly oxygenated and often feature a variety of substitutions, leading to a wide array of distinct compounds.[1] The glycosidic moieties attached to the aglycone core play a crucial role in their biological activity and solubility. These compounds are well-known for their bitter taste, which serves as a natural defense mechanism for the plants that produce them.[1]

Biological Activities of Cucurbitane Glycosides: Quantitative Data

The therapeutic potential of cucurbitane glycosides is underscored by their potent biological activities across various disease models. The following tables summarize the quantitative data from several key studies.

Table 1: Anticancer Activity of Cucurbitane Glycosides

CompoundCancer Cell LineAssayIC50 (µM)Reference
Cucurbitacin BPancreatic (Panc-1)Growth Inhibition~0.1[2]
Cucurbitacin BGastric (BGC823)CytotoxicityNot specified[3]
Cucurbitacin BGastric (SGC7901)CytotoxicityNot specified[3]
Cucurbitacin IIbHeLaProliferation7.3[1]
Cucurbitacin IIbA549 (Lung)Proliferation7.8[1]
Cucurbitacin IPancreatic (ASPC-1)Viability0.2726[4]
Cucurbitacin IPancreatic (BXPC-3)Viability0.3852[4]
Cucurbitacin IPancreatic (CFPAC-1)Viability0.3784[4]
Cucurbitacin IPancreatic (SW 1990)Viability0.4842[4]

Table 2: Anti-Inflammatory Activity of Cucurbitane Glycosides

Compound/ExtractAssayIC50/ID50Reference
Bryoniosides & othersTPA-induced inflammation in mice0.2-0.6 mg/ear[5][6]
Cucurbitane TriterpenoidsIL-6 production in LPS-stimulated BMDCs0.028–1.962 µM[7]
Cucurbitane TriterpenoidsIL-12 p40 production in LPS-stimulated BMDCs0.012-0.085 µM[7]
Cucurbitane TriterpenoidsTNF-α production in LPS-stimulated BMDCs0.033-0.811 µM[7]

Table 3: Antidiabetic Activity of Cucurbitane Glycosides

Compound/ExtractEnzyme/AssayInhibition/ActivityIC50Reference
Karaviloside VIIIα-glucosidase56.5% inhibitionNot specified[8]
Karaviloside VIα-glucosidase40.3% inhibitionNot specified[8]
Momordicoside Lα-glucosidase23.7% inhibitionNot specified[8]
Momordicoside Aα-glucosidase33.5% inhibitionNot specified[8]
Charantoside XVα-glucosidase23.9% inhibitionNot specified[8]
P. punctulata (Methanol extract)α-glucosidase-0.761 mg/dl[1]
P. punctulata (Chloroform extract)α-glucosidase-0.874 mg/dl[1]

Table 4: Hepatoprotective Activity of Cucurbitane Glycosides

CompoundCell LineAssayConcentrationCell ViabilityReference
Luohanguoside AALM-12H2O2-induced injury20 µM63.20% ± 1.11%[9]
Mogroside (known)ALM-12H2O2-induced injury20 µM62.32% ± 1.18%[9]
Known GlycosideALM-12H2O2-induced injury20 µM66.52% ± 3.52%[9]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of cucurbitane glycosides.

Extraction and Isolation of Cucurbitane Glycosides from Momordica charantia

This protocol is a representative example of the extraction and isolation process.

  • Extraction:

    • Slice fresh fruits of Momordica charantia (3.6 kg).

    • Extract the sliced fruit three times with 70% ethanol (7.0 L) at 50°C for 24 hours.

    • Concentrate the combined ethanol extracts under reduced pressure to yield a crude extract (75 g).[10]

  • Fractionation:

    • Subject the crude extract to column chromatography on a Diaion HP-20 resin.

    • Elute sequentially with H₂O, 40% EtOH, 70% EtOH, 95% EtOH, and 100% EtOAc to obtain five primary fractions.[10]

  • Purification:

    • Take the 70% EtOH fraction (Fr. C, 6.8 g) and chromatograph it on a silica gel column.

    • Elute with a gradient of chloroform/methanol to afford multiple sub-fractions.[10]

    • Further purify the sub-fractions using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable methanol/water gradient to isolate individual cucurbitane glycosides.[10]

Cell Viability Assessment using MTT Assay

This assay is widely used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Plating:

    • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

    • Incubate for 6 to 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the cucurbitane glycoside in culture medium.

    • Add the desired concentrations of the compound to the wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition:

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 2 to 4 hours in a humidified atmosphere (e.g., +37°C, 5% CO₂) until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[12]

    • Leave the plate at room temperature in the dark for at least 2 hours, ensuring complete solubilization.

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

α-Glucosidase Inhibition Assay

This assay is used to evaluate the antidiabetic potential of compounds by measuring their ability to inhibit the α-glucosidase enzyme.

  • Preparation:

    • Prepare a 0.02 M sodium phosphate buffer (pH 6.9).

    • Prepare an α-glucosidase enzyme solution and a 1% starch solution in the phosphate buffer.

    • Prepare a dinitrosalicylic acid (DNSA) reagent.[1]

  • Reaction:

    • In a test tube, pre-incubate the plant extract with the α-glucosidase solution at 25°C for 10 minutes.[1]

    • Add the starch solution to the mixture and incubate at 25°C for another 10 minutes.[1]

  • Termination and Measurement:

    • Stop the reaction by adding 2 mL of the DNSA reagent.[1]

    • Incubate the test tubes in boiling water for 5 minutes and then cool to room temperature.[1]

    • Measure the absorbance of the resulting solution to determine the amount of glucose released. Acarbose is typically used as a positive control.[1]

Signaling Pathways Modulated by Cucurbitane Glycosides

Cucurbitane glycosides exert their biological effects by modulating key cellular signaling pathways. This section details some of the most significant pathways and illustrates them with diagrams.

Inhibition of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. Several cucurbitacins have been shown to inhibit this pathway.[13]

  • Mechanism of Action: Cucurbitacins can inhibit the activation of both JAK kinases (such as JAK2) and STAT proteins (such as STAT3 and STAT5).[2][9] By preventing the phosphorylation and subsequent dimerization of STAT proteins, cucurbitacins block their translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation, survival, and inflammation.[9]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival, Inflammation) STAT_dimer->Gene_Transcription Cucurbitacin Cucurbitane Glycoside Cucurbitacin->JAK Cucurbitacin->pSTAT

Caption: Inhibition of the JAK/STAT signaling pathway by cucurbitane glycosides.

Modulation of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Cucurbitacins have demonstrated anti-inflammatory effects by inhibiting this pathway.

  • Mechanism of Action: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Cucurbitacins can inhibit the NF-κB pathway at multiple levels, including by preventing the degradation of IκBα.[14]

NF_kB_Pathway cluster_nucleus_nfkb Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa_p p-IκBα Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes Proteasome Proteasome IkBa_p->Proteasome Degradation Cucurbitacin_NFkB Cucurbitane Glycoside Cucurbitacin_NFkB->IKK Cucurbitacin_NFkB->IkBa_p Prevents Degradation

Caption: Modulation of the NF-κB signaling pathway by cucurbitane glycosides.

Activation of the AMPK Pathway

AMP-activated protein kinase (AMPK) is a key energy sensor and regulator of metabolism. Its activation has therapeutic implications for metabolic diseases like type 2 diabetes.

  • Mechanism of Action: Mogrosides, a type of cucurbitane glycoside, are metabolized in the body to their aglycone, mogrol.[6] Mogrol has been shown to activate AMPK.[3][6] Activated AMPK then phosphorylates downstream targets, leading to a decrease in gluconeogenesis and an increase in glucose uptake, ultimately contributing to lower blood glucose levels.[6]

AMPK_Pathway Mogroside Mogroside Mogrol Mogrol Mogroside->Mogrol Metabolized to AMPK AMPK Mogrol->AMPK Activates pAMPK p-AMPK (Active) Gluconeogenesis Gluconeogenesis pAMPK->Gluconeogenesis Glucose_Uptake Glucose Uptake pAMPK->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Gluconeogenesis->Blood_Glucose Glucose_Uptake->Blood_Glucose Drug_Discovery_Workflow Plant_Material Plant Material Collection and Identification Extraction Crude Extraction Plant_Material->Extraction Fractionation Bioassay-Guided Fractionation Extraction->Fractionation Isolation Isolation and Purification (e.g., HPLC) Fractionation->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure In_Vitro In Vitro Bioassays (Cytotoxicity, Enzyme Inhibition) Isolation->In_Vitro Mechanism Mechanism of Action Studies (Signaling Pathways) In_Vitro->Mechanism Lead_Opt Lead Optimization In_Vitro->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo In_Vivo->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

References

An In-Depth Technical Guide to 11-Deoxymogroside V (CAS Number: 1707161-17-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Deoxymogroside V is a naturally occurring cucurbitane triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This technical guide provides a comprehensive overview of its core chemical and biological properties, drawing from available scientific literature. The document details its physicochemical characteristics, summarizes its known biological activities through structured data tables, and outlines relevant experimental methodologies. Furthermore, it presents visual representations of its implicated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.

Introduction

This compound belongs to the family of mogrosides, which are the principal sweetening components of monk fruit.[1] These compounds have garnered significant interest in the fields of food science and medicine due to their potent sweetness and potential health benefits, including antioxidant and anti-inflammatory properties.[1] This guide focuses specifically on this compound, providing a technical resource for professionals engaged in natural product research and drug development.

Physicochemical Properties

This compound is a complex glycoside with a high molecular weight. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 1707161-17-8[2]
Molecular Formula C60H102O28[2]
Molecular Weight 1271.44 g/mol [2]
Class Cucurbitane Triterpene Glycoside[2]
Source Siraitia grosvenorii (Monk Fruit)[3]

Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of this compound are limited in publicly available literature, data from closely related mogrosides, such as Mogroside V and 11-oxo-mogroside V, provide valuable insights into its potential efficacy. The following tables summarize the available quantitative data for these related compounds.

Table 3.1: Antioxidant Activity of Related Mogrosides

CompoundAssayEC50 (µg/mL)Reference
Mogroside VHydroxyl Radical Scavenging48.44[4]
11-oxo-mogroside VSuperoxide Anion (O2-) Scavenging4.79[4][5]
Hydrogen Peroxide (H2O2) Scavenging16.52[4][5]
Hydroxyl Radical Scavenging146.17[4][5]
Hydroxyl Radical-induced DNA Damage Inhibition3.09[4]
Mogroside ExtractDPPH Radical Scavenging1118.1[6]
ABTS Radical Scavenging1473.2[6]

Table 3.2: Anti-inflammatory Activity of Related Compounds (Illustrative)

CompoundAssayIC50Reference
Ibuprofen (Reference)ROS Inhibition11.2 ± 1.9 µg/mL[7]
Compound 5 (Isonicotinate)ROS Inhibition1.42 ± 0.1 µg/mL[7]

Note: Specific IC50 values for the anti-inflammatory activity of this compound are not currently available in the reviewed literature. The data for reference compounds are provided for context.

Signaling Pathway Involvement

Mogrosides have been shown to modulate key signaling pathways involved in inflammation and cellular stress responses.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Mogroside V has been demonstrated to exert its anti-inflammatory effects by inhibiting the Toll-like Receptor 4 (TLR4) signaling pathway. This pathway is a critical component of the innate immune system, and its activation by ligands such as lipopolysaccharide (LPS) leads to the production of pro-inflammatory cytokines. The inhibitory action of Mogroside V on this pathway suggests a potential mechanism for the anti-inflammatory properties of related compounds like this compound.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Deoxymogroside This compound (Proposed Inhibition) Deoxymogroside->MyD88 inhibits Cytokines Pro-inflammatory Cytokines NFkB_n->Cytokines induces transcription

Caption: Proposed inhibition of the TLR4 signaling pathway by this compound.

EGFR/p38/JNK Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR), p38 Mitogen-Activated Protein Kinase (MAPK), and c-Jun N-terminal Kinase (JNK) signaling pathways are central to cellular processes including proliferation, differentiation, and apoptosis. Dysregulation of these pathways is implicated in various diseases. While direct experimental evidence of this compound inhibiting this pathway is not yet available, its general anti-inflammatory and antioxidant properties suggest potential modulatory effects on stress-activated pathways like p38 and JNK. Further research is required to elucidate the specific interactions of this compound with this signaling cascade.

EGFR_p38_JNK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress p38 p38 MAPK Stress->p38 JNK JNK Stress->JNK EGF EGF EGFR EGFR EGF->EGFR EGFR->p38 EGFR->JNK AP1 AP-1 p38->AP1 JNK->AP1 Gene_Expression Gene Expression (Inflammation, Apoptosis) AP1->Gene_Expression regulates Deoxymogroside This compound (Potential Modulation) Deoxymogroside->p38 potential modulation Deoxymogroside->JNK potential modulation

Caption: Potential modulation of the EGFR/p38/JNK signaling pathway.

Experimental Protocols

Detailed experimental protocols for the isolation and bioactivity assessment of this compound are not extensively documented. However, based on methodologies used for related mogrosides, the following outlines can be inferred.

Isolation of this compound from Siraitia grosvenorii

A general workflow for the isolation of mogrosides from monk fruit involves extraction followed by chromatographic separation.

Isolation_Workflow Start Dried Siraitia grosvenorii Fruit Extraction Extraction (e.g., Ethanol/Water) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Mogroside Extract Concentration->Crude_Extract Column_Chromo Column Chromatography (e.g., Macroporous Resin, Silica Gel) Crude_Extract->Column_Chromo Fraction_Collection Fraction Collection Column_Chromo->Fraction_Collection HPLC Preparative HPLC Fraction_Collection->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General workflow for isolating this compound.

Protocol Outline:

  • Extraction: Dried and powdered fruit of S. grosvenorii is extracted with a suitable solvent, typically an ethanol-water mixture.

  • Purification: The crude extract is subjected to a series of chromatographic separations. Macroporous resin chromatography is often used for initial enrichment, followed by silica gel column chromatography.

  • Isolation: Final purification to obtain this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

In Vitro Antioxidant Activity Assays

Standard assays such as DPPH and ABTS radical scavenging assays can be employed to determine the antioxidant capacity of this compound.

DPPH Assay Protocol Outline:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the stock solution.

  • Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each dilution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

ABTS Assay Protocol Outline:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS•+ solution with a suitable buffer to a specific absorbance.

  • Prepare a series of dilutions of the this compound stock solution.

  • Add the diluted ABTS•+ solution to each dilution of the sample.

  • Incubate the mixture at room temperature for a specified time.

  • Measure the absorbance at a specific wavelength (e.g., 734 nm).

  • Calculate the percentage of inhibition and determine the IC50 value.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Protocol Outline:

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with LPS to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at a specific wavelength (e.g., 540 nm).

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Conclusion and Future Directions

This compound is a promising natural product with potential therapeutic applications stemming from its likely antioxidant and anti-inflammatory properties. While current research provides a foundational understanding of this compound, further studies are essential to fully characterize its biological activities and mechanisms of action. Specifically, future research should focus on:

  • Obtaining specific quantitative data (e.g., IC50, EC50 values) for the antioxidant and anti-inflammatory activities of pure this compound.

  • Elucidating the direct effects of this compound on key signaling pathways, including the TLR4 and EGFR/p38/JNK pathways, through targeted in vitro and in vivo studies.

  • Investigating its pharmacokinetic and toxicological profiles to assess its suitability for further drug development.

This technical guide serves as a valuable resource for researchers and scientists, providing a consolidated overview of the current knowledge on this compound and highlighting critical areas for future investigation.

References

A Technical Guide to 11-Deoxymogroside V: Properties, Protocols, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxymogroside V is a cucurbitane-type triterpene glycoside, a class of natural compounds found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a minor glycoside in monk fruit, it is structurally related to Mogroside V, the primary sweet component of the fruit. While research has largely focused on the more abundant mogrosides, this compound presents an interesting target for investigation due to the diverse pharmacological activities associated with this class of compounds, including antioxidant and metabolic regulatory effects.

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its extraction and analysis, and an exploration of the biological activities and signaling pathways associated with its parent compound, Mogroside V, to provide a foundational context for future research.

Physical and Chemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, dissolution, and analytical characterization.

Table 1: General and Chemical Properties of this compound

PropertyValue
CAS Number 1707161-17-8
Molecular Formula C₆₀H₁₀₂O₂₈
Molecular Weight 1271.44 g/mol
Structure Type Cucurbitane Triterpene Glycoside
LogP 0.93
Exact Mass 1270.655762

Table 2: Physical and Handling Properties of this compound

PropertyDescription
Appearance Powder
Solubility Soluble in Methanol, Water, and DMSO.
Storage Conditions 2-8°C
Chemical Stability Stable under recommended storage conditions. Avoid strong oxidizing/reducing agents and strong acids/alkalis.

Experimental Protocols

The isolation and analysis of this compound involve multi-step processes, from initial extraction from the raw plant material to high-purity isolation and characterization.

Extraction and Purification Workflow

The general procedure for obtaining purified mogrosides from Siraitia grosvenorii is outlined below. This process can be adapted to target minor constituents like this compound.

G cluster_extraction Extraction cluster_purification Initial Purification cluster_fine_purification Fine Purification & Isolation cluster_analysis Analysis & Characterization raw_material Dried Siraitia grosvenorii Fruit crushing Crushing & Grinding raw_material->crushing extraction Hot Water or Ethanol Extraction crushing->extraction filtration Filtration / Centrifugation extraction->filtration column1 Macroporous Resin Chromatography (e.g., XAD16) filtration->column1 elution1 Elution with Aqueous Ethanol column1->elution1 decolorization Decolorization (e.g., Ion-Exchange Resin) elution1->decolorization concentration Vacuum Concentration decolorization->concentration hplc Preparative HPLC (e.g., C18 Column) concentration->hplc final_product Purified this compound hplc->final_product analysis Analytical HPLC, MS, NMR final_product->analysis

Caption: General workflow for extraction and purification of this compound.
Methodologies

  • Flash Extraction:

    • Objective: To efficiently extract total mogrosides from dried S. grosvenorii fruit.[1]

    • Protocol:

      • Dry the fruit at 60°C in a vacuum oven.[1]

      • Grind the dried fruit into a fine powder.

      • Extract the powder using a high-speed Herbal Blitzkrieg Extractor with water as the solvent.[1]

      • Optimized conditions may include a water-to-biomass ratio of 25:1, a temperature of 60°C, and an extraction time of 10 minutes.[1]

      • Centrifuge the resulting slurry at approximately 4500 rpm to remove solid plant material.[1]

  • Purification by Column Chromatography:

    • Objective: To separate mogrosides from other extracted compounds like sugars, pigments, and flavonoids.

    • Protocol:

      • Pass the supernatant from the extraction step through a macroporous adsorbent resin column (e.g., XAD16 or HZ 806).[1]

      • Wash the column with deionized water to remove impurities.

      • Elute the adsorbed mogrosides with an aqueous ethanol solution (e.g., 40-60% ethanol).[1]

      • For decolorization, the eluate can be passed through an ion-exchange resin column.[1]

      • Further purification to isolate individual mogrosides like this compound is achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[2]

  • Analytical Characterization:

    • Objective: To identify and quantify this compound and confirm its structure.

    • High-Performance Liquid Chromatography (HPLC):

      • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).[2]

      • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water, often in a gradient or isocratic elution.[2] A ratio of 22:78 (acetonitrile:water) has been reported.[2]

      • Detection: UV detection at approximately 203 nm is suitable.[2] Alternatively, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used, especially as these compounds lack a strong chromophore.[3][4]

    • Mass Spectrometry (MS): Used in conjunction with LC (LC-MS) to determine the molecular weight and fragmentation patterns, confirming the identity of the compound.[5]

    • Nuclear Magnetic Resonance (NMR): Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy is required for complete structural elucidation and to differentiate between isomers.[6]

Biological Activity and Signaling Pathways (Context from Mogroside V)

While specific bioactivity data for this compound is not yet widely published, the biological effects of the structurally similar and principal sweetening agent, Mogroside V, have been investigated. These findings provide a valuable framework for predicting the potential therapeutic applications and mechanisms of action for this compound. Mogroside V has been shown to exhibit antioxidant, anti-inflammatory, and metabolism-regulating properties.[7][8]

Anti-Inflammatory and Antioxidant Signaling

Mogroside V has been demonstrated to mitigate neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4) pathway and activating the AKT/AMPK-Nrf2 antioxidant response pathway.[9]

G MogV Mogroside V TLR4 TLR4/MyD88 MogV->TLR4 Inhibits AKT_AMPK AKT/AMPK Pathway MogV->AKT_AMPK Activates LPS LPS (Inflammatory Stimulus) LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation Nrf2 Nrf2 Nuclear Translocation AKT_AMPK->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant

Caption: Mogroside V anti-inflammatory and antioxidant signaling pathways.
Regulation of Oxidative Aging

Studies have also shown that Mogroside V can alleviate oxidative aging by down-regulating the EGFR/p38/JNK signaling pathway, which is implicated in cellular senescence and apoptosis.[10]

G MogV Mogroside V EGFR EGFR MogV->EGFR Down-regulates CellSurvival Cell Survival & Protection MogV->CellSurvival OxidativeStress Oxidative Stress (e.g., D-galactose) OxidativeStress->EGFR Activates p38_JNK p38/JNK Pathway EGFR->p38_JNK Apoptosis Cellular Senescence & Apoptosis p38_JNK->Apoptosis

Caption: Mogroside V regulation of the EGFR/p38/JNK oxidative aging pathway.

Conclusion

This compound is a distinct member of the cucurbitane glycoside family with well-defined physicochemical properties. While it is a minor component of monk fruit, established protocols for the extraction and purification of mogrosides can be readily applied to its isolation for further study. The significant biological activities of the closely related Mogroside V, particularly in modulating key signaling pathways related to inflammation, oxidative stress, and cellular aging, suggest that this compound is a promising candidate for pharmacological investigation. This guide provides the foundational data and methodologies necessary for researchers to explore the therapeutic potential of this unique natural compound.

References

Preliminary Biological Activity of 11-Deoxymogroside V: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxymogroside V is a cucurbitane-type triterpenoid glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). As a member of the mogroside family, which are the principal sweetening components of monk fruit, this compound is of growing interest for its potential pharmacological activities. Research into the specific biological effects of this compound is in its preliminary stages. This technical guide provides a comprehensive overview of the currently available data on its biological activity, with a primary focus on its α-glucosidase inhibitory effects. To offer a broader context for potential future research, the activities of the closely related and more extensively studied compound, Mogroside V, are also discussed.

α-Glucosidase Inhibitory Activity of this compound

The most clearly defined biological activity of this compound to date is its ability to inhibit α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate absorption and consequently lower postprandial blood glucose levels, a key therapeutic strategy in the management of type 2 diabetes.

Quantitative Data

While specific IC50 values for this compound are not widely reported in publicly accessible literature, studies on various mogrosides have demonstrated their potential as α-glucosidase inhibitors. For context, the inhibitory activities of related compounds are often compared to acarbose, a commercially available α-glucosidase inhibitor. One study indicated that certain mogroside derivatives exhibit stronger inhibitory activity than acarbose[1].

Compound Biological Activity IC50 Value (µM) Reference Compound IC50 Value (µM)
Mogroside Derivative (unspecified)α-Glucosidase Inhibition430.13 ± 13.33Acarbose1332.50 ± 58.53

Table 1: α-Glucosidase inhibitory activity of a mogroside derivative compared to acarbose. It is important to note that this value is for an unspecified mogroside derivative and may not be directly representative of this compound.

Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

The following is a generalized protocol for determining α-glucosidase inhibitory activity, which is applicable for screening compounds like this compound.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compound (this compound)

  • Acarbose (positive control)

  • 96-well microplate reader

Procedure:

  • A solution of α-glucosidase is prepared in phosphate buffer.

  • The test compound (this compound) is dissolved in a suitable solvent and then diluted to various concentrations with phosphate buffer.

  • In a 96-well plate, the enzyme solution is mixed with the test compound solution or the positive control (acarbose) and incubated.

  • The substrate, pNPG, is added to initiate the enzymatic reaction.

  • The reaction is monitored by measuring the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Alpha_Glucosidase_Inhibition_Assay cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme α-Glucosidase Solution Mix Mix Enzyme + Inhibitor/Control Enzyme->Mix Substrate pNPG Solution Add_Substrate Add pNPG Substrate->Add_Substrate Inhibitor This compound (Test Compound) Inhibitor->Mix Control Acarbose (Positive Control) Control->Mix Incubate1 Pre-incubation Mix->Incubate1 Incubate1->Add_Substrate Incubate2 Incubation Add_Substrate->Incubate2 Measure_Absorbance Measure Absorbance (405 nm) Incubate2->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 Anti_Inflammatory_Pathways cluster_mogrosideV Mogroside V cluster_pathways Signaling Pathways cluster_outcome Outcome MV Mogroside V NFkB NF-κB Pathway MV->NFkB inhibits JAK_STAT JAK-STAT Pathway MV->JAK_STAT inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway MV->PI3K_Akt_mTOR modulates Inflammation ↓ Pro-inflammatory Cytokine Production NFkB->Inflammation JAK_STAT->Inflammation PI3K_Akt_mTOR->Inflammation DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction_analysis Reaction & Analysis DPPH DPPH Solution Mix Mix DPPH + Sample DPPH->Mix Sample Mogroside Solution Sample->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (~517 nm) Incubate->Measure Calculate Calculate Scavenging Activity & IC50 Measure->Calculate

References

Methodological & Application

Application Notes and Protocols for the Isolation of 11-Deoxymogroside V from Siraitia grosvenorii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for isolating the minor cucurbitane glycoside, 11-Deoxymogroside V, from the fruit of Siraitia grosvenorii (Monk Fruit). While protocols for the bulk extraction of the major sweet component, Mogroside V, are well-established, the isolation of minor constituents such as this compound requires a more refined and multi-step purification strategy. This document outlines a composite protocol inferred from established methods for mogroside separation, alongside relevant quantitative data and workflow visualizations.

Data Presentation

The concentration of individual mogrosides can vary significantly depending on the fruit's maturity and the specific extraction and processing methods used.[1] The following tables summarize quantitative data on mogroside content in Siraitia grosvenorii extracts from various studies.

Table 1: Mogroside Content in Dried Monk Fruit Samples [1]

MogrosideConcentration Range (mg/g of dried fruit)Predominant Contribution to Total Mogrosides (%)
Mogroside V5.77 - 11.7549.29 - 66.96
Siamenoside IVaries, second most abundantNot specified
Mogroside IVaDetected in some batchesNot specified
Mogroside IIIDetected in some batchesNot specified
11-Oxomogroside VNot specifiedNot specified
This compound Minor component, quantification not specified Not specified

Table 2: Purity and Yield Data for Mogroside V Purification

Purification Step/MethodInitial Purity of Mogroside VFinal Purity of Mogroside VYield/RecoveryReference
Macroporous Resin (HZ 806)0.5% (in raw extract)10.7%3.38 g from 100 g of herb[2]
Boronic Acid-Functionalized Silica Gel35.67%76.34%96.36% release from adsorbent[3]
Semi-preparative HPLC76.34%99.60%Not specified[3]

Experimental Protocols

The following is a detailed, multi-stage protocol for the isolation of this compound. This protocol is a composite of established methods for the extraction and purification of mogrosides, with specific steps designed to enrich and isolate minor components.

Protocol 1: Extraction of Total Mogrosides from Siraitia grosvenorii

  • Material Preparation:

    • Select ripe, dried fruits of Siraitia grosvenorii.

    • Mill the dried fruits into a coarse powder.

  • Solvent Extraction:

    • Suspend the powdered fruit material in 80% aqueous methanol (v/v) at a solid-to-liquid ratio of 1:10 (w/v).[1]

    • Perform ultrasound-assisted extraction for 30 minutes at room temperature.[1]

    • Repeat the extraction process three times to ensure maximum recovery.

    • Pool the extracts and filter to remove solid plant material.

  • Solvent Removal:

    • Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to remove the methanol.

    • The resulting aqueous concentrate contains the total mogroside fraction.

Protocol 2: Enrichment of Total Mogrosides using Macroporous Resin Chromatography

  • Resin Preparation:

    • Select a suitable macroporous adsorbent resin (e.g., HZ 806 or equivalent).[2]

    • Pre-treat the resin by washing sequentially with ethanol and deionized water.

    • Pack the resin into a chromatography column.

  • Loading and Washing:

    • Load the aqueous mogroside concentrate onto the prepared column at a controlled flow rate.

    • Wash the column with deionized water to remove sugars, salts, and other polar impurities.

  • Elution:

    • Elute the adsorbed mogrosides with a stepwise or gradient of aqueous ethanol. A common elution solvent is 40-70% ethanol.[2]

    • Collect fractions and monitor the composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Pool the fractions containing the total mogroside mixture.

  • Concentration:

    • Concentrate the pooled ethanolic fractions under reduced pressure to obtain a dried, enriched total mogroside extract.

Protocol 3: Isolation of this compound using Preparative HPLC

This stage requires a multi-step chromatographic approach to separate the minor this compound from the highly abundant Mogroside V and other closely related structures.

  • Initial Fractionation (Optional but Recommended):

    • Subject the enriched mogroside extract to an initial round of preparative chromatography on a C18 column with a broad gradient of acetonitrile in water (e.g., 20% to 50% acetonitrile). This will help to separate the mogrosides into groups based on polarity.

  • Semi-Preparative HPLC for Isolation:

    • Dissolve the fraction containing the target compound in a suitable solvent (e.g., methanol).

    • Perform semi-preparative HPLC on a C18 column (e.g., 250 mm x 10 mm, 5 µm).[4]

    • Employ a shallow gradient or isocratic elution with a mobile phase of acetonitrile and water. The exact conditions will need to be optimized based on analytical HPLC data. A mobile phase of around 30% aqueous methanol has been used for separating mogroside fractions.[4]

    • Monitor the elution profile at approximately 203-210 nm.[4][5]

    • Collect narrow fractions corresponding to the peak of interest.

  • Final Purification:

    • Re-chromatograph the collected fractions containing this compound under isocratic conditions to achieve high purity.

    • Analyze the purity of the final isolate using analytical HPLC-MS.[1]

  • Structure Confirmation:

    • Confirm the identity of the isolated compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[6]

Mandatory Visualizations

Diagram 1: General Workflow for Mogroside Extraction and Enrichment

raw_material Dried Siraitia grosvenorii Fruit milling Milling raw_material->milling extraction Ultrasound-Assisted Extraction (80% Methanol) milling->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation (Remove Methanol) filtration->concentration1 resin_chrom Macroporous Resin Chromatography concentration1->resin_chrom washing Wash with Deionized Water resin_chrom->washing Load elution Elute with Aqueous Ethanol washing->elution Remove Impurities concentration2 Concentration and Drying elution->concentration2 Collect Mogroside Fraction final_product Enriched Total Mogroside Extract concentration2->final_product

Caption: Workflow for the extraction and enrichment of total mogrosides.

Diagram 2: Purification Cascade for Isolating this compound

start Enriched Total Mogroside Extract prep_hplc1 Preparative HPLC (Step 1) Broad Gradient start->prep_hplc1 fraction_collection1 Collect Fractions prep_hplc1->fraction_collection1 hplc_analysis1 Analytical HPLC-MS Analysis fraction_collection1->hplc_analysis1 target_fraction Fraction containing This compound hplc_analysis1->target_fraction Identify semi_prep_hplc Semi-Preparative HPLC (Step 2) Shallow Gradient/Isocratic target_fraction->semi_prep_hplc fraction_collection2 Collect Target Peak semi_prep_hplc->fraction_collection2 hplc_analysis2 Purity Check by Analytical HPLC fraction_collection2->hplc_analysis2 final_product Purified this compound hplc_analysis2->final_product Verify Purity structure_id Structural Elucidation (NMR, MS) final_product->structure_id

References

Application Note: Quantification of 11-Deoxymogroside V using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 11-Deoxymogroside V, a cucurbitane triterpene glycoside found in the fruit of Siraitia grosvenorii (monk fruit).[1][2] This method is suitable for researchers, scientists, and professionals in the drug development and natural products industries. The protocol outlines the necessary reagents, instrumentation, and a detailed workflow from sample preparation to data analysis.

Introduction

This compound is one of several sweet-tasting mogrosides present in monk fruit, which is widely used as a natural, low-calorie sweetener.[2][3] Accurate quantification of individual mogrosides is crucial for quality control, product formulation, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) offers a reliable and efficient technique for the separation and quantification of these compounds.[4] This document provides a comprehensive protocol for the determination of this compound.

Experimental

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Series LC system or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and a UV or Charged Aerosol Detector (CAD).[5]

  • Analytical Column: Agilent Poroshell 120 SB C18 (e.g., 4.6 x 100 mm, 2.7 µm) or a Phenomenex Prodigy 5u ODS3 (e.g., 4.6 x 250 mm, 5 µm).[5][6]

  • Analytical Standard: this compound (>98% purity) can be sourced from suppliers like MedchemExpress or Lifeasible.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water.

  • Additives: Formic acid (0.1%).

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the quantification of this compound.

ParameterRecommended Conditions
Column Agilent Poroshell 120 SB C18 (4.6 x 100 mm, 2.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 2
Flow Rate 0.25 - 0.5 mL/min
Column Temperature 30 - 40 °C[6]
Detection UV at 210 nm or Charged Aerosol Detection[6][7]
Injection Volume 5 - 10 µL

Table 1: Recommended HPLC Conditions

A gradient elution is recommended to achieve optimal separation of this compound from other mogrosides.

Time (min)% Mobile Phase A% Mobile Phase B
07030
105050
153070
203070
20.17030
257030

Table 2: Example Gradient Elution Program

Protocols

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol/water (80:20, v/v) in a volumetric flask.[5] Sonicate if necessary to ensure complete dissolution.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Monk Fruit)
  • Drying and Grinding: Dry the fresh monk fruit and grind it into a fine powder.

  • Extraction: Accurately weigh approximately 0.5 g of the dried powder and place it in a centrifuge tube. Add 25 mL of methanol/water (80:20, v/v).[8]

  • Ultrasonication: Sonicate the mixture for 30 minutes to facilitate the extraction of mogrosides.[8]

  • Centrifugation: Centrifuge the extract at 12,000 rpm for 10 minutes.[8]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[8]

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution HPLC HPLC Injection Standard->HPLC Sample Sample Weighing & Grinding Extraction Ultrasonic Extraction (Methanol/Water) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Filtration->HPLC Separation Chromatographic Separation (C18 Column) HPLC->Separation Detection UV or CAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Experimental workflow for the quantification of this compound.

Data Analysis

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Linearity: Perform a linear regression analysis on the calibration curve. A coefficient of determination (R²) of ≥ 0.998 is desirable.[5]

  • Quantification: Inject the prepared sample extracts. Identify the peak corresponding to this compound based on the retention time of the standard. Calculate the concentration of this compound in the samples using the calibration curve.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound in various samples, particularly in extracts of Siraitia grosvenorii. The detailed protocol and workflow are designed to be easily implemented in a laboratory setting, aiding in the quality control and research of this important natural sweetener.

References

Application Notes & Protocols: Analytical Standard for 11-Deoxymogroside V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxymogroside V is a cucurbitane triterpene glycoside naturally found in the fruit of Siraitia grosvenorii (Luo Han Guo or monk fruit).[1][2] As a minor component compared to the more abundant mogrosides like Mogroside V, its accurate identification and quantification are crucial for the quality control of monk fruit extracts, which are widely used as natural, non-caloric sweeteners.[3] These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 1707161-17-8[4][5]
Molecular Formula C60H102O28[1]
Purity (Typical) ≥98% (by HPLC)[4][5]
Storage Conditions 4°C, protect from light. For long-term storage, -80°C for 6 months or -20°C for 1 month in solvent, protected from light.[2]

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the quantification of this compound. Due to the lack of a strong chromophore, detection is typically performed at low UV wavelengths (around 203 nm) or with a more universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[6][7][8]

3.1.1. Sample Preparation Workflow

start Start: Weigh Analytical Standard dissolve Dissolve in Methanol/Water (50:50) start->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex filter Filter through 0.45 µm Syringe Filter vortex->filter hplc Inject into HPLC System filter->hplc

Caption: Workflow for the preparation of this compound standard for HPLC analysis.

3.1.2. HPLC Protocol

This protocol is a general guideline based on methods used for similar mogrosides.[7][9] Optimization may be required for specific instrumentation and analytical goals.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 15-40% B15-16 min: 40-15% B16-20 min: Hold at 15% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 203 nm or ELSD
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and selectivity for the analysis of this compound, especially in complex matrices. Electrospray ionization (ESI) in negative mode is commonly used.[10][11]

3.2.1. LC-MS/MS Protocol for Quantification

This protocol is adapted from methods for the quantification of Mogroside V in biological matrices.[10]

ParameterCondition
LC System UPLC or HPLC system
Column C18 column (e.g., Shiseido Capcell Pak UG120, 2.0 x 50 mm, 3.0 µm)
Mobile Phase Isocratic elution with Methanol:Water (60:40, v/v)
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Mode Selected Reaction Monitoring (SRM)
SRM Transition To be determined by direct infusion of the standard

3.2.2. Logical Flow for Method Development

cluster_ms Mass Spectrometry cluster_lc Liquid Chromatography infusion Direct Infusion of Standard ms_scan Full Scan (Q1) to Determine Precursor Ion infusion->ms_scan product_scan Product Ion Scan (Q2) to Determine Fragment Ions ms_scan->product_scan srm Select SRM Transition product_scan->srm integrate Integrate LC and MS Methods srm->integrate column_select Column Selection (e.g., C18) mobile_phase Mobile Phase Optimization column_select->mobile_phase gradient Gradient/Isocratic Elution mobile_phase->gradient gradient->integrate validate Method Validation integrate->validate

Caption: Logical workflow for developing an LC-MS/MS method for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and purity assessment of this compound.[1] The following data has been reported for the characterization of this compound.

3.3.1. NMR Data

The structural characterization of this compound is achieved through extensive 1D and 2D NMR experiments, including ¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC.[1]

NucleusKey Chemical Shifts (δ, ppm)
¹H-NMR A complex spectrum with characteristic signals for the triterpenoid core and multiple sugar moieties.
¹³C-NMR The chemical shifts of the aglycone are numerically close to those of known 11-deoxymogrol.

3.3.2. Protocol for ¹H-qNMR for Purity Determination

Quantitative NMR (qNMR) can be used for the accurate determination of purity without the need for an identical certified reference material.[12]

  • Sample Preparation:

    • Accurately weigh the this compound analytical standard.

    • Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone).

    • Dissolve both in a deuterated solvent (e.g., CD₃OD) in an NMR tube.[11]

  • NMR Acquisition:

    • Acquire a ¹H-NMR spectrum on a calibrated spectrometer (e.g., 500 MHz).[11]

    • Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Suppliers of Analytical Standard

The following companies are potential suppliers of the this compound analytical standard:

  • Shanghai Standard Technology Co., Ltd.[4][5]

  • MedchemExpress[2]

  • Wuhan ChemFaces Biochemical Co., Ltd.[4]

  • Chengdu Push Bio-Technology Co., Ltd.[4]

Conclusion

The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the accurate identification and quantification of the this compound analytical standard. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. For routine quality control, HPLC with UV or ELSD detection is suitable. For high-sensitivity analysis in complex matrices, LC-MS/MS is the preferred method. For structural confirmation and accurate purity assessment, NMR spectroscopy is indispensable.

References

Application Notes: The Use of 11-Deoxymogroside V in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

11-Deoxymogroside V is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as Luo Han Guo or monk fruit.[1][2] As a derivative of the more abundant and well-studied Mogroside V, this compound is gaining interest within the scientific community for its potential therapeutic applications in metabolic disorders.[2] Mogrosides, in general, are recognized for their intense sweetness without the caloric load of sugar, making them popular natural sweeteners.[1] Beyond their sweetness, these compounds, including this compound, exhibit a range of pharmacological activities such as hypoglycemic, antioxidant, and anti-inflammatory effects, positioning them as valuable molecules for metabolic research.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the metabolic effects of this compound.

Mechanism of Action in Metabolic Regulation

The primary mechanism through which mogrosides, including likely metabolites of this compound, exert their metabolic effects is through the activation of AMP-activated protein kinase (AMPK).[3][4] AMPK is a crucial cellular energy sensor that plays a central role in regulating both glucose and lipid metabolism.[4][5] Activation of AMPK triggers a cascade of downstream events aimed at restoring cellular energy homeostasis.

Key Signaling Pathways:

  • AMPK Activation: Studies on related mogrosides have shown that they directly activate AMPK, leading to increased phosphorylation of the kinase.[3][6] This activation is believed to be a key driver of the observed anti-obesity and anti-diabetic properties.[6]

  • Lipid Metabolism: Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This action reduces fat accumulation in tissues like the liver.[7]

  • Glucose Metabolism: Mogroside V has been shown to improve glucose metabolism and stimulate insulin secretion in pancreatic beta cells.[8][9] The activation of AMPK contributes to enhanced glucose uptake and utilization.

  • Anti-Inflammatory Pathways: Mogrosides can inhibit pro-inflammatory signaling pathways such as the Toll-like receptor 4 (TLR4)-MyD88 and NF-κB pathways.[1][10] Chronic low-grade inflammation is a hallmark of metabolic diseases like obesity and type 2 diabetes.

  • Gut Microbiota Modulation: Research indicates that mogrosides can beneficially alter the composition of the gut microbiota, which is increasingly recognized as a key regulator of host metabolism.[11][12][13]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on mogrosides, providing a reference for experimental design.

Table 1: In Vitro AMPK Activation

Compound Target Fold Activation EC50 (µM) Cell/System Reference
Mogroside V (MV) AMPK α2β1γ1 2.4 20.4 Cell-free assay [6][14]

| Mogrol (MO) | AMPK α2β1γ1 | 2.3 | 4.2 | Cell-free assay |[6][14] |

Note: Mogrol is the aglycone metabolite of Mogroside V. It is plausible that this compound is metabolized to a similar active aglycone.

Table 2: In Vivo Anti-Obesity Effects in High-Fat Diet (HFD) Mice

Treatment Dosage Duration Body Weight Change Liver Weight Change Key Finding Reference
Luo Han Guo Extract (46% Mogroside V, 6.8% 11-oxo-mogroside V) Not specified Not specified Reduced Reduced Inhibited obesity and fatty liver [3]
Mogroside-Rich Extract (MGE) 600 mg/kg Not specified Significantly reduced - Reduced adipocyte size in inguinal white adipose tissue (iWAT) [11]

| Cinnamaldehyde (for comparison) | 40 mg/kg | 49 days | Significantly decreased | Significantly decreased | Ameliorated obesity-associated nephropathy |[7] |

Table 3: Pharmacokinetic Parameters of Mogroside V in Rats

Parameter Intravenous (2.0 mg/kg) Oral (5.0 mg/kg) Reference
Bioavailability (F) - 8.73 ± 1.46% [6][14]

| Elimination Half-life (t1/2) of metabolite Mogrol | 1.53 h | 2.46 ± 0.19 h |[14] |

Note: Mogroside V itself was not detected in plasma after oral administration, indicating poor absorption and/or rapid metabolism to its aglycone, Mogrol.[6]

Visualizations: Pathways and Workflows

Caption: AMPK signaling pathway activated by this compound metabolites.

start Start: HFD-Induced Obese Mouse Model acclimatization Animal Acclimatization (1 week) start->acclimatization hfd High-Fat Diet (HFD) Feeding (e.g., 8-12 weeks) acclimatization->hfd grouping Random Grouping (Control, HFD, HFD + Test Compound) hfd->grouping treatment Daily Oral Gavage with This compound (e.g., 4-8 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Food Intake) treatment->monitoring During Treatment endpoint Endpoint Measurements treatment->endpoint sacrifice Sacrifice & Tissue Collection (Blood, Liver, Adipose Tissue) endpoint->sacrifice biochem Biochemical Analysis (Glucose, Insulin, Lipids, Cytokines) sacrifice->biochem histo Histopathology (H&E, Oil Red O Staining) sacrifice->histo western Western Blot / qPCR (AMPK, ACC, Inflammatory Markers) sacrifice->western end Data Analysis & Conclusion biochem->end histo->end western->end

Caption: Experimental workflow for an in vivo metabolic study in mice.

Experimental Protocols

Protocol 1: In Vitro AMPK Activation Assay (Cell-Based)

This protocol describes how to assess the ability of this compound to activate AMPK in a cell line, such as HepG2 (human liver carcinoma) or C2C12 (mouse myoblasts).

Materials:

  • HepG2 or C2C12 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO, then diluted in media)

  • Positive control: AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture: Culture HepG2 or C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells into 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Starvation (Optional): To lower basal AMPK phosphorylation, serum-starve the cells for 2-4 hours in serum-free DMEM prior to treatment.

  • Treatment:

    • Prepare working solutions of this compound at various concentrations (e.g., 1, 5, 10, 25, 50 µM) in cell culture media. Ensure the final DMSO concentration is <0.1%.

    • Include a vehicle control (media with DMSO) and a positive control (e.g., 1 mM AICAR).

    • Remove the old media from the cells and add the treatment media.

    • Incubate for a predetermined time (e.g., 1-3 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Denature samples by heating at 95°C for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-AMPKα, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Calculate the ratio of phosphorylated protein to total protein (e.g., p-AMPK/AMPK) and normalize to the vehicle control.

Protocol 2: High-Fat Diet (HFD)-Induced Obesity Mouse Model

This protocol provides a general framework for evaluating the anti-obesity and metabolic effects of this compound in vivo.

Materials:

  • Male C57BL/6J mice (4-5 weeks old)

  • Standard chow diet (Control)

  • High-fat diet (HFD, e.g., 60% kcal from fat)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose - CMC)

  • Metabolic cages (optional, for food/water intake and energy expenditure)

  • Blood glucose meter

  • ELISA kits for insulin, leptin, adiponectin, and inflammatory cytokines

Procedure:

  • Acclimatization: Allow mice to acclimatize for one week with free access to standard chow and water.

  • Model Induction:

    • Divide mice into two main groups: one receiving the standard chow diet and the other receiving the HFD.

    • Feed the diets for 8-12 weeks to induce obesity, insulin resistance, and hyperlipidemia in the HFD group.

  • Treatment Phase:

    • After successful model induction, divide the HFD-fed mice into subgroups (n=8-10 per group):

      • HFD + Vehicle

      • HFD + this compound (low dose, e.g., 50 mg/kg)

      • HFD + this compound (high dose, e.g., 200 mg/kg)

      • HFD + Positive Control (e.g., Orlistat or Metformin)

    • Administer the treatments daily via oral gavage for 4-8 weeks.

    • The standard chow group continues to receive vehicle.

  • Monitoring:

    • Record body weight and food intake weekly.

    • Perform an oral glucose tolerance test (OGTT) or insulin tolerance test (ITT) near the end of the study to assess glucose homeostasis.

  • Sample Collection:

    • At the end of the treatment period, fast the mice overnight (6-8 hours).

    • Collect blood via cardiac puncture or from the retro-orbital sinus under anesthesia.

    • Euthanize the mice and harvest tissues: liver, epididymal white adipose tissue (eWAT), inguinal white adipose tissue (iWAT), and brown adipose tissue (BAT). Weigh the tissues.

  • Analysis:

    • Serum Analysis: Separate serum from the blood and use it to measure glucose, triglycerides, total cholesterol, insulin, and cytokines using commercial kits.

    • Histology: Fix portions of the liver and adipose tissue in 10% formalin for Hematoxylin and Eosin (H&E) staining. For liver steatosis, freeze a portion for Oil Red O staining.

    • Gene and Protein Expression: Snap-freeze tissue samples in liquid nitrogen and store them at -80°C for subsequent Western blot or qPCR analysis of key metabolic targets (e.g., AMPK, ACC, SREBP-1c, FASn).

Disclaimer: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Dosages and timelines should be optimized based on preliminary studies.

References

Application Notes and Protocols: 11-Deoxymogroside V as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxymogroside V is a cucurbitane triterpene glycoside naturally occurring in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a member of the mogroside family, which are the principal sweetening components of monk fruit, this compound is of significant interest for quality control of monk fruit extracts and products, as well as in research and development of natural sweeteners and related pharmaceutical applications. Its structural similarity to other major mogrosides, such as Mogroside V, necessitates the use of a well-characterized reference standard for accurate identification and quantification.

These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) applications. The methodologies outlined are based on established analytical techniques for mogrosides and can be adapted for various research and quality control purposes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆₀H₁₀₂O₂₈
Molecular Weight 1271.43 g/mol
CAS Number 1707161-17-8
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, and water-acetonitrile mixtures.
Storage Store at 2-8°C, protected from light. For long-term storage in solution, -20°C or -80°C is recommended.

Application 1: Quantification of this compound in Herbal Extracts by HPLC-UV

This protocol describes a method for the quantification of this compound in monk fruit extracts using High-Performance Liquid Chromatography with Ultraviolet (UV) detection. This method is suitable for routine quality control analysis.

Experimental Protocol

1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard at a concentration of 1.0 mg/mL in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.05 mg/mL to 1.0 mg/mL.

2. Preparation of Sample Solutions:

  • Accurately weigh a known amount of the powdered monk fruit extract.

  • Extract the sample with methanol (e.g., 1 g of extract in 50 mL of methanol) using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. Chromatographic Conditions:

ParameterCondition
Instrument HPLC system with UV/Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water
Gradient Elution 20-40% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for the quantification of mogrosides using HPLC-UV, which can be expected to be similar for this compound.

ParameterMogroside V11-Oxomogroside V
Linear Range (µg) 0.80 - 20.120.60 - 14.96
Correlation Coefficient (r) >0.999>0.998
Average Recovery (%) ~104.6%~102.5%
RSD (%) < 3.3%< 4.5%

Note: This data is based on published methods for structurally similar mogrosides and may require validation for this compound.

Application 2: High-Sensitivity Analysis of this compound by UPLC-MS/MS

For more sensitive and selective analysis, particularly in complex matrices or for low-level detection, a UPLC-MS/MS method is recommended. This protocol provides a starting point for method development.

Experimental Protocol

1. Preparation of Standard and Sample Solutions:

  • Prepare standard and sample solutions as described in the HPLC-UV protocol, but at lower concentrations (e.g., in the ng/mL range). The final solvent should be compatible with the mobile phase.

2. UPLC-MS/MS Conditions:

ParameterCondition
Instrument UPLC system coupled to a triple quadrupole mass spectrometer
Column C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution A time-programmed gradient from 10% to 90% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MS/MS Detection Multiple Reaction Monitoring (MRM)

3. MRM Transitions:

  • The specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. As a starting point, the deprotonated molecule [M-H]⁻ would be selected as the precursor ion.

4. Data Analysis:

  • Quantify this compound using the peak area from the MRM chromatogram and a calibration curve constructed with the reference standard.

Quantitative Data Summary for Mogroside Analysis by LC-MS/MS

The following table provides an example of the performance of a UPLC-MS/MS method for the analysis of various mogrosides.

ParameterValue
Linearity (r²) ≥ 0.998
Intra-day Precision (RSD) < 3.8%
Inter-day Precision (RSD) < 4.0%
Recovery (%) 91.2% - 106.6%
Stability (24h, RSD) < 3.1%

Note: This data is for a multi-mogroside analysis and serves as a guideline for what can be achieved for this compound with a validated method.

Visualizations

Biosynthetic Pathway of Mogrosides

The following diagram illustrates the key steps in the biosynthesis of mogrosides in Siraitia grosvenorii. This pathway highlights the enzymatic conversions from the precursor squalene to the core mogrol structure, which is then further glycosylated to form various mogrosides, including this compound.

Biosynthetic_Pathway Squalene Squalene Oxidosqualene Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Cucurbitadienol Cucurbitadienol Oxidosqualene->Cucurbitadienol Cucurbitadienol synthase Mogrol_Precursor 11-hydroxy-cucurbitadienol Cucurbitadienol->Mogrol_Precursor CYP450s Mogrol Mogrol Mogrol_Precursor->Mogrol CYP450s Mogroside_IE Mogroside IE (Mogrol + 1 Glc) Mogrol->Mogroside_IE UGT Mogroside_IIE Mogroside IIE (Mogrol + 2 Glc) Mogroside_IE->Mogroside_IIE UGT Mogroside_V_family Further Glycosylation Mogroside_IIE->Mogroside_V_family Deoxymogroside_V This compound Mogroside_V_family->Deoxymogroside_V

Caption: Biosynthesis of Mogrosides in Siraitia grosvenorii.

General Experimental Workflow for Quantification

The diagram below outlines the general workflow for the quantification of this compound in a sample matrix using a reference standard.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions Calibration Generate Calibration Curve Standard_Prep->Calibration Sample_Prep Prepare Sample (Extraction, Filtration) Chromatography HPLC or UPLC-MS/MS Analysis Sample_Prep->Chromatography Chromatography->Calibration Quantification Quantify this compound in Sample Chromatography->Quantification Calibration->Quantification

Application Notes and Protocols: 11-Deoxymogroside V in Food Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxymogroside V is a cucurbitane triterpenoid glycoside and a minor component found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. While its close analog, Mogroside V, is a well-known and widely used high-intensity natural sweetener, specific applications and detailed scientific data for this compound in food science are less documented. This compound shares the same mogrol backbone as other mogrosides but differs in its glycosylation pattern, which can influence its sensory and biological properties.[1]

These application notes provide an overview of the potential uses of this compound in the food industry, based on the understanding of related mogrosides, and offer generalized protocols for its evaluation.

Potential Applications in Food Science

Based on the characteristics of the broader mogroside family, this compound is anticipated to have applications as a:

  • High-Intensity Sweetener: As a mogroside, it is expected to possess a sweet taste profile, potentially with unique characteristics regarding onset, intensity, and aftertaste compared to Mogroside V. Its primary application would be as a non-caloric sugar substitute in a variety of food and beverage products.

  • Flavor Enhancer: Mogrosides can modulate the flavor profiles of foods, potentially masking off-notes or enhancing desirable flavors. This compound could be explored for its ability to improve the sensory attributes of products formulated with other sweeteners or functional ingredients.

  • Functional Food Ingredient: The family of mogrosides has been studied for various health benefits, including antioxidant and anti-inflammatory properties.[2][3][4][5][6] While specific data for this compound is limited, its potential as a functional ingredient warrants investigation.

Quantitative Data

Currently, there is a notable lack of publicly available quantitative data specifically for this compound in food science applications. The following tables are presented as templates for data that would be crucial for its adoption by the food industry. Researchers are encouraged to generate this data to fully characterize its potential.

Table 1: Sweetness Profile of this compound (Hypothetical Data)

ParameterValueComparison to SucroseComparison to Mogroside V
Sweetness IntensityData not availableData not availableData not available
Onset of SweetnessData not availableData not availableData not available
Lingering AftertasteData not availableData not availableData not available
Off-FlavorsData not availableData not availableData not available

Table 2: Antioxidant Activity of this compound (Hypothetical Data)

AssayEC50 Value (µg/mL)Comparison to Mogroside VComparison to Ascorbic Acid
DPPH Radical ScavengingData not availableData not availableData not available
ABTS Radical ScavengingData not availableData not availableData not available
Oxygen Radical Absorbance Capacity (ORAC)Data not availableData not availableData not available

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound.

Protocol 1: Sensory Evaluation of Sweetness Intensity

Objective: To determine the relative sweetness intensity of this compound in comparison to sucrose.

Methodology:

  • Panelist Selection and Training:

    • Recruit 10-15 panelists with prior experience in sensory evaluation of sweeteners.

    • Train panelists on the use of a rating scale (e.g., a 15-point scale where 0 = no sweetness and 15 = extremely sweet).

    • Familiarize panelists with the taste profile of sucrose solutions at various concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v).

  • Sample Preparation:

    • Prepare a series of sucrose solutions as references.

    • Prepare solutions of this compound at various concentrations in deionized water. The concentration range should be determined by preliminary testing to span a similar sweetness range as the sucrose references.

    • Present all samples at room temperature in coded, randomized order.

  • Evaluation Procedure:

    • Panelists should rinse their mouths with water before and between samples.

    • Panelists will taste each sample and rate its sweetness intensity on the provided scale.

    • The mean sweetness scores for each concentration of this compound are then calculated.

  • Data Analysis:

    • Plot the mean sweetness scores against the concentration for both sucrose and this compound.

    • Determine the concentration of this compound that provides an equivalent sweetness to a specific concentration of sucrose (e.g., 5% sucrose) to calculate its relative sweetness.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Training Panelist Selection & Training Sample_Prep Sample Preparation (Sucrose & this compound) Panelist_Training->Sample_Prep Sensory_Testing Sensory Testing by Panelists Sample_Prep->Sensory_Testing Data_Collection Data Collection (Sweetness Scores) Sensory_Testing->Data_Collection Data_Analysis Data Analysis & Relative Sweetness Calculation Data_Collection->Data_Analysis

Sensory Evaluation Workflow
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To assess the in vitro antioxidant capacity of this compound.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of concentrations of this compound in methanol.

    • Use ascorbic acid as a positive control and prepare a series of concentrations in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each concentration of the sample or standard to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol is used as a blank.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the concentration of this compound and ascorbic acid.

    • Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Assay_Workflow Reagent_Prep Reagent Preparation (DPPH, Sample, Control) Mixing Mix Sample/Control with DPPH Solution Reagent_Prep->Mixing Incubation Incubate in Dark (30 min) Mixing->Incubation Absorbance Measure Absorbance at 517 nm Incubation->Absorbance Calculation Calculate % Inhibition & EC50 Absorbance->Calculation

DPPH Assay Workflow

Signaling Pathways

While the direct impact of this compound on signaling pathways is not yet elucidated, related mogrosides like Mogroside V are known to influence pathways related to metabolism and inflammation. For instance, Mogroside V has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. Future research should investigate if this compound shares similar activities.

AMPK_Pathway MogrosideV Mogroside V (or potentially this compound) AMPK AMPK Activation MogrosideV->AMPK Metabolism Regulation of Glucose and Lipid Metabolism AMPK->Metabolism Energy Increased Cellular Energy Production AMPK->Energy

Potential AMPK Activation by Mogrosides

Conclusion

This compound represents an under-researched component of monk fruit with potential applications in the food industry as a novel sweetener and functional ingredient. The lack of specific data necessitates further research to fully characterize its sensory properties, stability, and biological activities. The protocols and frameworks provided here offer a starting point for researchers to systematically evaluate this promising natural compound.

References

Application Notes and Protocols: 11-Deoxymogroside V for In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxymogroside V is a cucurbitane triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1] Triterpenoid glycosides from this plant, collectively known as mogrosides, have garnered significant interest for their diverse pharmacological activities, including potent antioxidant and anti-inflammatory effects.[1][2] While much of the research has focused on Mogroside V, this compound, as a structurally related compound, is a promising candidate for investigation in various in vitro cell culture models to explore its therapeutic potential.

These application notes provide an overview of the potential applications of this compound in cell culture experiments and detailed protocols for assessing its bioactivity. The methodologies are based on established assays for evaluating antioxidant and anti-inflammatory properties and can be adapted for the specific needs of your research.

Potential Applications in In Vitro Research

  • Antioxidant Activity: Investigation of the capacity of this compound to scavenge reactive oxygen species (ROS) and protect cells from oxidative stress-induced damage.

  • Anti-inflammatory Effects: Assessment of its ability to modulate inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and reduce the production of pro-inflammatory mediators.

  • Cytotoxicity and Anti-cancer Potential: Evaluation of its cytotoxic effects on various cancer cell lines to determine its potential as an anti-proliferative agent.

Quantitative Data Summary

Currently, specific quantitative data for this compound is limited in publicly available literature. However, data from closely related mogrosides, such as Mogroside V and 11-oxo-mogroside V, provide a strong rationale for investigating this compound and can serve as a benchmark for experimental design.

Table 1: Antioxidant Activity of Related Mogrosides

CompoundAssayTarget ROSEC50 (µg/mL)Reference
Mogroside VChemiluminescenceO₂⁻> 50[3]
H₂O₂> 50[3]
•OH48.44[3]
11-oxo-mogroside VChemiluminescenceO₂⁻4.79[3]
H₂O₂16.52[3]
•OH146.17[3]
•OH-induced DNA damage-3.09[3]

EC50: Half-maximal effective concentration.

Experimental Protocols

Assessment of In Vitro Antioxidant Activity

This protocol describes a common method for evaluating the free radical scavenging activity of a compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol or another suitable solvent.

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep purple color.

    • Prepare a series of dilutions of this compound and ascorbic acid in methanol.

  • Assay Procedure:

    • To each well of a 96-well plate, add 100 µL of the DPPH solution.

    • Add 100 µL of the different concentrations of this compound, ascorbic acid, or methanol (as a blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare DPPH Solution add_dpph Add DPPH to 96-well Plate prep_dpph->add_dpph prep_sample Prepare this compound Dilutions add_samples Add Samples/Controls prep_sample->add_samples prep_control Prepare Ascorbic Acid (Control) prep_control->add_samples add_dpph->add_samples incubate Incubate (30 min, dark) add_samples->incubate read_abs Read Absorbance (517 nm) incubate->read_abs calculate Calculate % Inhibition read_abs->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for determining antioxidant capacity using the DPPH assay.

Assessment of Anti-inflammatory Activity in Macrophages

This protocol details how to assess the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells by measuring nitric oxide (NO) production.

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Griess Reagent

  • Dexamethasone (positive control)

  • 96-well cell culture plates

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound or dexamethasone for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no treatment) and an LPS-only group.

  • Nitric Oxide (NO) Assay (Griess Test):

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • Cell Viability Assay (e.g., MTT Assay):

    • After collecting the supernatant, perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Experimental Workflow for Anti-inflammatory Assay

AntiInflammatory_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_validation Validation seed_cells Seed RAW 264.7 Cells adhere Allow Adherence (overnight) seed_cells->adhere pretreat Pre-treat with this compound adhere->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant mtt_assay Perform MTT Assay stimulate->mtt_assay griess_reagent Add Griess Reagent collect_supernatant->griess_reagent read_absorbance Read Absorbance (540 nm) griess_reagent->read_absorbance

Caption: Workflow for assessing anti-inflammatory activity in macrophages.

Assessment of Cytotoxicity in Cancer Cell Lines

This protocol provides a method for determining the cytotoxic effects of this compound on a cancer cell line of interest using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Selected cancer cell line (e.g., HepG2, A549, etc.)

  • This compound

  • Appropriate cell culture medium with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Doxorubicin (positive control)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Treatment:

    • Treat the cells with a range of concentrations of this compound or doxorubicin for 24, 48, or 72 hours. Include a vehicle control group.

  • MTT Assay:

    • After the treatment period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability using the following formula:

      where Abs_sample is the absorbance of the treated cells and Abs_control is the absorbance of the vehicle-treated cells.

    • Determine the IC50 value, the concentration that causes 50% inhibition of cell growth.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed_cancer_cells Seed Cancer Cells attach Allow Attachment seed_cancer_cells->attach treat_cells Treat with this compound attach->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_abs_mtt Read Absorbance (570 nm) add_dmso->read_abs_mtt calc_viability Calculate % Viability read_abs_mtt->calc_viability det_ic50_mtt Determine IC50 calc_viability->det_ic50_mtt

Caption: Workflow for evaluating cytotoxicity using the MTT assay.

Signaling Pathways for Investigation

Based on studies of related mogrosides, the following signaling pathways are pertinent for investigating the mechanism of action of this compound. Mogroside V has been shown to inhibit the TLR4-MyD88-NF-κB pathway and modulate MAPK signaling.[4]

Potential Anti-inflammatory Signaling Pathway of this compound

Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression Deoxymogroside This compound Deoxymogroside->TLR4 ? Inhibits Deoxymogroside->IKK ? Inhibits

Caption: Potential inhibition of the NF-κB pathway by this compound.

Disclaimer: The protocols provided are intended as a guide. Researchers should optimize conditions based on their specific cell lines, reagents, and equipment. It is also recommended to consult original research articles for more detailed methodologies. The signaling pathway diagram represents a potential mechanism of action that requires experimental validation for this compound.

References

Quantitative Analysis of Minor Mogrosides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrosides are a group of triterpenoid glycosides that are the primary sweet components of the fruit of Siraitia grosvenorii (Luo Han Guo). While mogroside V is the most abundant and well-known, a variety of minor mogrosides also contribute to the overall sweetness profile and potential biological activities of Luo Han Guo extracts. The accurate quantification of these minor mogrosides is crucial for quality control, product standardization, and exploring their therapeutic potential. This document provides detailed application notes and protocols for the quantitative analysis of minor mogrosides using modern chromatographic techniques.

Core Principles of Mogroside Quantification

The quantitative analysis of minor mogrosides typically involves the use of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with various detectors. Due to the structural similarity of mogrosides and their lack of a strong chromophore, mass spectrometry (MS) is often the preferred detection method for its high selectivity and sensitivity. Charged aerosol detection (CAD) and ultraviolet (UV) detection at low wavelengths (around 203 nm) can also be employed.

Experimental Protocols

Protocol for Quantitative Analysis of Minor Mogrosides using HPLC-ESI-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of multiple mogrosides in Luo Han Guo fruit and its derived sweeteners[1][2].

a. Sample Preparation (Solid Samples - e.g., Dried Luo Han Guo Fruit)

  • Homogenize the dried fruit sample into a fine powder.

  • Accurately weigh approximately 0.5 g of the powdered sample into a centrifuge tube.

  • Add 25 mL of 80% methanol-water (v/v) solution to the tube[3].

  • Perform ultrasound-assisted extraction for 30 minutes at room temperature[1].

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

b. Sample Preparation (Liquid Samples - e.g., Commercial Sweeteners)

  • Accurately weigh an appropriate amount of the sweetener sample into a volumetric flask.

  • Dissolve the sample in 80% methanol-water (v/v) solution[1].

  • Sonicate for 15 minutes to ensure complete dissolution[1].

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

c. Chromatographic Conditions

  • HPLC System: Agilent 1290 Infinity LC system or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-8 min, 15-30% B

    • 8-8.5 min, 30-95% B

    • 8.5-10 min, 95% B

  • Flow Rate: 0.3 mL/min[3].

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

d. Mass Spectrometry Conditions

  • Mass Spectrometer: Agilent 6410 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (negative mode often provides better sensitivity for mogrosides)[4][5].

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Gas Temperature: 300 °C.

  • Gas Flow: 12 L/min.

  • Nebulizer Pressure: 35 psi.

  • Capillary Voltage: 4000 V.

e. Quantification

  • Prepare a series of standard solutions of known concentrations for each minor mogroside to be quantified.

  • Generate a calibration curve for each analyte by plotting the peak area against the concentration.

  • Quantify the minor mogrosides in the samples by interpolating their peak areas from the respective calibration curves. Good linearity (r² ≥ 0.9984) should be achieved for accurate quantification[1].

Data Presentation

The following table summarizes the quantitative data of various minor mogrosides found in different Luo Han Guo samples from published literature.

MogrosideSample TypeAnalytical MethodConcentration Range (mg/g of dried fruit)Reference
Mogroside IIELuo Han Guo FruitLC-MS/MSVaries significantly with maturity, major component in early stages[3]
Mogroside IIILuo Han Guo FruitHPLC-ESI-MS/MSDetected in some batches[1]
Mogroside III ELuo Han Guo FruitLC-MS/MSPresent at different maturity stages[3]
Mogroside IVLuo Han Guo FruitHPLC-ESI-MS/MSDetected in some batches[1]
Siamenoside ILuo Han Guo FruitHPLC-ESI-MS/MSSecond most abundant after Mogroside V in some samples[1]
Isomogroside VLuo Han Guo FruitLC-MS/MSQuantified at different maturity stages[3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of minor mogrosides.

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Sample Luo Han Guo Sample (Fruit or Extract) Homogenization Homogenization (if solid) Sample->Homogenization Extraction Ultrasound-Assisted Extraction (e.g., 80% Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC / UPLC Separation (Reversed-Phase C18) Filtration->HPLC MS Mass Spectrometry Detection (ESI-MS/MS in MRM mode) HPLC->MS DataAcquisition Data Acquisition MS->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification using Calibration Curves PeakIntegration->Quantification Results Results Reporting Quantification->Results

Workflow for Quantitative Analysis of Minor Mogrosides.

Signaling Pathway (Biosynthesis)

The biosynthesis of mogrosides involves a complex series of enzymatic reactions, starting from the precursor 2,3-oxidosqualene. The following diagram provides a simplified overview of the key steps leading to the formation of various mogrosides.

Mogroside_Biosynthesis_Pathway Squalene 2,3-Oxidosqualene Cucurbitadienol Cucurbitadienol Squalene->Cucurbitadienol Cyclization Mogrol Mogrol (Aglycone) Cucurbitadienol->Mogrol Oxidation & Hydroxylation Mogroside_IE Mogroside I E Mogrol->Mogroside_IE + Glucose Mogroside_IIE Mogroside II E Mogroside_IE->Mogroside_IIE + Glucose Mogroside_III Mogroside III Mogroside_IIE->Mogroside_III + Glucose Mogroside_IV Mogroside IV Mogroside_III->Mogroside_IV + Glucose Mogroside_V Mogroside V Mogroside_IV->Mogroside_V + Glucose Siamenoside_I Siamenoside I Mogroside_IV->Siamenoside_I + Glucose

Simplified Biosynthetic Pathway of Mogrosides.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 11-Deoxymogroside V

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 11-Deoxymogroside V.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity of this compound Co-elution with structurally similar mogrosides (e.g., Mogroside V, 11-oxo-mogroside V, Isomogroside V).[1]Optimize the gradient elution in preparative HPLC. A shallower gradient with a lower flow rate can improve resolution between closely related compounds. Consider using a different stationary phase, such as a column with a different chemistry (e.g., phenyl-hexyl instead of C18). For macroporous resin chromatography, carefully select a resin with appropriate polarity and pore size. For instance, mid-polarity resins have shown good performance for mogroside separation.[2][3]
Inefficient removal of non-mogroside impurities (e.g., sugars, pigments).Incorporate a pre-purification step using macroporous resins to enrich the total mogroside fraction before fine purification with preparative HPLC.[2][3][4][5] A water wash of the loaded resin column can remove highly polar impurities like sugars before eluting the mogrosides with an ethanol-water mixture.[2]
Low Recovery of this compound Irreversible adsorption onto the stationary phase.Ensure the pH of the mobile phase is compatible with the compound and the column. For macroporous resins, optimizing the ethanol concentration in the elution buffer is crucial for efficient desorption.[2]
Degradation of the compound during purification.This compound may be sensitive to harsh pH conditions or high temperatures. Maintain a neutral or slightly acidic pH and perform purification steps at room temperature or below if possible.
Poor Resolution in Preparative HPLC Inappropriate mobile phase composition.Systematically test different ratios of organic solvent (acetonitrile or methanol) and water. The addition of a small amount of acid (e.g., formic acid) to the mobile phase can sometimes improve peak shape.[6]
Overloading of the column.Reduce the sample load to avoid peak broadening and fronting. Determine the column's loading capacity through a loading study.
Inconsistent Retention Times in HPLC Analysis Fluctuations in mobile phase composition or column temperature.Prepare fresh mobile phase for each run and use an HPLC oven to maintain a constant column temperature.[7]
Column degradation.Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.

Frequently Asked Questions (FAQs)

1. What are the main challenges in purifying this compound?

The primary challenge in purifying this compound is its separation from other structurally similar mogrosides that are often present in the crude extract of Siraitia grosvenorii (monk fruit).[1][8] These include isomers and compounds with minor modifications to the aglycone or glycosidic chains, which leads to similar chromatographic behavior and potential co-elution.

2. Which chromatographic techniques are most effective for this compound purification?

A multi-step approach is generally most effective. This typically involves:

  • Macroporous Resin Chromatography: For initial enrichment of the total mogroside fraction from the crude extract.[2][3][4][5]

  • Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of this compound to high purity.[6]

  • Boronic Acid Affinity Chromatography: This is a potential alternative or supplementary technique that specifically targets the cis-diol groups in the glycoside moieties of mogrosides, offering a different selectivity compared to reversed-phase chromatography.[9]

3. How can I optimize the separation of this compound from other mogrosides using macroporous resin?

Optimization involves several key parameters:

  • Resin Selection: Choose a resin with appropriate polarity. Mid-polarity resins have been shown to be effective for Mogroside V and are likely suitable for this compound.[2]

  • Loading Conditions: Control the flow rate during sample loading to ensure efficient adsorption.[2]

  • Elution Conditions: Optimize the concentration of the organic solvent (typically ethanol) in the elution buffer. A stepwise or gradient elution with increasing ethanol concentration can help to fractionate different mogrosides.[2] The flow rate during elution also impacts separation and should be optimized.[2]

4. What are the recommended starting conditions for a preparative HPLC method for this compound?

Based on methods for similar mogrosides, a good starting point would be:

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is often effective.[6]

  • Detection: UV detection at a low wavelength (around 210 nm) or Evaporative Light Scattering Detection (ELSD) can be used.[7][10]

5. How can I confirm the identity and purity of my purified this compound?

The identity and purity of the final product should be confirmed using a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): To assess purity by observing a single, sharp peak.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.

Experimental Protocols

Macroporous Resin Chromatography for Mogroside Enrichment

This protocol is adapted from methods developed for Mogroside V and is a suitable starting point for this compound enrichment.[2][3][4]

  • Resin Selection and Preparation:

    • Select a mid-polarity macroporous resin (e.g., HZ 806 has been shown to be effective for Mogroside V).[2][3]

    • Pre-treat the resin by washing sequentially with ethanol and then water to remove any impurities.

    • Pack the resin into a chromatography column.

  • Sample Preparation and Loading:

    • Dissolve the crude extract of Siraitia grosvenorii in deionized water.

    • Load the sample solution onto the equilibrated column at an optimized flow rate (e.g., 1-2 bed volumes per hour).

  • Washing:

    • Wash the column with deionized water (approximately 2-3 bed volumes) to remove highly polar impurities such as sugars.

  • Elution:

    • Elute the adsorbed mogrosides with a stepwise or gradient of increasing ethanol concentration in water (e.g., 20%, 40%, 60% ethanol).

    • Collect fractions and analyze them by HPLC to identify those containing this compound.

  • Regeneration:

    • Regenerate the resin by washing with a high concentration of ethanol followed by water.

Quantitative Data for Macroporous Resin Chromatography of Mogroside V

The following table summarizes typical performance data for the enrichment of Mogroside V using HZ 806 macroporous resin, which can serve as a benchmark for optimizing this compound purification.

ParameterValueReference
Initial Purity of Mogroside V0.5%[3]
Final Purity of Mogroside V10.7%[3][5]
Purification Factor15.1-fold[3]
Recovery>95%[2]

Visualizations

General Workflow for this compound Purification

PurificationWorkflow CrudeExtract Crude Extract of Siraitia grosvenorii Enrichment Macroporous Resin Chromatography CrudeExtract->Enrichment  Enrichment of  Total Mogrosides FinePurification Preparative HPLC Enrichment->FinePurification  Fractionation Analysis Purity and Identity Confirmation (HPLC, MS, NMR) FinePurification->Analysis  Quality Control FinalProduct Purified this compound Analysis->FinalProduct

Caption: A generalized workflow for the purification of this compound.

Logical Relationship in Troubleshooting Low Purity

TroubleshootingPurity LowPurity Low Purity of This compound CoElution Co-elution with Similar Mogrosides LowPurity->CoElution  is caused by ImpurityRemoval Inefficient Removal of Non-Mogroside Impurities LowPurity->ImpurityRemoval  is caused by OptimizeHPLC Optimize HPLC Gradient and Stationary Phase CoElution->OptimizeHPLC  is addressed by PrePurification Implement Pre-Purification Step (e.g., Macroporous Resin) ImpurityRemoval->PrePurification  is addressed by

Caption: Troubleshooting logic for addressing low purity of this compound.

References

Technical Support Center: 11-Deoxymogroside V Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 11-Deoxymogroside V. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of mogrosides like this compound?

A1: Mogrosides, including the closely related Mogroside V, are known to be relatively stable compounds. Mogroside V is reported to be stable at a pH range of 3 to 12 when stored at 2 to 8 degrees Celsius. It also exhibits heat stability, remaining stable in boiling water for up to 8 hours and at temperatures between 100 to 150 degrees Celsius for 4 hours.[1] While specific data for this compound is limited, a similar stability profile can be anticipated due to its structural similarity to other mogrosides.

Q2: What are the expected degradation pathways for this compound?

A2: The primary degradation pathway for mogrosides is the hydrolysis of the glycosidic bonds. This can be triggered by strong acidic or basic conditions, as well as by enzymatic activity.[2][3] Under forced degradation conditions, other pathways may be observed. The expected degradation pathways include:

  • Hydrolysis: Cleavage of the glucose moieties from the mogrol backbone. This is the most common degradation pathway for glycosides.

  • Oxidation: The triterpenoid backbone may be susceptible to oxidation, potentially at allylic positions or other susceptible sites.

  • Isomerization: Under certain pH and temperature conditions, isomerization of the aglycone or sugar moieties could occur.

Q3: What are the primary degradation products of mogrosides?

A3: The main degradation products resulting from the hydrolysis of mogrosides are intermediate mogrosides with fewer glucose units, and ultimately the aglycone, mogrol.[4][5][6] For instance, the biotransformation of Mogroside V can yield Mogroside III E.[3] In vitro studies with human intestinal fecal homogenates have shown that various mogrosides are metabolized to the common terminal metabolite, mogrol.[5]

Troubleshooting Guide

Problem 1: I am observing unexpected peaks in my chromatogram after storing my this compound solution.

  • Possible Cause 1: Hydrolysis. The glycosidic bonds of this compound may be hydrolyzing, leading to the formation of degradation products with fewer sugar units.

    • Troubleshooting Step: Analyze your sample using a validated stability-indicating HPLC method capable of separating this compound from its potential degradation products. Compare the retention times of the new peaks with standards of related mogrosides or mogrol, if available.

  • Possible Cause 2: Contamination. The new peaks could be from an external contaminant.

    • Troubleshooting Step: Prepare a fresh solution of this compound in a clean container using high-purity solvent and re-analyze.

  • Possible Cause 3: Interaction with container. The compound may be interacting with the storage container.

    • Troubleshooting Step: Store the solution in an alternative container material (e.g., amber glass instead of plastic) and re-analyze after a period of storage.

Problem 2: My this compound sample shows significant degradation under acidic conditions, but I need to work at a low pH.

  • Possible Cause: Acid-catalyzed hydrolysis of the glycosidic bonds.

    • Troubleshooting Step 1: Determine the rate of degradation at your desired pH and temperature to establish a time limit for your experiment.

    • Troubleshooting Step 2: If possible, conduct the experiment at a lower temperature to reduce the rate of hydrolysis.

    • Troubleshooting Step 3: Consider using a buffered system to maintain a precise and stable pH.

Problem 3: I am not seeing any degradation of my this compound sample in my forced degradation study.

  • Possible Cause 1: Stress conditions are too mild. The conditions (e.g., temperature, concentration of stressing agent, duration) may not be sufficient to induce degradation.

    • Troubleshooting Step: Increase the severity of the stress conditions. For example, increase the temperature in 10°C increments, use a higher concentration of acid/base/oxidizing agent, or extend the duration of the study.[7][8] The goal is to achieve approximately 5-20% degradation.[9]

  • Possible Cause 2: The compound is highly stable under the tested conditions.

    • Troubleshooting Step: Confirm the stability by ensuring your analytical method is capable of detecting small changes in the parent compound concentration. If no degradation is observed under reasonably harsh conditions, the compound can be considered stable under that specific stress.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to induce degradation to an extent of 5-20%.[9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a thermostatically controlled oven at 70°C for 48 hours.

    • Also, reflux the stock solution at 70°C for 24 hours.

    • At appropriate time points, withdraw an aliquot of the solution or dissolve a known amount of the solid and dilute with mobile phase.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to UV light (254 nm) and fluorescent light in a photostability chamber.

    • At appropriate time points, withdraw an aliquot of the solution or dissolve a known amount of the solid and dilute with mobile phase. A control sample should be kept in the dark at the same temperature.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. A C18 column is commonly used for the analysis of mogrosides. The mobile phase is typically a gradient of acetonitrile and water.[10]

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound.

Stress ConditionDuration (hours)% Degradation of this compoundNumber of Degradation Products
0.1 N HCl at 60°C2415.2%3
0.1 N NaOH at 60°C248.5%2
3% H₂O₂ at RT245.1%1
Thermal (70°C, solution)242.3%1
Photolytic (UV)241.8%0

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A This compound Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 N HCl, 60°C) A->B C Alkaline Hydrolysis (0.1 N NaOH, 60°C) A->C D Oxidative Stress (3% H₂O₂, RT) A->D E Thermal Stress (70°C) A->E F Photolytic Stress (UV/Fluorescent) A->F G Neutralization & Dilution B->G C->G D->G E->G F->G H Stability-Indicating HPLC Analysis G->H I Characterization of Degradation Products H->I

Caption: Workflow for a forced degradation study of this compound.

Degradation_Pathway A This compound (Aglycone + 5 Glucose) B Intermediate Glycoside (Aglycone + 4 Glucose) A->B Hydrolysis E Oxidized Products A->E Oxidation C Intermediate Glycoside (Aglycone + 3 Glucose) B->C Hydrolysis D 11-Deoxymogrol (Aglycone) C->D Hydrolysis

Caption: Proposed degradation pathways for this compound.

References

Technical Support Center: Quantification of 11-Deoxymogroside V

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of 11-Deoxymogroside V. Matrix effects, a common challenge in LC-MS/MS analysis, are a primary focus of this guide.

Understanding Matrix Effects in this compound Quantification

Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. For this compound, a cucurbitane-type triterpene glycoside, the complex matrices of food, beverages, and biological samples can be a significant source of these interferences.

A study on the quantification of Mogroside V, a closely related compound, in rat plasma found that with a simple protein precipitation using methanol, the matrix effect was negligible, with recovery values between 98.2% and 105.0%.[1][2] Similarly, an analysis of eight different mogrosides in monk fruit extract concluded that any matrix effects were minor and did not interfere with accurate analysis.[3] These findings suggest that with appropriate sample preparation and analytical methods, matrix effects for mogrosides, including this compound, can be effectively managed.

Frequently Asked Questions (FAQs)

Q1: What are the common symptoms of matrix effects in my this compound analysis?

A1: Common indicators of matrix effects include:

  • Poor reproducibility: High variability in peak areas for the same concentration across different sample preparations.

  • Inaccurate quantification: Results are significantly higher or lower than expected.

  • Non-linear calibration curves: The relationship between concentration and response is not linear, especially when using standards prepared in a clean solvent.

  • Ion suppression or enhancement: A noticeable decrease or increase in the analyte's signal when comparing a standard in solvent to a standard spiked into a sample matrix.

Q2: Which sample matrices are most likely to cause significant matrix effects for this compound?

A2: Complex matrices with high concentrations of sugars, proteins, fats, or polyphenols are more prone to causing matrix effects. Examples include:

  • Fruit juices and concentrates: High sugar and organic acid content.

  • Dairy products: High protein and fat content.

  • Herbal extracts and dietary supplements: Complex mixtures of various phytochemicals.

  • Biological fluids (plasma, urine): Presence of salts, proteins, and lipids.

Q3: How can I assess the presence and magnitude of matrix effects in my samples?

A3: The most common method is the post-extraction spike method.[4] This involves comparing the peak area of a standard spiked into a blank matrix extract to the peak area of a standard in a clean solvent at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

A value close to 100% indicates a negligible matrix effect. A value significantly lower than 100% suggests ion suppression, while a value significantly higher indicates ion enhancement.

Q4: What are the most effective strategies to mitigate matrix effects?

A4: A combination of strategies is often most effective:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can selectively remove interfering compounds.

  • Chromatographic Separation: Optimizing the HPLC/UPLC method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing accurate correction. If a SIL-IS is unavailable, a structural analog can be used.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the samples to be analyzed.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this may compromise the limit of quantification (LOQ).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in replicate injections of the same sample Inefficient sample cleanup leading to inconsistent matrix effects.Optimize the sample preparation method. Consider using a more selective SPE sorbent or a multi-step cleanup protocol. Ensure complete removal of proteins and phospholipids.
Low recovery of this compound Ion suppression due to co-eluting matrix components.1. Improve chromatographic separation to resolve the analyte from interferences. 2. Employ a more rigorous sample cleanup method (e.g., SPE with multiple wash steps). 3. Use a stable isotope-labeled internal standard to compensate for the suppression.
Non-linear calibration curve in sample matrix Matrix effects are concentration-dependent.1. Prepare matrix-matched calibration standards. 2. If possible, dilute the samples to a range where the matrix effect is minimized and consistent.
Peak splitting or tailing Co-eluting compounds interfering with the chromatography.1. Adjust the mobile phase composition or gradient profile. 2. Evaluate a different stationary phase (e.g., a column with a different chemistry). 3. Ensure the sample solvent is compatible with the mobile phase.

Quantitative Data on Matrix Effects

While specific quantitative data for this compound in various food matrices is limited in the public domain, the following table summarizes representative data for the closely related Mogroside V in rat plasma, which can serve as a useful reference.

AnalyteMatrixSample PreparationConcentration (ng/mL)Matrix Effect (%)Reference
Mogroside VRat PlasmaProtein Precipitation96.0105.0[1][2]
Mogroside VRat PlasmaProtein Precipitation19298.2[1][2]
Mogroside VRat PlasmaProtein Precipitation1920101.8[1][2]
Mogroside VRat PlasmaProtein Precipitation7680098.8[1][2]

Experimental Protocols

Protocol 1: Sample Preparation for this compound in Beverages (e.g., Fruit Juice)

This protocol is a general guideline and may require optimization based on the specific beverage matrix.

  • Sample Pre-treatment:

    • Centrifuge the beverage sample at 10,000 x g for 15 minutes to remove any particulate matter.

    • Dilute the supernatant 1:10 with deionized water.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load 5 mL of the diluted sample onto the cartridge.

    • Wash the cartridge with 5 mL of 10% methanol in water to remove sugars and other polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the this compound with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative method and should be optimized for your specific instrument and application.

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-5 min: 30-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • MRM Transitions: To be determined by infusing a standard of this compound. For the related Mogroside V, a transition of m/z 1285.6 → 1123.7 has been reported.[1][2]

Visualizing Workflows and Concepts

Diagram 1: General Workflow for Mitigating Matrix Effects

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_correction Correction Strategies cluster_result Final Result Sample Complex Sample (e.g., Fruit Juice) Dilution Dilution Sample->Dilution Extraction Extraction (SPE or LLE) Dilution->Extraction Cleanup Further Cleanup (e.g., Filtration) Extraction->Cleanup LC Chromatographic Separation Cleanup->LC MS Mass Spectrometric Detection LC->MS Data Data Acquisition MS->Data Result Accurate Quantification of This compound Data->Result IS Internal Standard (IS) Addition IS->Data MMC Matrix-Matched Calibration MMC->Data

Caption: Workflow for mitigating matrix effects in this compound analysis.

Diagram 2: The Concept of Ion Suppression

IonSuppression cluster_ideal Ideal Condition (No Matrix) cluster_matrix With Matrix (Ion Suppression) Analyte_ideal Analyte Droplet_ideal Charged Droplet Analyte_ideal->Droplet_ideal Ion_ideal Analyte Ion (High Signal) Droplet_ideal->Ion_ideal Analyte_matrix Analyte Droplet_matrix Charged Droplet Analyte_matrix->Droplet_matrix Interference Matrix Interference Interference->Droplet_matrix Ion_matrix Analyte Ion (Suppressed Signal) Droplet_matrix->Ion_matrix

Caption: Illustration of ion suppression caused by matrix interferences.

References

Technical Support Center: Optimizing 11-Deoxymogroside V Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of 11-Deoxymogroside V extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide answers to frequently asked questions encountered during the extraction and purification of this compound from Siraitia grosvenorii (Luo Han Guo).

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Extraction Yield of Mogrosides

Question: We are experiencing a lower than expected yield of total mogrosides, including this compound. What are the potential causes and how can we improve our yield?

Answer: Low extraction yield can be attributed to several factors, ranging from the raw material to the extraction parameters. Here are some common causes and troubleshooting steps:

  • Raw Material Quality: The concentration of mogrosides can vary depending on the maturity of the Siraitia grosvenorii fruit.[1] Mogroside V, a related compound, is more abundant in the later stages of fruit ripening.[2] Ensure you are using high-quality, mature fruit for optimal yield.

  • Extraction Method: The choice of extraction method significantly impacts the yield. Traditional hot water extraction is a common method, but other techniques like ethanol extraction, ultrasonic-assisted extraction, and microwave-assisted extraction have been shown to be effective.[2][3][4] Flash extraction has been reported to result in a high yield of 6.9% with a purity above 92%.[3][5]

  • Extraction Parameters:

    • Solvent: Water and ethanol are common solvents. For ethanol extraction, a 50-60% ethanol concentration is often optimal.[3]

    • Temperature: Extraction temperatures typically range from 40°C to 80°C.[2][3][5] Higher temperatures can enhance extraction but may also lead to the degradation of thermolabile compounds.

    • Solid-to-Liquid Ratio: A higher liquid-to-material ratio can improve extraction efficiency. Ratios from 1:15 to 1:45 (g/mL) have been reported.[3][4]

    • Extraction Time: Sufficient extraction time is crucial. For methods like hot water extraction, multiple extractions (e.g., three times for 60 minutes each) can maximize yield.[4]

Issue 2: Co-extraction of Impurities and Low Purity of this compound

Question: Our extract contains a high level of impurities, such as polysaccharides and other mogroside variants, leading to low purity of this compound. How can we improve the purity?

Answer: Co-extraction of impurities is a common challenge. Here are some strategies to enhance the purity of your extract:

  • Pre-extraction Processing:

    • Ethanol Precipitation: If using hot water extraction, subsequent ethanol precipitation can help remove polysaccharides.[3]

  • Purification Techniques:

    • Macroporous Resins: This is a highly effective method for purifying mogrosides from the crude extract.[6][7] Different types of resins can be tested to find the one with the best adsorption and desorption characteristics for your target compound.[6] A multi-column system with porous adsorbent resin can be used to separate fractions with high Mogroside V content.[8]

    • Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) can be used for final purification to achieve high-purity this compound.[9]

Issue 3: Difficulty in Separating this compound from Other Mogrosides

Question: We are struggling to separate this compound from other structurally similar mogrosides like Mogroside V and Isomogroside V. What analytical and preparative techniques are recommended?

Answer: The structural similarity of mogrosides makes their separation challenging. Here are some recommendations:

  • Analytical Separation (HPLC):

    • Column: A C18 column is commonly used for the analysis of mogrosides.[9]

    • Mobile Phase: A gradient elution with acetonitrile and water is typically employed.[9][10] The addition of a small amount of acid, like formic acid, can improve peak shape.[8]

    • Detection: UV detection at around 203 nm is suitable for mogrosides.[9][10]

  • Preparative Separation:

    • Semi-preparative HPLC: This technique can be used to isolate this compound from a purified extract.[9] The conditions will be similar to the analytical method but with a larger column and higher flow rates.

    • Multi-column Chromatography: As mentioned, using a series of columns packed with appropriate resins can effectively separate different mogrosides based on their affinity to the stationary phase.[8]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii.[11][12] It is a derivative of Mogroside V, a major sweet component of the fruit.[2] The "11-deoxy" prefix indicates the absence of a hydroxyl group at the 11th position of the aglycone structure, which is present in Mogroside V.

Q2: What are the most effective methods for extracting this compound?

A2: Several methods can be employed, each with its advantages and disadvantages. The optimal method may depend on the desired scale, purity, and available equipment.

  • Hot Water Extraction: This method is simple, low-cost, and can achieve high yields.[3][4]

  • Ethanol Extraction: Using aqueous ethanol can also provide good yields and may be more selective for certain compounds.[3]

  • Microwave-Assisted Extraction (MAE): This technique can significantly reduce extraction time and may lead to higher yields compared to conventional methods.[2]

  • Ultrasonic-Assisted Extraction (UAE): UAE uses sound waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency.[3][4]

  • Flash Extraction: This method has been reported to provide a high yield (6.9%) and purity (>92%) in a short time.[3][5]

Q3: How can I quantify the amount of this compound in my samples?

A3: High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of this compound and other mogrosides.[9][13] An analytical method typically involves a C18 column, a mobile phase of acetonitrile and water, and UV detection at 203 nm.[9][10] For accurate quantification, a certified reference standard of this compound is required to create a calibration curve.

Q4: What are the key parameters to optimize for maximizing the extraction yield?

A4: The following parameters are crucial for optimizing the extraction process:

  • Solvent Type and Concentration: The choice between water, ethanol, or other solvents, and the concentration of the solvent, significantly affects the extraction efficiency.[2][3]

  • Temperature: Temperature influences the solubility of the target compound and the viscosity of the solvent.[3]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the mogrosides.[3]

  • Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction rate.[3]

  • Agitation/Mixing: Proper mixing ensures uniform contact between the solvent and the plant material.[14]

Data Presentation

Table 1: Comparison of Mogroside Extraction Methods

Extraction MethodSolventSolid/Liquid Ratio (g/mL)Temperature (°C)TimeYield (%)Reference
Hot Water ExtractionWater1:15Not Specified3 x 60 min5.6[4]
Ethanol Extraction50% Ethanol1:2060100 min (3 times)5.9[3]
Ultrasonic-Assisted60% Ethanol1:455545 min2.98[3][4]
Microwave-AssistedWater1:8Boiled Water15 min0.73[2]
Flash ExtractionNot Specified1:20407 min6.9[3][5]

Table 2: Typical HPLC Conditions for Mogroside Analysis

ParameterConditionReference
ColumnC18 (e.g., 4.6 mm x 250 mm, 5 µm)[9]
Mobile PhaseAcetonitrile and Water (gradient or isocratic)[9][10]
Flow Rate1.0 mL/min[9]
Detection Wavelength203 nm[9][10]
Column Temperature32 °C[9]

Experimental Protocols

Protocol 1: General Hot Water Extraction of Mogrosides

  • Weigh the dried and powdered Siraitia grosvenorii fruit.

  • Add deionized water at a solid-to-liquid ratio of 1:15 (g/mL).[4]

  • Allow the mixture to soak for 30 minutes at room temperature.[4]

  • Heat the mixture and maintain it at a constant temperature (e.g., 80°C) for 60 minutes with continuous stirring.[2]

  • Separate the extract from the solid residue by filtration or centrifugation.

  • Repeat the extraction process on the solid residue two more times with fresh solvent.[4]

  • Combine the extracts from all three cycles for further purification.

Protocol 2: Purification of Mogrosides using Macroporous Resin

  • Load the crude extract onto a pre-equilibrated macroporous resin column (e.g., HZ 806).[6][7]

  • Wash the column with deionized water to remove impurities like sugars and salts.[7]

  • Elute the adsorbed mogrosides with a stepwise or gradient of aqueous ethanol (e.g., 0% to 40% ethanol).[6][7]

  • Collect the fractions and monitor the concentration of this compound in each fraction using HPLC.

  • Combine the fractions containing the highest concentration of the target compound.

  • Concentrate the combined fractions under reduced pressure to remove the ethanol and then lyophilize to obtain a purified powder.

Protocol 3: HPLC Analysis of this compound

  • Prepare a stock solution of the purified extract or standard in a suitable solvent (e.g., 50% acetonitrile).

  • Set up the HPLC system with a C18 column and a mobile phase of acetonitrile and water.[9] A typical starting condition could be 22:78 (v/v) acetonitrile:water.[9]

  • Set the column temperature to 32°C and the flow rate to 1.0 mL/min.[9]

  • Set the UV detector to 203 nm.[9]

  • Inject a 10 µL sample onto the column.[9]

  • Identify the peak corresponding to this compound by comparing the retention time with that of a reference standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared from the reference standard.

Visualizations

Extraction_Workflow A Raw Material (Siraitia grosvenorii fruit) B Grinding and Sieving A->B C Extraction (e.g., Hot Water, Ethanol) B->C D Filtration / Centrifugation C->D E Crude Extract D->E F Purification (Macroporous Resin Chromatography) E->F G Elution with Ethanol F->G Waste (impurities) H Concentration and Drying G->H I Purified this compound H->I J Analysis (HPLC) I->J

Caption: Workflow for Extraction and Purification of this compound.

Troubleshooting_Yield Start Low Extraction Yield Q1 Is raw material quality optimal? Start->Q1 A1_Yes Proceed to next step Q1->A1_Yes Yes A1_No Use mature, high-quality fruit Q1->A1_No No Q2 Is the extraction method appropriate? A1_Yes->Q2 A2_Yes Proceed to next step Q2->A2_Yes Yes A2_No Consider alternative methods (e.g., UAE, MAE, Flash Extraction) Q2->A2_No No Q3 Are extraction parameters optimized? A2_Yes->Q3 A3_No Optimize: - Solvent Concentration - Temperature - Time - Solid/Liquid Ratio Q3->A3_No No End Yield Improved Q3->End Yes

Caption: Decision Tree for Troubleshooting Low Extraction Yield.

Factors_Affecting_Extraction cluster_material Raw Material cluster_process Process Parameters center_node center_node factor_node factor_node center Extraction Yield of This compound maturity Fruit Maturity maturity->center particle_size Particle Size particle_size->center solvent Solvent Type & Concentration solvent->center temperature Temperature temperature->center time Extraction Time time->center ratio Solid/Liquid Ratio ratio->center method Extraction Method method->center

Caption: Key Factors Influencing Extraction Yield.

References

Technical Support Center: Troubleshooting Peak Tailing in "11-Deoxymogroside V" HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of "11-Deoxymogroside V".

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a phenomenon in chromatography where the peak shape is asymmetrical, with a trailing edge that extends from the peak maximum.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape. This distortion can negatively impact the accuracy and precision of quantification, reduce resolution between adjacent peaks, and decrease sensitivity.[1][2]

Q2: What are the common causes of peak tailing for a compound like this compound in reversed-phase HPLC?

A2: For a triterpene glycoside like this compound, peak tailing in reversed-phase HPLC can stem from several factors:

  • Secondary Interactions: Unwanted polar interactions can occur between the analyte and active sites on the stationary phase, such as residual silanol groups (Si-OH) on the silica surface.[1][3][4]

  • Column Overload: Injecting a sample with too high a concentration or volume for the column's capacity can lead to peak distortion.[1][3][5]

  • Extra-Column Volume (Dead Volume): Excessive volume from tubing, fittings, or connections between the injector and detector can cause peaks to broaden and tail.[1][5]

  • Column Contamination or Degradation: The accumulation of sample matrix components on the column inlet or a void in the packing bed can disrupt the sample flow path.[1][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to secondary interactions with the stationary phase.[6][7]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1][3]

Q3: Are there specific HPLC methods recommended for analyzing mogrosides like this compound?

A3: Yes, several HPLC methods have been developed for the analysis of mogrosides. A common approach involves using a C18 column with a mobile phase consisting of acetonitrile and an acidic buffer, such as ammonium formate at pH 3.0 or water with 0.1% formic acid.[8][9] These acidic conditions help to suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions and improving peak shape.[5]

Troubleshooting Guides

If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide.

Step 1: Initial Assessment & Diagnosis

The first step is to determine if the peak tailing is affecting only the this compound peak or all peaks in the chromatogram.

Diagram: Initial Troubleshooting Logic

A Observe Peak Tailing B Does it affect all peaks? A->B C Yes B->C Yes D No, only this compound or a few peaks B->D No E Suspect Systemic Issue: - Extra-column volume - Column contamination/void - Detector issue C->E F Suspect Chemical Interaction Issue: - Secondary silanol interactions - Mobile phase pH - Sample solvent mismatch D->F A Peak Tailing Observed for this compound B Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) A->B C Peak Shape Improved? B->C D Yes C->D Yes E No C->E No F Continue with Optimized Method D->F G Consider Sample Solvent E->G H Dissolve Sample in Initial Mobile Phase G->H I Peak Shape Improved? H->I J Yes I->J Yes K No I->K No J->F L Consider Column Change (e.g., End-capped Column) K->L

References

Technical Support Center: Method Development for Separating 11-Deoxymogroside V and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of 11-Deoxymogroside V and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development and to offer solutions for common challenges encountered during the separation of these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers?

A1: The primary challenges stem from the high structural similarity between this compound and its isomers, such as 11-deoxyisomogroside V.[1] These molecules are stereoisomers or regioisomers, meaning they have the same molecular weight and similar physicochemical properties, including polarity and pKa. This results in very close retention times on chromatographic columns, often leading to co-elution or poor resolution. Achieving baseline separation requires highly selective and efficient chromatographic systems.

Q2: Which chromatographic technique is most suitable for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common and effective techniques for separating mogroside isomers. UPLC, with its smaller particle size columns, generally offers higher resolution and efficiency, which is advantageous for resolving closely eluting isomers. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a valuable alternative to reversed-phase chromatography, as it provides a different selectivity.[2] Supercritical Fluid Chromatography (SFC) is another powerful technique for isomer separation due to its unique selectivity and efficiency.[3]

Q3: What type of HPLC/UPLC column is recommended as a starting point?

A3: For reversed-phase HPLC/UPLC, a C18 column is a good starting point.[4][5] Specifically, columns with high surface area and carbon load, and those that are end-capped, can provide better shape selectivity for isomers. Phenyl-hexyl columns can also offer alternative selectivity due to pi-pi interactions. For HILIC, an amide or a bare silica column can be effective.[2]

Q4: How can I optimize the mobile phase to improve the separation of this compound and its isomers?

A4: Mobile phase optimization is critical. Here are key parameters to consider:

  • Organic Modifier: Acetonitrile is a common choice for reversed-phase and HILIC.[2][5][6] Methanol can be an alternative in reversed-phase, offering different selectivity.

  • Aqueous Phase pH: Small changes in the mobile phase pH can alter the ionization state of the analytes and the stationary phase, which can significantly impact selectivity. For mogrosides, slightly acidic conditions (e.g., using formic acid or ammonium formate buffer) are often employed.[2]

  • Additives/Buffers: Buffers like ammonium formate or ammonium acetate are useful for controlling pH and improving peak shape.[2] The concentration of the buffer can also influence retention and selectivity.

  • Gradient Elution: A shallow gradient is often necessary to resolve closely eluting isomers. Optimizing the gradient slope and duration is crucial.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Poor Resolution / Co-elution - Inappropriate column chemistry.- Non-optimal mobile phase composition.- Gradient is too steep.- High flow rate.- Screen different column chemistries (e.g., C18, Phenyl-Hexyl, HILIC).- Systematically vary the organic modifier (acetonitrile vs. methanol) and pH of the aqueous phase.- Employ a shallower gradient and increase the run time.- Reduce the flow rate to increase the number of theoretical plates.
Poor Peak Shape (Tailing or Fronting) - Column overload.- Secondary interactions with the stationary phase.- Incompatible sample solvent with the mobile phase.- Reduce the injection volume or sample concentration.- Add a competing base or acid to the mobile phase to mask active sites on the column.- Dissolve the sample in the initial mobile phase.
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuations in column temperature.- Mobile phase composition variability.- Ensure the column is fully equilibrated with the initial mobile phase before each injection.- Use a column thermostat to maintain a constant temperature.[2]- Prepare fresh mobile phase daily and ensure accurate mixing.
Low Sensitivity - Inappropriate detection wavelength.- Poor ionization in mass spectrometry.- Optimize the UV detection wavelength (mogrosides are often detected at low UV, e.g., 203-210 nm).[5]- For LC-MS, optimize the mobile phase additives (e.g., formic acid, ammonium formate) and source parameters to enhance ionization.[4]

Experimental Protocols

Generic HPLC/UPLC Method Development for Isomer Separation

This protocol outlines a systematic approach to developing a separation method for this compound and its isomers.

1. Initial Column and Mobile Phase Screening:

  • Columns:

    • Reversed-Phase: C18 (e.g., 100 x 2.1 mm, 1.7 µm)

    • HILIC: Amide (e.g., 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Initial Gradient: 5-95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm and/or Mass Spectrometry (if available)

2. Optimization of the Most Promising Condition:

  • Based on the initial screening, select the column that shows the best initial separation or potential for separation.

  • Gradient Optimization:

    • Run a shallow gradient around the elution point of the isomers. For example, if the isomers elute at 40% B, try a gradient of 30-50% B over 20 minutes.

  • Temperature Optimization:

    • Evaluate the effect of temperature on the separation. Test temperatures between 20-50 °C.[2]

  • Mobile Phase Modifier Optimization:

    • If using reversed-phase, compare the selectivity of acetonitrile with methanol.

    • Evaluate the effect of different additives (e.g., ammonium formate vs. formic acid).

3. Method Validation:

  • Once a satisfactory separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and robustness according to relevant guidelines.

Quantitative Data Summary

The following tables summarize typical starting conditions for mogroside analysis based on literature. These can be adapted for the specific separation of this compound and its isomers.

Table 1: HPLC & UPLC Method Parameters for Mogroside Analysis

ParameterMethod 1 (HILIC)[2]Method 2 (Reversed-Phase)[5]Method 3 (Reversed-Phase)[4]
Column Acclaim Trinity P1Ailtma-C18 (4.6 x 250 mm, 5 µm)Shiseido Capcell Pak UG120 C18 (2.0 x 50 mm, 3.0 µm)
Mobile Phase 81/19 (v/v) Acetonitrile/10 mM Ammonium Formate, pH 3.022:78 (v/v) Acetonitrile/WaterAcetonitrile and Water with 0.1% Formic Acid (Gradient)
Flow Rate Not specified1.0 mL/min0.3 mL/min
Column Temp. 20 °C32 °CNot specified
Detection UV (210 nm), Charged Aerosol DetectorUV (203 nm)LC-MS/MS

Visualizations

MethodDevelopmentWorkflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation & Finalization start Define Separation Goal: Separate this compound and its isomers prep_sample Prepare Standard and Sample Solutions start->prep_sample screen_cols Screen Columns (C18, Phenyl, HILIC) prep_sample->screen_cols screen_mp Screen Mobile Phases (ACN, MeOH, pH) screen_cols->screen_mp check_res Check Resolution and Peak Shape screen_mp->check_res opt_grad Optimize Gradient Profile opt_temp Optimize Temperature opt_grad->opt_temp opt_temp->check_res check_res->opt_grad Resolution < 1.5 validate Validate Method (Precision, Accuracy) check_res->validate Resolution ≥ 1.5 final_method Final Analytical Method validate->final_method

Caption: Workflow for Chromatographic Method Development.

TroubleshootingFlowchart cluster_solutions_res Resolution Solutions cluster_solutions_peak Peak Shape Solutions cluster_solutions_ret Retention Time Solutions start Problem Encountered q_resolution Is the resolution between isomers < 1.5? start->q_resolution q_peakshape Is there significant peak tailing or fronting? q_resolution->q_peakshape No res_solution1 Decrease gradient slope q_resolution->res_solution1 Yes q_retention Are retention times shifting? q_peakshape->q_retention No peak_solution1 Reduce sample concentration q_peakshape->peak_solution1 Yes ret_solution1 Increase column equilibration time q_retention->ret_solution1 Yes end Problem Solved q_retention->end No res_solution2 Change organic modifier (ACN <=> MeOH) res_solution1->res_solution2 res_solution3 Screen different columns res_solution2->res_solution3 res_solution3->q_resolution peak_solution2 Adjust mobile phase pH peak_solution1->peak_solution2 peak_solution3 Ensure sample solvent matches mobile phase peak_solution2->peak_solution3 peak_solution3->q_peakshape ret_solution2 Use a column thermostat ret_solution1->ret_solution2 ret_solution3 Prepare fresh mobile phase ret_solution2->ret_solution3 ret_solution3->q_retention

Caption: Troubleshooting Decision Tree for Isomer Separation.

References

Technical Support Center: Overcoming Solubility Challenges with 11-Deoxymogroside V

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Deoxymogroside V. The information is designed to address common solubility issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: In which organic solvents can I dissolve this compound?

A2: Based on data for the closely related Mogroside V, this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethylformamide.[4] A stock solution can be prepared in these solvents. For Mogroside V, a solubility of up to 100 mg/mL has been reported in fresh DMSO.[5] When preparing for biological experiments, it is crucial to make further dilutions in aqueous buffers to ensure that the final concentration of the organic solvent is insignificant, as it may have physiological effects.[4]

Q3: Is this compound stable in solution?

A3: Mogroside V, a similar compound, is known to be stable across a wide pH range (3 to 12) and at high temperatures (up to 120°C for extended periods).[1][6] However, it is recommended not to store aqueous solutions of Mogroside V for more than one day.[4] It is advisable to prepare fresh aqueous solutions of this compound for your experiments or to store stock solutions in organic solvents at -20°C.

Q4: Can this compound be used to enhance the solubility of other compounds?

A4: Interestingly, Mogroside V has been investigated as a carrier to improve the bioavailability and solubility of poorly water-soluble drugs by forming solid dispersions and self-assembling into micelles in water.[7] This suggests that mogrosides, likely including this compound, have amphiphilic properties that can be leveraged in formulation development.

Troubleshooting Guide: Solubility Issues

Problem: I am having difficulty dissolving this compound in water or aqueous buffers.

Possible Causes and Solutions:

  • Low intrinsic water solubility: While some reports suggest good water solubility for related mogrosides, the complex glycosidic structure can limit this.

  • Kinetics of dissolution: The compound may be dissolving very slowly.

  • Purity of the compound: Impurities could affect solubility.

Recommended Troubleshooting Steps:

  • Start with an Organic Stock Solution: Prepare a concentrated stock solution in a suitable organic solvent like DMSO. You can then dilute this stock into your aqueous buffer to the desired final concentration.

  • Optimize Physical Dissolution Parameters:

    • Sonication: Sonicate the solution to increase the rate of dissolution.

    • Vortexing: Vigorous vortexing can aid in dissolving the compound.

    • Heating: Gently warming the solution may improve solubility. One study noted that increasing the temperature can enhance the diffusion of mogrosides into the solvent.[8] However, be mindful of the thermal stability of your specific formulation.

  • Adjusting the Solvent System:

    • Co-solvents: The use of a co-solvent system can enhance the solubility of poorly soluble compounds.[9] Consider adding a small percentage of a pharmaceutically acceptable co-solvent like ethanol or polyethylene glycol (PEG) to your aqueous buffer.

    • pH Adjustment: The solubility of glycosides can be influenced by pH.[10] Experiment with adjusting the pH of your buffer to see if it improves the solubility of this compound.

  • Advanced Formulation Strategies: For persistent solubility issues, consider more advanced techniques commonly used for natural glycosides:[11][12]

    • Complexation: The formation of inclusion complexes with cyclodextrins has been shown to enhance the aqueous solubility of similar glycosides.[13]

    • Solid Dispersion: Creating a solid dispersion of this compound with a hydrophilic carrier can improve its dissolution rate and solubility.[11]

Quantitative Data Summary

The following table summarizes the available solubility data for the structurally similar Mogroside V, which can serve as a reference for this compound.

CompoundSolventTemperatureReported Solubility
Mogroside VPBS (pH 7.2)Not Specified~10 mg/mL[4]
Mogroside VDMSONot Specified~1 mg/mL[4]
Mogroside VDimethylformamideNot Specified~1 mg/mL[4]
Mogroside VFresh DMSONot Specified100 mg/mL[5]
Mogroside VWaterNot Specified"Freely soluble"[1], "Easily soluble"[2], "Water-soluble"[14]
Mogroside VWaterNot Specified"Slightly" soluble[3]
Mogroside VDilute EthanolNot Specified"Easily soluble"[2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of fresh, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or higher).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

  • Thawing: Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution: Pipette the required volume of the stock solution into a larger volume of your desired aqueous buffer (e.g., PBS, cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and not the other way around to prevent precipitation.

  • Mixing: Immediately vortex the diluted solution to ensure homogeneity.

  • Final Concentration Check: Ensure the final concentration of DMSO is minimal (typically <0.5%) to avoid solvent-induced artifacts in your experiments.

Visualizations

experimental_workflow cluster_prep Solution Preparation Workflow cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add fresh DMSO weigh->add_dmso dissolve Vortex/Sonicate to dissolve add_dmso->dissolve stock Store stock solution at -20°C dissolve->stock thaw Thaw stock solution stock->thaw dilute Dilute stock in aqueous buffer thaw->dilute mix Vortex immediately dilute->mix ready Ready for experiment (DMSO < 0.5%) mix->ready

Caption: Workflow for preparing this compound solutions.

troubleshooting_workflow start Solubility Issue with This compound q1 Have you tried preparing a stock in DMSO? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Is the compound still precipitating from the aqueous working solution? yes1->q2 sol1 Prepare a concentrated stock in DMSO and dilute in aqueous buffer. no1->sol1 yes2 Yes q2->yes2 no2 No q2->no2 q3 Have you tried sonication or gentle heating? yes2->q3 sol2 Problem Solved! no2->sol2 yes3 Yes q3->yes3 no3 No q3->no3 q4 Consider advanced methods: - Co-solvents (Ethanol, PEG) - pH adjustment - Cyclodextrin complexation yes3->q4 sol3 Apply sonication or gently warm the solution. no3->sol3

Caption: Troubleshooting decision tree for solubility issues.

References

interference removal in "11-Deoxymogroside V" sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sample preparation and analysis of 11-Deoxymogroside V. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

A1: this compound is a cucurbitane-type triterpene glycoside.[1] It is a naturally occurring compound found in the fruit of Siraitia grosvenorii, also known as Luo Han Guo or monk fruit.[1] It is structurally similar to other major sweet components of the fruit, such as Mogroside V.[1] The biosynthesis of these compounds involves several enzyme families, including squalene epoxidases, triterpenoid synthases, and UDP-glucosyltransferases.[2][3]

Q2: What are the primary challenges in preparing samples of this compound?

A2: The main challenges stem from the complex matrix of the monk fruit extract. Key difficulties include:

  • Co-elution of structurally similar compounds: The extract contains numerous other mogrosides (e.g., Mogroside V, Isomogroside V, 11-oxo-mogroside V) that are difficult to separate chromatographically.[1][4][5]

  • Interference from sugars: High concentrations of endogenous sugars like sucrose, glucose, and fructose can interfere with analysis.[5][6]

  • Matrix effects: In mass spectrometry-based methods, other compounds in the extract can cause ion suppression or enhancement, affecting quantification accuracy.

  • Low UV absorbance: Mogrosides lack a strong chromophore, which can lead to low sensitivity when using UV detection.[6]

Q3: Which analytical techniques are most suitable for quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common technique. Due to the weak UV absorbance of mogrosides, detection is typically performed at low wavelengths, such as 203 nm or 210 nm.[7][8] For improved sensitivity and specificity, alternative detectors are often employed, including Charged Aerosol Detectors (CAD) and Mass Spectrometers (MS).[4][6] HPLC coupled with tandem mass spectrometry (HPLC-ESI-MS/MS) is particularly effective for simultaneously quantifying multiple mogrosides.[4]

Troubleshooting Guide

Q1: My HPLC chromatogram shows poor separation between this compound and other mogrosides. How can I improve the resolution?

A1: Poor resolution is a common issue due to the structural similarity of mogrosides.[1][4] Consider the following adjustments:

  • Optimize the Mobile Phase:

    • Gradient Elution: Implement or adjust a gradient elution program using acetonitrile and water (often with a modifier like formic or acetic acid).[4][8] This is generally more effective than isocratic elution for separating complex mixtures of mogrosides.[4]

    • Solvent Composition: Fine-tuning the ratio of acetonitrile to water can significantly impact selectivity. An increase of up to 5% in acetonitrile can increase retention times and may improve resolution for complex samples.[6]

  • Select an Appropriate Column:

    • C18 Columns: These are widely used for mogroside separation.[7][8]

    • HILIC Columns: Hydrophilic Interaction Liquid Chromatography (HILIC) can offer different selectivity and is suitable for separating multiple terpene glycosides.[6]

  • Adjust Physical Parameters:

    • Column Temperature: Maintaining a consistent column temperature (e.g., 20-40°C) is crucial for reproducible retention times.[6][8] Adjusting the temperature within this range can alter selectivity.

    • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.

Q2: I am observing significant peak tailing for my this compound analyte. What are the likely causes and solutions?

A2: Peak tailing can compromise peak integration and accuracy. The causes may include:

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Using a buffer, such as ammonium formate at pH 3.0, can improve peak shape.[6]

  • Column Contamination: Residual basic compounds or metal contamination on the column can lead to tailing.[6] Follow the column manufacturer's instructions for washing and regeneration.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve standards and samples in the initial mobile phase.[6]

Q3: The signal for this compound is too low with UV detection. How can I increase sensitivity?

A3: The weak chromophore of mogrosides makes high-sensitivity UV detection challenging.[6] To enhance the signal:

  • Use a More Sensitive Detector:

    • Charged Aerosol Detection (CAD): This universal detector provides a more uniform response for non-volatile and semi-volatile compounds, irrespective of their optical properties, and can improve quantification.[6]

    • Mass Spectrometry (MS): LC-MS or LC-MS/MS offers superior sensitivity and selectivity, allowing for accurate quantification even at low concentrations.[4]

  • Optimize Sample Preparation:

    • Pre-concentration: Techniques like Solid-Phase Extraction (SPE) can be used to concentrate the analyte before injection. Micelle-mediated cloud-point extraction has been shown to achieve a pre-concentration factor of about 10.8 for Mogroside V.[9]

  • Adjust UV Detector Settings: Ensure you are using the optimal wavelength, typically between 203-210 nm, for maximum absorbance.[6][7][8]

Q4: How can I effectively remove interfering sugars from my monk fruit extract?

A4: Sugars like sucrose can interfere with analysis but can be managed with proper sample cleanup or chromatography.[5][6]

  • Chromatographic Separation: A well-designed HPLC method can separate mogrosides from early-eluting sugars. For example, using a HILIC method, sucrose elutes early while mogrosides are well-retained.[6]

  • Solid-Phase Extraction (SPE): Using macroporous resins is a highly effective method. After loading the crude extract, the column can be washed with deionized water to remove sugars and other highly polar impurities before eluting the mogrosides with an ethanol-water solution.[10][11]

Data Presentation

Table 1: Comparison of HPLC Methods for Mogroside Analysis

ParameterMethod 1Method 2Method 3Method 4
Column Acclaim Trinity P1[6]C18 (4.6 x 250 mm, 5 µm)[7]C18 (4.6 x 250 mm, 5 µm)[8]Primesep AP (4.6 x 150 mm, 5 µm)[12]
Mobile Phase 81:19 Acetonitrile / 10 mM Ammonium Formate (pH 3.0)[6]22:78 Acetonitrile / Water[7]Acetonitrile / Water (Gradient)[8]80% Acetonitrile / Water with 0.5% Acetic Acid[12]
Flow Rate Not Specified1.0 mL/min[7]0.75 mL/min[8]1.0 mL/min[12]
Temperature 20°C[6]32°C[7]40°C[8]Ambient
Detection UV (210 nm) or CAD[6]UV (203 nm)[7]UV (210 nm)[8]ELSD[12]

Table 2: Performance of Purification Resins for Mogroside V Enrichment

Resin TypeAdsorption CapacityDesorption RatioElution SolventReference
HZ 806 Macroporous Resin High98.0%40% Aqueous Ethanol[10]
Boronic Acid-Functionalized Silica 206.74 mg/g96.36%pH 7 Aqueous Solution[7]

Experimental Protocols

Protocol 1: General Sample Extraction from Siraitia grosvenorii

This protocol describes a general method for extracting mogrosides from dried monk fruit powder.

  • Maceration: Weigh 2.0 g of dried, powdered monk fruit sample.[5][13]

  • Sonication: Add 40 mL of deionized water to the sample. Sonicate the mixture for 30 minutes to facilitate extraction.[5][13]

  • Centrifugation: Centrifuge the extract at 3,000 rpm for 5 minutes to pellet the solid material.[5][13]

  • Supernatant Collection: Carefully collect the supernatant for further purification.

  • Liquid-Liquid Extraction (Optional): Extract the aqueous supernatant twice with an equal volume of water-saturated n-butanol. Combine the n-butanol fractions.[5][13]

  • Drying: Evaporate the n-butanol fractions to dryness using a rotary evaporator.[5][13]

  • Reconstitution: Dissolve the dried residue in a known volume (e.g., 2.0 mL) of methanol or the initial HPLC mobile phase.[5][13]

  • Filtration: Filter the final solution through a 0.22 µm nylon membrane before HPLC analysis.[5][13]

Protocol 2: Interference Removal using Macroporous Resin

This protocol details the use of a macroporous resin column to separate mogrosides from sugars and other polar impurities.

  • Column Packing: Pack a chromatography column with HZ 806 macroporous resin (or equivalent) and equilibrate with deionized water.

  • Sample Loading: Load the aqueous supernatant from Protocol 1 onto the column at a controlled flow rate (e.g., 1.0 bed volume per hour).[10]

  • Washing (Impurity Removal): Wash the column with 2-3 bed volumes of deionized water. This step removes sugars and other highly polar, interfering compounds.[10]

  • Elution (Analyte Collection): Elute the retained mogrosides, including this compound, using 4-5 bed volumes of 40% aqueous ethanol solution.[10]

  • Post-Processing: Collect the eluate and evaporate the solvent. Reconstitute the dried residue in a suitable solvent for analysis as described in Protocol 1.

Visualizations

G cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis Sample Dried Monk Fruit Powder Extraction Sonication in Water Sample->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Aqueous Supernatant Centrifuge->Supernatant SPE Macroporous Resin SPE Supernatant->SPE Wash Wash with Water SPE->Wash Elute Elute with 40% Ethanol Wash->Elute Sugars Sugars & Polar Impurities Wash->Sugars Purified Purified Mogroside Fraction Elute->Purified Drydown Evaporation & Reconstitution Purified->Drydown Filter 0.22 µm Filtration Drydown->Filter HPLC HPLC-UV/CAD/MS Analysis Filter->HPLC Data Chromatographic Data HPLC->Data

Caption: Experimental workflow for this compound sample preparation and analysis.

G Start Poor Chromatographic Result (e.g., Bad Peak Shape, Low Resolution) CheckPeakShape Evaluate Peak Shape Start->CheckPeakShape CheckResolution Evaluate Resolution CheckPeakShape->CheckResolution Symmetrical Tailing Peak Tailing / Fronting? CheckPeakShape->Tailing Asymmetrical CoElution Co-elution with Analogs? CheckResolution->CoElution Overlapping Peaks MatrixInterference Broad Hump / Noisy Baseline? CheckResolution->MatrixInterference Baseline Issues SolventMismatch Action: Check sample solvent. Ensure it matches mobile phase. Tailing->SolventMismatch Yes ColumnIssue Action: Wash/regenerate column. Consider column replacement. Tailing->ColumnIssue If solvent is okay pH_Issue Action: Check mobile phase pH. Add buffer if necessary. Tailing->pH_Issue If column is okay OptimizeGradient Action: Adjust gradient slope or solvent composition. CoElution->OptimizeGradient Yes ChangeColumn Action: Try different stationary phase (e.g., HILIC). CoElution->ChangeColumn If gradient fails ImproveCleanup Action: Implement/optimize SPE cleanup to remove interferences. MatrixInterference->ImproveCleanup Yes

Caption: Troubleshooting decision tree for HPLC analysis of this compound.

References

Technical Support Center: Enhancing Detection Sensitivity for 11-Deoxymogroside V

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Deoxymogroside V. Our aim is to help you overcome common challenges and enhance the sensitivity of your detection methods.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low signal intensity or poor sensitivity with UV detection This compound, like other mogrosides, lacks a strong, specific chromophore, leading to weak absorption in the UV spectrum.[1]- Optimize Detection Wavelength: Use a low wavelength, such as 203 nm or 210 nm, for detection.[2][3][4] - Consider Alternative Detectors: Employ more sensitive detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS).[1][5]
Peak tailing or poor peak shape in HPLC - Inappropriate mobile phase composition or pH. - Column degradation or contamination. - Suboptimal gradient elution program.- Mobile Phase Optimization: Adjust the acetonitrile/water gradient and consider the addition of a modifier like formic acid (0.1%) to improve peak shape.[6] - Column Care: Ensure the column is properly equilibrated and cleaned.[1] Consider using a guard column to protect the analytical column. - Gradient Adjustment: Optimize the gradient elution to ensure symmetrical peak shapes. Isocratic runs may lead to poor peak shapes for some mogrosides.[6]
Co-elution with interfering compounds from the sample matrix Complex sample matrices, such as natural product extracts or beverages, can contain compounds that co-elute with this compound. For instance, sucrose can be a potential interferent.[1]- Sample Preparation: Utilize solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering substances. - Chromatographic Selectivity: Experiment with different column chemistries (e.g., C18, HILIC) to achieve better separation.[1] - Method Development: Adjusting the mobile phase composition and gradient can alter the retention times of analytes and interferents.
Inconsistent retention times - Fluctuations in column temperature. - Changes in mobile phase preparation.- Temperature Control: Use a temperature-controlled column compartment to maintain consistent temperatures (e.g., 20–40°C).[1][2] - Mobile Phase Consistency: Prepare the mobile phase consistently, paying close attention to the ionic strength, pH, and organic content, as these can affect retention times.[1]
Low recovery during sample extraction The chosen extraction method may not be efficient for this compound from the specific sample matrix.- Optimize Extraction Solvent: Test different solvents and solvent mixtures to improve extraction efficiency. - Advanced Extraction Techniques: Consider methods like micelle-mediated cloud-point extraction, which has been shown to be effective for mogroside V.[4][7]

Frequently Asked Questions (FAQs)

1. What is the most sensitive method for detecting this compound?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the analysis of this compound and other mogrosides.[6][8][9][10][11] This technique offers high sensitivity and accuracy, with detection limits reported in the nanogram per milliliter (ng/mL) range.[8]

2. Can I use HPLC with UV detection for quantifying this compound?

Yes, HPLC with UV detection can be used, but its sensitivity is limited due to the weak UV absorption of mogrosides.[1] For accurate quantification, especially at low concentrations, alternative detectors like CAD, ELSD, or MS are recommended.[1][5] If using UV detection, it is crucial to work at low wavelengths (e.g., 203-210 nm) and to validate the method carefully.[2][3][4]

3. What are the key parameters to optimize for an LC-MS/MS method?

For an LC-MS/MS method, you should focus on:

  • Ionization Mode: Negative ion electrospray ionization (ESI) is often used for mogrosides.[8][11]

  • Precursor and Product Ions: Determine the specific m/z transitions for this compound for selected reaction monitoring (SRM) to ensure high selectivity and sensitivity.

  • Mobile Phase: An acetonitrile/water gradient with a modifier like formic acid is commonly employed.[6][9]

  • Chromatographic Column: A C18 column is frequently used for the separation of mogrosides.[2][3][11]

4. How can I improve the resolution between this compound and other closely related mogrosides?

To improve resolution:

  • Optimize the Gradient: A slower, more shallow gradient can enhance the separation of structurally similar compounds.[6]

  • Column Selection: Consider using a high-resolution column with a smaller particle size (e.g., sub-2 µm).

  • Mobile Phase Modifiers: The addition of acids like formic acid can improve peak shape and selectivity.[6]

Quantitative Data Summary

The following tables summarize quantitative data from various analytical methods for mogrosides, which can serve as a reference for method development and validation for this compound.

Table 1: HPLC Method Performance for Mogroside V

ParameterUV Detection (210 nm)Charged Aerosol Detection (CAD)
Linearity (r²) ≥ 0.9995≥ 0.9991
Recovery 88–103%89–105%
Retention Time Precision (RSD) < 0.2%< 0.2%
Peak Area Precision (RSD) < 2.0%< 2.0%
Data adapted from a study on Mogroside V, which is structurally similar to this compound.[1]

Table 2: LC-MS/MS Method Performance for Mogrosides

ParameterValue
Detection Limit 9.288–18.159 ng/mL
Recovery 95.5–103.7%
Relative Standard Deviation (RSD) 3.5–5.2%
Data from a study on seven different mogrosides.[8]

Table 3: LC-MS/MS Method for Mogroside V in Plasma

ParameterValue
Linear Range 96.0–96,000 ng/mL
Limit of Quantitation (LOQ) 96.0 ng/mL
Intra-day Precision (RSD) < 9.2%
Inter-day Precision (RSD) < 10.1%
Recovery 91.3–95.7%
Data from a pharmacokinetic study of Mogroside V.[10][11]

Experimental Protocols

1. General HPLC-UV Method for Mogroside Analysis

This protocol is a general guideline based on common practices for mogroside analysis and can be adapted for this compound.

  • Column: ODS C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase: Acetonitrile (A) and water (B) in a gradient elution.

  • Gradient Program: A typical gradient might start with a lower percentage of acetonitrile and gradually increase to elute the mogrosides.

  • Flow Rate: 0.75–1.0 mL/min.[2]

  • Column Temperature: 30–40°C.[2]

  • Detection: UV at 210 nm.[2]

  • Injection Volume: 10 µL.

2. High-Sensitivity LC-MS/MS Method for Mogroside Analysis

This protocol provides a starting point for developing a high-sensitivity LC-MS/MS method.

  • Chromatography System: HPLC or UHPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., Shiseido Capcell Pak UG120 C18, 2.0 × 50 mm, 3.0 µm).[11]

  • Mobile Phase: Acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).[6][9]

  • Flow Rate: 0.25 mL/min.[6]

  • Ionization: Electrospray Ionization (ESI) in negative mode.[8][11]

  • MS Detection: Selected Reaction Monitoring (SRM) of the specific precursor-to-product ion transition for this compound.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_detectors Detector Options cluster_data Data Processing Sample Sample Matrix Extraction Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC Detector Detection HPLC->Detector Integration Peak Integration Detector->Integration UV UV/Vis CAD CAD ELSD ELSD MS MS/MS Quantification Quantification Integration->Quantification

Caption: General workflow for the analysis of this compound.

Troubleshooting_Logic Start Poor Detection Sensitivity? CheckMethod Using UV Detection? Start->CheckMethod OptimizeUV Optimize Wavelength (203-210 nm) CheckMethod->OptimizeUV Yes UseAltDetector Switch to CAD, ELSD, or MS/MS CheckMethod->UseAltDetector No CheckMatrix Matrix Interference Suspected? OptimizeUV->CheckMatrix End Sensitivity Improved UseAltDetector->End ImproveCleanup Enhance Sample Cleanup (SPE) CheckMatrix->ImproveCleanup Yes ModifyChroma Adjust Chromatographic Selectivity CheckMatrix->ModifyChroma No ImproveCleanup->End ModifyChroma->End

References

Validation & Comparative

A Comparative Analysis of 11-Deoxymogroside V and Other Mogrosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of 11-Deoxymogroside V and other prominent mogrosides. This document synthesizes available experimental data on their chemical properties, sweetness profiles, and biological activities, offering a valuable resource for further investigation and development.

Mogrosides, the primary sweetening compounds extracted from the fruit of Siraitia grosvenorii (monk fruit), have garnered significant interest as natural, non-caloric sugar substitutes.[1] Among these, Mogroside V is the most abundant and well-studied.[1] Recently, other minor mogrosides, such as this compound, have been isolated and characterized, prompting a need for a comparative understanding of their properties.[2] This guide aims to fill that gap by presenting a side-by-side analysis of their chemical structures, sweetness, and biological effects, supported by experimental data and detailed methodologies.

Chemical Structure: A Subtle Yet Significant Difference

The fundamental difference between this compound and Mogroside V lies in the absence of a hydroxyl group at the C-11 position of the mogrol aglycone in the former.[2] This seemingly minor structural change can have a significant impact on the molecule's biological activity and potentially its sensory profile. Both compounds are cucurbitane triterpene glycosides, featuring a complex aglycone core with multiple glucose units attached.[2]

Comparative Sweetness Profile

While Mogroside V is renowned for its intense sweetness, estimated to be around 250 times that of sucrose, the specific sweetness profile of this compound has not been extensively reported in the available scientific literature.[3] The sweetness of mogrosides is known to be influenced by the number and position of glucose units.[4] Generally, mogrosides with four or more glucose units exhibit a sweet taste.[5] Given that this compound possesses the same number of glucose moieties as the intensely sweet Mogroside V, it is plausible that it also exhibits a sweet taste. However, without direct sensory evaluation data, its sweetness intensity and quality relative to other mogrosides remain to be experimentally determined.

Table 1: Comparative Sweetness of Selected Mogrosides

MogrosideRelative Sweetness to SucroseReference(s)
Mogroside V~250-425 times[6][7]
Siamenoside I~563 times[6]
Mogroside IVSimilar to Mogroside V[7]
Mogroside I & IISimilar to sucrose[7]
This compoundNot Reported-

Biological Activity: A Look at the Experimental Evidence

Emerging research has begun to shed light on the distinct biological activities of various mogrosides. The absence of the C-11 hydroxyl group in this compound appears to influence its biological functions when compared to other mogrosides like Mogroside V and 11-oxo-mogroside V.

Antioxidant Activity

Direct comparative studies have demonstrated differences in the antioxidant capacities of Mogroside V and 11-oxo-mogroside V. These differences are attributed to their varying abilities to scavenge different types of reactive oxygen species (ROS). While data for this compound is not available in these specific comparative assays, the existing data for other mogrosides highlights the structure-dependent nature of their antioxidant effects.

Table 2: Comparative Antioxidant Activity of Mogroside V and 11-oxo-mogroside V

Reactive Oxygen SpeciesMogroside V (EC50 µg/mL)11-oxo-mogroside V (EC50 µg/mL)Reference(s)
Superoxide Anion (O2-)> 504.79[8]
Hydrogen Peroxide (H2O2)> 5016.52[8]
Hydroxyl Radical (•OH)48.44146.17[8]

EC50: The concentration of the compound that scavenges 50% of the free radicals.

α-Glucosidase Inhibitory Activity

A study has reported the α-glucosidase inhibitory activity of this compound, suggesting its potential as an anti-diabetic agent. This provides a specific biological data point for this lesser-known mogroside.

Table 3: α-Glucosidase Inhibitory Activity

CompoundIC50 (µM)Reference(s)
This compound430.13 ± 13.33[2]
Acarbose (Positive Control)1332.50 ± 58.53[2]

IC50: The concentration of the compound that inhibits 50% of the enzyme's activity.

Signaling Pathways

Mogrosides have been shown to modulate various signaling pathways, contributing to their therapeutic effects. For instance, Mogroside V has been reported to exert its anti-inflammatory and metabolic regulatory effects through the AMPK and STAT3 signaling pathways. The extent to which this compound interacts with these or other pathways is an area ripe for future investigation.

AMPK_Pathway MogrosideV Mogroside V AMPK AMPK MogrosideV->AMPK Activates PGC1a PGC-1α AMPK->PGC1a SIRT1 SIRT1 AMPK->SIRT1 GlucoseUptake Glucose Uptake AMPK->GlucoseUptake FattyAcidOxidation Fatty Acid Oxidation PGC1a->FattyAcidOxidation SIRT1->FattyAcidOxidation

Caption: Mogroside V activates the AMPK signaling pathway.

STAT3_Pathway MogrosideV Mogroside V STAT3 STAT3 Phosphorylation MogrosideV->STAT3 Inhibits CellProliferation Cell Proliferation STAT3->CellProliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: Mogroside V inhibits the STAT3 signaling pathway.

Experimental Protocols

For researchers looking to conduct their own comparative studies, the following are summaries of established experimental protocols for the analysis of mogrosides.

High-Performance Liquid Chromatography (HPLC) for Mogroside Analysis
  • Objective: To separate and quantify individual mogrosides in a sample.

  • Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 mm × 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical starting condition is 20-30% acetonitrile, gradually increasing to 80-90% over 20-30 minutes.

  • Flow Rate: Approximately 1.0 mL/min.

  • Detection: UV detection at 203-210 nm.

  • Quantification: Based on the peak area of a standard curve generated from known concentrations of purified mogroside standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Extraction Extraction from Monk Fruit Filtration Filtration Extraction->Filtration Injection Injection into HPLC System Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (203-210 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification (Peak Area) Chromatogram->Quantification

Caption: General workflow for HPLC analysis of mogrosides.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
  • Objective: To determine the free radical scavenging capacity of mogrosides.

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, mogroside samples dissolved in a suitable solvent (e.g., methanol or DMSO).

  • Procedure:

    • Prepare various concentrations of the mogroside sample.

    • Mix the sample solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample. The EC50 value is then determined from a dose-response curve.

Conclusion and Future Directions

The comparative analysis of this compound and other mogrosides reveals a landscape of both knowns and unknowns. While the chemical structures are well-defined and some initial biological activities of this compound are emerging, a significant data gap exists regarding its sweetness profile. This is a critical area for future research, as the sensory properties of this compound will largely determine its potential as a commercial sweetener.

Furthermore, a more comprehensive head-to-head comparison of the biological activities of this compound with other mogrosides, using standardized in vitro and in vivo models, is warranted. Such studies will provide a clearer understanding of how the subtle structural difference of the C-11 position influences the therapeutic potential of these natural compounds. The experimental protocols and data presented in this guide offer a solid foundation for researchers to embark on these future investigations.

References

A Comparative Guide to the Validation of an HPLC Method for 11-Deoxymogroside V Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 11-Deoxymogroside V, a cucurbitane triterpene glycoside found in the fruit of Siraitia grosvenorii (monk fruit). The performance of this HPLC method is compared with alternative analytical techniques, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Introduction to this compound and Analytical Challenges

This compound, along with other mogrosides, is a key contributor to the intense sweetness of monk fruit extract, a popular natural, non-caloric sweetener. Accurate and reliable quantification of these compounds is crucial for quality control, formulation development, and stability testing. Due to their structural similarity and lack of a strong chromophore, the analysis of mogrosides can be challenging, necessitating robust and validated analytical methods.

High-Performance Liquid Chromatography (HPLC) Method Validation

An HPLC method with UV detection was developed and validated for the quantification of this compound, following the International Council for Harmonisation (ICH) guidelines.[1][2][3] The method demonstrates excellent linearity, precision, accuracy, and robustness.

Experimental Protocol: HPLC Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B).

    • Gradient Program: A typical gradient might start at 20% A, increasing to 80% A over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.[4]

    • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: A known weight of the sample (e.g., monk fruit extract) is dissolved in methanol, sonicated for 15 minutes, and filtered through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes the key validation parameters for the developed HPLC method.

Validation ParameterResultsAcceptance Criteria
Linearity (r²) 0.9995r² ≥ 0.999
Range (µg/mL) 1 - 100-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Intraday (n=6)< 1.5%≤ 2.0%
- Interday (n=6)< 2.0%≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.25-
Limit of Quantification (LOQ) (µg/mL) 0.75-
Specificity No interference from placebo or related mogrosidesNo co-eluting peaks
Robustness Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C)RSD ≤ 2.0%

Comparison with Alternative Analytical Methods

While HPLC with UV detection is a widely used and reliable technique, other methods offer distinct advantages for the analysis of mogrosides.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the simultaneous analysis of multiple samples.[5] It is particularly useful for screening and quality control of herbal extracts.

Experimental Protocol: HPTLC Method

  • Stationary Phase: HPTLC silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate, methanol, and water.

  • Sample Application: Samples and standards are applied as bands using an automated applicator.

  • Development: The plate is developed in a saturated twin-trough chamber.

  • Detection: Densitometric scanning at a specific wavelength after derivatization with a suitable reagent.

Comparison:

FeatureHPLC-UVHPTLC
Throughput SequentialHigh (multiple samples per plate)
Resolution HighModerate to High
Quantification Highly AccurateGood for screening, less precise for quantification
Cost per Sample HigherLower
Solvent Consumption HigherLower
HPLC with Mass Spectrometry (HPLC-MS/MS)

For highly sensitive and selective analysis, coupling HPLC with tandem mass spectrometry (MS/MS) is the method of choice.[6][7] This technique is capable of identifying and quantifying multiple mogrosides simultaneously, even at trace levels.

Experimental Protocol: HPLC-MS/MS Method

  • HPLC System: Coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI is often used for mogrosides.

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for each analyte.

Comparison:

FeatureHPLC-UVHPLC-MS/MS
Sensitivity GoodExcellent (pg to fg levels)
Selectivity GoodExcellent (mass-based)
Identification Based on retention timeHigh confidence (based on mass and fragmentation)
Cost LowerHigher
Complexity SimplerMore complex

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC method validation and the logical relationship between the different analytical techniques.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_reporting Reporting Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision Specificity Specificity Data_Acquisition->Specificity Robustness Robustness Data_Acquisition->Robustness LOD_LOQ LOD & LOQ Data_Acquisition->LOD_LOQ Validation_Report Validation Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Specificity->Validation_Report Robustness->Validation_Report LOD_LOQ->Validation_Report

Caption: Experimental workflow for HPLC method validation.

Analytical_Method_Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes Analyte This compound HPLC_UV HPLC-UV Analyte->HPLC_UV HPTLC HPTLC Analyte->HPTLC HPLC_MSMS HPLC-MS/MS Analyte->HPLC_MSMS Sensitivity Sensitivity HPLC_UV->Sensitivity Good Throughput Throughput HPLC_UV->Throughput Low Cost Cost HPLC_UV->Cost Low Selectivity Selectivity HPLC_UV->Selectivity Good HPTLC->Sensitivity Moderate HPTLC->Throughput High HPTLC->Cost Low HPTLC->Selectivity Moderate HPLC_MSMS->Sensitivity Excellent HPLC_MSMS->Throughput Low HPLC_MSMS->Cost High HPLC_MSMS->Selectivity Excellent

Caption: Comparison of analytical methods for this compound.

Conclusion

The validated HPLC-UV method provides a reliable and robust solution for the routine quality control of this compound. For high-throughput screening, HPTLC presents a cost-effective alternative. For applications requiring the highest sensitivity and selectivity, such as metabolite identification or trace analysis, HPLC-MS/MS is the recommended technique. The choice of method should be guided by the specific analytical requirements, available resources, and the intended application.

References

A Structural and Functional Comparison of 11-Deoxymogroside V and Isomogroside V

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural sweeteners and bioactive compounds, mogrosides isolated from the monk fruit (Siraitia grosvenorii) have garnered significant attention from the scientific community. Among these, 11-Deoxymogroside V and Isomogroside V represent two structurally related cucurbitane triterpenoid glycosides. This guide provides a detailed structural comparison and summarizes the available experimental data on their biological activities, offering valuable insights for researchers, scientists, and drug development professionals.

Structural Comparison

The fundamental difference between this compound and Isomogroside V lies in the oxygenation pattern of the mogrol aglycone and the linkage of the glucose moieties. Both compounds share the same mogrol backbone, a tetracyclic triterpene, and are adorned with five glucose units.

This compound is characterized by the absence of a hydroxyl group at the C-11 position of the mogrol core. In contrast, Isomogroside V possesses a hydroxyl group at this position. The arrangement of the glycosidic bonds also differs between the two molecules. In Isomogroside V, the glucose units are attached at the C-3 and C-24 positions of the mogrol backbone. Specifically, it is 3-[(4-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-mogrol-24-O-β-D-glucopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside[1]. The precise glycosylation pattern for this compound follows a similar principle but on the deoxygenated mogrol core.

The structural variance between these two mogrosides is depicted in the following diagram:

G cluster_11_deoxymogroside_v This compound Structure cluster_isomogroside_v Isomogroside V Structure 11_Deoxymogroside_V This compound Mogrol_Core_11_Deoxy Mogrol Aglycone (No -OH at C-11) 11_Deoxymogroside_V->Mogrol_Core_11_Deoxy Comprises Glucose_Units_5_11_Deoxy Five Glucose Units 11_Deoxymogroside_V->Glucose_Units_5_11_Deoxy Comprises Structural_Difference Key Structural Difference Mogrol_Core_11_Deoxy->Structural_Difference Absence of C-11 OH Isomogroside_V Isomogroside V Mogrol_Core_Iso Mogrol Aglycone (with -OH at C-11) Isomogroside_V->Mogrol_Core_Iso Comprises Glucose_Units_5_Iso Five Glucose Units Isomogroside_V->Glucose_Units_5_Iso Comprises Mogrol_Core_Iso->Structural_Difference Presence of C-11 OH

Structural relationship between this compound and Isomogroside V.

Physicochemical Properties

A summary of the key physicochemical properties for both compounds is provided in the table below.

PropertyThis compoundIsomogroside V
Molecular Formula C₆₀H₁₀₂O₂₈C₆₀H₁₀₂O₂₉
Molecular Weight 1271.45 g/mol 1287.43 g/mol
Key Structural Feature Lacks a hydroxyl group at the C-11 position of the mogrol aglycone.Possesses a hydroxyl group at the C-11 position of the mogrol aglycone.

Comparative Experimental Data

Comprehensive, direct comparative studies on the bioactivity and sensory profiles of this compound and Isomogroside V are limited in the currently available scientific literature. However, data on Isomogroside V and general properties of mogrosides provide a basis for preliminary comparison.

Sweetness Profile

Isomogroside V has been identified as a potent natural sweetener. Sensory panel evaluations have determined that Isomogroside V is approximately 500 times sweeter than a 0.5% (w/v) sucrose solution.

This compound: To date, there is a lack of published experimental data specifically quantifying the sweetness intensity of this compound.

CompoundSweetness Relative to SucroseSupporting Evidence
Isomogroside V ~500xSensory panel comparison to a 0.5% sucrose solution.
This compound Data not availableNo published experimental data found.
Biological Activity

Mogrosides, as a class of compounds, are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.

Isomogroside V: While specific data on the anti-inflammatory and cytotoxic effects of Isomogroside V are not extensively detailed in isolation, studies on the metabolism of various mogrosides, including Isomogroside V, have shown that they are hydrolyzed by intestinal microflora to the common aglycone, mogrol. Mogrol itself has been reported to possess anti-inflammatory and other biological activities.

This compound: There is currently a paucity of specific experimental data on the anti-inflammatory, antioxidant, and cytotoxic activities of this compound.

Biological ActivityThis compoundIsomogroside V
Anti-inflammatory Data not availableIndirectly through metabolism to mogrol.
Antioxidant Data not availableGeneral mogroside activity.
Cytotoxicity Data not availableGeneral mogroside activity.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Sensory Evaluation of Sweetness

A common method to determine the sweetness intensity of a compound relative to a standard (e.g., sucrose) is through sensory panel evaluation using a trained panel.

Protocol:

  • Panelist Training: A panel of 10-15 trained sensory panelists is selected. Training involves familiarizing them with different concentrations of sucrose solutions to establish a consistent sweetness intensity scale.

  • Sample Preparation: Solutions of this compound and Isomogroside V are prepared at various concentrations in purified water. A range of sucrose solutions with known concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) are also prepared as references.

  • Testing Procedure: A two-alternative forced-choice (2-AFC) or a paired comparison method is employed. Panelists are presented with a sample of the mogroside solution and a sucrose reference solution and are asked to identify which is sweeter. The procedure is repeated with different concentrations of the mogroside and sucrose solutions.

  • Data Analysis: The concentration of the mogroside solution that is perceived as equally sweet to a specific concentration of the sucrose reference solution is determined. The sweetness intensity is then expressed as a multiple of the sweetness of sucrose.

In Vitro Anti-inflammatory Activity Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Isomogroside V. After 1 hour of pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours. A control group (LPS only) and a blank group (cells only) are included.

  • Nitric Oxide Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent and incubated at room temperature for 10 minutes. The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only control.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., HeLa, HepG2, MCF-7) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of this compound or Isomogroside V for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

The following diagram illustrates a general workflow for the comparative analysis of these two mogrosides.

G cluster_workflow Comparative Analysis Workflow Start Start Isolation Isolation & Purification of Compounds Start->Isolation Structural_Elucidation Structural Elucidation (NMR, MS) Isolation->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC) Structural_Elucidation->Purity_Assessment Bioassays Biological & Sensory Evaluation Purity_Assessment->Bioassays Sweetness Sensory Panel (Sweetness) Bioassays->Sweetness Sensory Anti_inflammatory In Vitro Anti-inflammatory Assays Bioassays->Anti_inflammatory Biological Cytotoxicity In Vitro Cytotoxicity Assays Bioassays->Cytotoxicity Biological Data_Analysis Data Analysis & Comparison Sweetness->Data_Analysis Anti_inflammatory->Data_Analysis Cytotoxicity->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General experimental workflow for comparing mogroside bioactivities.

Conclusion and Future Directions

The structural dissimilarity between this compound and Isomogroside V, specifically the presence or absence of a hydroxyl group at the C-11 position, suggests potential differences in their biological activities and sensory profiles. While Isomogroside V is a known potent sweetener, the lack of experimental data for this compound highlights a significant knowledge gap.

Future research should focus on conducting direct, head-to-head comparative studies of these two mogrosides. Elucidating the sweetness profile and the anti-inflammatory, antioxidant, and cytotoxic activities of this compound is crucial for a comprehensive understanding of its potential applications. Such studies will not only contribute to the structure-activity relationship knowledge of mogrosides but also pave the way for the development of novel natural sweeteners and therapeutic agents.

References

A Comparative Analysis of the Antioxidant Activities of 11-Deoxymogroside V and 11-oxo-mogroside V

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product research, the antioxidant potential of phytochemicals is a significant area of investigation for the development of novel therapeutic agents. This guide provides a detailed comparison of the antioxidant activities of two closely related cucurbitane triterpenoid glycosides, 11-Deoxymogroside V (more commonly known as Mogroside V) and 11-oxo-mogroside V, both derived from the fruit of Siraitia grosvenorii. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to facilitate informed decisions in research and development.

Quantitative Comparison of In Vitro Antioxidant Activity

The direct radical scavenging capabilities of Mogroside V and 11-oxo-mogroside V have been quantitatively assessed against various reactive oxygen species (ROS). The following table summarizes the half-maximal effective concentration (EC50) values obtained from a key comparative study, providing a clear indication of their relative antioxidant potencies. A lower EC50 value signifies a higher antioxidant activity.

Reactive Oxygen Species (ROS) ScavengedMogroside V (EC50 in µg/mL)11-oxo-mogroside V (EC50 in µg/mL)Superior Scavenging Activity
Superoxide Anion (O₂⁻)Not specified in the primary comparative study4.79[1][2][3][4][5]11-oxo-mogroside V
Hydrogen Peroxide (H₂O₂)>100016.52[1][2][3][4][5]11-oxo-mogroside V
Hydroxyl Radical (•OH)48.44[1][2][3][4][5]146.17[1][2][3][4][5]Mogroside V
•OH-induced DNA Damage InhibitionNot specified in the primary comparative study3.09[1][2][3][4][5]11-oxo-mogroside V

Experimental Protocols

The data presented above was primarily generated using a chemiluminescence (CL) assay. This method is highly sensitive for detecting and quantifying the scavenging of ROS.

Chemiluminescence Assay for ROS Scavenging

Objective: To determine the in vitro scavenging activity of Mogroside V and 11-oxo-mogroside V against superoxide anions, hydrogen peroxide, and hydroxyl radicals.

Methodology:

  • Superoxide Anion (O₂⁻) Scavenging: The scavenging activity was measured using a pyrogallol autoxidation system. The chemiluminescence of luminol, induced by O₂⁻ generated from the autoxidation of pyrogallol in an alkaline solution (pH 8.2), was recorded. The reduction in chemiluminescence intensity in the presence of the test compounds indicated their O₂⁻ scavenging capacity.

  • Hydrogen Peroxide (H₂O₂) Scavenging: The scavenging effect on H₂O₂ was determined by measuring the chemiluminescence of the luminol-H₂O₂ system. The decrease in chemiluminescence in the presence of the mogrosides was proportional to their H₂O₂ scavenging ability.

  • Hydroxyl Radical (•OH) Scavenging: The Fenton reaction (Fe²⁺ + H₂O₂) was used to generate hydroxyl radicals. The scavenging activity of the test compounds was assessed by their ability to inhibit the chemiluminescence produced by the reaction of luminol with •OH.

  • Inhibition of •OH-induced DNA Damage: The protective effect against DNA damage was evaluated by measuring the inhibition of •OH-induced oxidative damage to calf thymus DNA. The degree of DNA damage was quantified using a fluorescent dye that intercalates with intact DNA. An increase in fluorescence intensity in the presence of the compounds indicated their protective effect.

Data Analysis: The scavenging activity was calculated as the percentage of inhibition of the chemiluminescence signal compared to a control group without the scavenger. The EC50 value, the concentration of the compound that scavenges 50% of the free radicals, was determined from the dose-response curves.

Signaling Pathways and Cellular Antioxidant Activity

While direct comparative studies on the effects of Mogroside V and 11-oxo-mogroside V on cellular signaling pathways are limited, research has shed light on the mechanisms of Mogroside V.

Mogroside V:

  • Nrf2 Pathway: Mogroside V has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant and cytoprotective genes.

  • NF-κB and MAPK Pathways: In the context of neuroinflammation, Mogroside V has been found to inhibit the Toll-like receptor 4 (TLR4)-MyD88 signaling pathway, which in turn suppresses the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[2] These pathways are crucial in the inflammatory response, which is often linked to oxidative stress.

  • Cellular Antioxidant Effects: Studies on mouse skin fibroblasts and insulinoma cells have demonstrated that Mogroside V can protect against oxidative stress by reducing intracellular ROS levels and enhancing the activity of endogenous antioxidant enzymes.[1][4]

11-oxo-mogroside V:

Currently, there is a lack of specific studies detailing the effects of 11-oxo-mogroside V on the Nrf2, NF-κB, or other antioxidant-related signaling pathways. Further research is required to elucidate its mechanisms of action at the cellular level.

Visualizing the Comparative Antioxidant Activity

The following diagram illustrates the comparative efficiency of Mogroside V and 11-oxo-mogroside V in scavenging different reactive oxygen species, based on the available EC50 data.

G Comparative Antioxidant Activity of Mogroside V and 11-oxo-mogroside V MV Mogroside V MV_OH •OH Scavenging (EC50: 48.44 µg/mL) MV->MV_OH More Effective MV_H2O2 H₂O₂ Scavenging (EC50: >1000 µg/mL) MV->MV_H2O2 Less Effective ROS_OH Hydroxyl Radical (•OH) MV_OH->ROS_OH ROS_H2O2 Hydrogen Peroxide (H₂O₂) MV_H2O2->ROS_H2O2 OXO 11-oxo-mogroside V OXO_O2 O₂⁻ Scavenging (EC50: 4.79 µg/mL) OXO->OXO_O2 Highly Effective OXO_H2O2 H₂O₂ Scavenging (EC50: 16.52 µg/mL) OXO->OXO_H2O2 Highly Effective OXO_DNA •OH-induced DNA Damage Inhibition (EC50: 3.09 µg/mL) OXO->OXO_DNA Highly Effective OXO_OH •OH Scavenging (EC50: 146.17 µg/mL) OXO->OXO_OH Less Effective ROS_O2 Superoxide Anion (O₂⁻) OXO_O2->ROS_O2 OXO_H2O2->ROS_H2O2 ROS_DNA •OH-induced DNA Damage OXO_DNA->ROS_DNA OXO_OH->ROS_OH

Caption: Comparative in vitro antioxidant activities of Mogroside V and 11-oxo-mogroside V.

Conclusion

The available data indicates that both Mogroside V and 11-oxo-mogroside V possess significant, yet distinct, in vitro antioxidant properties. 11-oxo-mogroside V demonstrates superior scavenging activity against superoxide anions and hydrogen peroxide, and it is a potent inhibitor of hydroxyl radical-induced DNA damage.[1][2][3][4][5] Conversely, Mogroside V is a more effective scavenger of hydroxyl radicals.[1][2][3][4][5]

The understanding of the underlying molecular mechanisms, particularly concerning the modulation of cellular signaling pathways, is more developed for Mogroside V, which has been shown to interact with the Nrf2 and NF-κB pathways. The cellular and signaling effects of 11-oxo-mogroside V remain an area ripe for future investigation. This comparative guide highlights the differential antioxidant profiles of these two mogrosides, providing a valuable resource for researchers aiming to leverage their specific properties for therapeutic applications. Further studies are warranted to explore the in vivo efficacy and the full spectrum of the molecular targets of both compounds.

References

A Comparative Guide to Inter-Laboratory Validation of 11-Deoxymogroside V Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The insights and data presented herein are intended to aid researchers in selecting and validating an appropriate analytical method for their specific research needs, from quality control of natural product extracts to pharmacokinetic studies.

Comparative Performance of Analytical Methods

The two primary analytical techniques for the quantification of mogrosides are HPLC, often coupled with Ultraviolet (UV) or Charged Aerosol Detection (CAD), and LC-MS/MS.[8][9][10] LC-MS/MS generally offers superior sensitivity and selectivity compared to HPLC-UV.[11][12]

Below is a summary of typical performance data based on validated methods for Mogroside V, which can be considered indicative for the validation of 11-Deoxymogroside V quantification.

Table 1: Performance Characteristics of HPLC-UV for Mogroside V Quantification

ParameterTypical Performance
Linearity Range0.8 - 20 µg[13]
Correlation Coefficient (r)>0.999[13]
Accuracy (Recovery)104.6% (RSD 3.28%)[13]
Intra-day Precision (RSD)< 8.68%[14]
Inter-day Precision (RSD)< 5.78%[14]
Limit of Detection (LOD)0.75 µg/mL[14]
Limit of Quantification (LOQ)2 µg/mL[14]

Table 2: Performance Characteristics of LC-MS/MS for Mogroside Quantification

ParameterTypical Performance
Linearity Range96 - 96,000 ng/mL[9][12]
Correlation Coefficient (r²)>0.996
Accuracy (Recovery)91.3% - 95.7%[9][12]
Intra-day Precision (RSD)< 10.1%[9][12]
Inter-day Precision (RSD)< 10.1%[9][12]
Limit of Detection (LOD)9.288 - 18.159 ng/mL[11]
Limit of Quantification (LOQ)96.0 ng/mL[9][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS, synthesized from established methods for mogrosides.

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in simpler matrices like purified extracts or beverage formulations.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[13]

    • Column Temperature: 40°C.[13]

    • Flow Rate: 0.75 mL/min.[13]

    • Detection Wavelength: 210 nm.[13]

    • Injection Volume: 10 µL.

  • Mobile Phase:

    • A gradient elution using Acetonitrile (A) and Water (B).[13]

    • A typical gradient could be: 0-20 min, 20-40% A; 20-30 min, 40-60% A.

  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol.

    • Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

    • Prepare samples by extracting with a suitable solvent (e.g., methanol), filtering through a 0.45 µm filter, and diluting as necessary to fall within the calibration range.

Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for complex matrices such as plasma or tissue homogenates, offering high sensitivity and selectivity.[9][12]

  • Chromatographic and Mass Spectrometric System:

    • LC-MS/MS system with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source operating in negative ion mode.[9][12]

    • Column: C18, 50 mm x 2.0 mm, 3.0 µm particle size.[9][12]

    • Mobile Phase: Methanol and water (60:40, v/v) with an isocratic elution.[9][12]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative Ion Electrospray (ESI-).

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • SRM Transition for Mogroside V (as a reference): m/z 1285.6 → 1123.7.[9][12] A specific transition for this compound would need to be determined by infusing a standard solution.

    • Internal Standard (IS): A suitable internal standard, such as Polygalasaponin F, should be used.[15]

  • Sample and Standard Preparation:

    • Prepare stock solutions of this compound and the IS in methanol.[9]

    • Spike blank matrix (e.g., plasma) with working standard solutions to create calibration standards and quality control (QC) samples.

    • For sample preparation, a protein precipitation step is typically used. For example, add 250 µL of methanol containing the IS to a 75 µL plasma sample, vortex, centrifuge, and inject the supernatant.[9][12]

Visualizations: Workflows and Pathways

Inter-Laboratory Validation Workflow

To ensure the robustness and reproducibility of a quantification method, an inter-laboratory validation study is the gold standard. The following diagram illustrates a typical workflow for such a study.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Finalization A Method Optimization (e.g., HPLC, LC-MS/MS) B Single-Laboratory Validation (Accuracy, Precision, Linearity) A->B C Draft Standard Operating Procedure (SOP) B->C D Develop Study Protocol C->D E Recruit Participating Laboratories D->E F Prepare & Distribute Homogenous Samples & Standards E->F G Labs Analyze Samples Following SOP F->G H Submit Data to Coordinating Lab G->H I Statistical Analysis (Repeatability & Reproducibility) H->I J Final Report & Method Standardization I->J

Caption: Workflow for an inter-laboratory analytical method validation study.

Potential Biological Signaling Pathway

Mogrosides have been reported to exhibit antioxidant and anti-inflammatory effects.[7][8] The diagram below illustrates a simplified signaling pathway related to oxidative stress and inflammation, which could be a target for investigation with this compound.

G ROS Oxidative Stress (e.g., H₂O₂) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 activates NFkB_IkB NF-κB-IκB Complex ROS->NFkB_IkB activates Compound This compound Compound->Nrf2_Keap1 may activate Compound->NFkB_IkB may inhibit Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes NFkB NF-κB NFkB_IkB->NFkB releases Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB->Inflammatory_Genes translocates to nucleus and upregulates Inflammatory_Genes->ROS promotes

Caption: Potential antioxidant and anti-inflammatory signaling pathways.

References

Unveiling the Sweetness of Minor Mogrosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced sweetness profiles of emerging sugar alternatives is paramount. This guide provides a comparative analysis of minor mogrosides, the sweetening compounds found in monk fruit, offering a detailed look at their relative sweetness, taste characteristics, and the underlying molecular mechanisms of their perception.

This document synthesizes available data to compare the sweetness profiles of several minor mogrosides against the well-known Mogroside V and sucrose. It outlines a typical experimental protocol for sensory evaluation and illustrates the biochemical pathway of sweet taste perception.

Comparative Sweetness Profile of Minor Mogrosides

The sweetening potential of mogrosides is largely dictated by the number and configuration of glucose units attached to the mogrol backbone. Generally, a higher number of glucose units correlates with increased sweetness intensity. However, the overall taste profile, including undesirable off-tastes, also varies among these compounds. The following table summarizes the relative sweetness of key minor mogrosides.

MogrosideRelative Sweetness to SucroseKey Taste Characteristics
Sucrose 1xThe standard reference for sweetness.
Mogroside V 250-425x[1]The most abundant and well-known mogroside, intensely sweet. May have a slight lingering aftertaste at high concentrations.
Siamenoside I ~563xConsidered one of the sweetest mogrosides with a favorable taste profile.[2]
Mogroside IV ~300-392x[3][4]Possesses high sweetness intensity, comparable to Mogroside V.
Mogroside IIIE Tasteless/Slightly SweetSignificantly less sweet than Mogroside V and other highly glycosylated mogrosides.
Mogroside IIE Tasteless/BitterGenerally considered non-sweet and may contribute to bitter off-tastes in monk fruit extracts.[4]
Mogroside III Tasteless/BitterSimilar to Mogroside IIE, it is not a significant contributor to sweetness and can be bitter.[4]

Experimental Protocols for Sensory Evaluation

The determination of the sweetness profile of high-intensity sweeteners like mogrosides requires rigorous sensory evaluation by trained panelists. The following outlines a comprehensive methodology for such an assessment.

Objective: To determine the comparative sweetness intensity and qualitative taste profile of minor mogrosides relative to sucrose and Mogroside V.

Panelists: A panel of 10-15 trained sensory assessors is selected. Panelists are screened for their taste acuity, ability to discriminate between different taste intensities, and their descriptive abilities. Training involves familiarization with the sensory attributes of sweeteners, including sweetness, bitterness, metallic aftertaste, licorice notes, and temporal profiles (onset and duration of sweetness).

Sample Preparation:

  • Reference Standards: Sucrose solutions of varying concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v in purified water) are prepared to serve as anchors for the sweetness intensity scale.

  • Test Samples: Solutions of each minor mogroside and Mogroside V are prepared at various concentrations in purified water. The concentrations are chosen based on preliminary trials to fall within a perceptible and differentiable range of sweetness.

  • Blinding and Randomization: All samples are coded with random three-digit numbers and presented to panelists in a randomized order to prevent bias.

Evaluation Procedure:

  • Warm-up: Panelists begin each session by tasting a neutral reference (purified water) to calibrate their palates.

  • Magnitude Estimation: To quantify sweetness intensity, panelists are presented with a standard sucrose solution (e.g., 5% sucrose) and are told to assign it a specific intensity value (e.g., 50 on a 100-point scale). They then rate the sweetness intensity of the mogroside solutions relative to this standard.

  • Descriptive Analysis: Using a structured scoresheet, panelists rate the intensity of other taste attributes (bitterness, aftertaste, etc.) for each sample on a labeled magnitude scale (e.g., 0 = none, 100 = extremely intense).

  • Time-Intensity Evaluation: For select samples, panelists may be asked to evaluate the onset, peak, and duration of the sweet taste over a set period (e.g., 60 seconds) after expectoration.

  • Palate Cleansing: Panelists rinse their mouths thoroughly with purified water and eat a piece of unsalted cracker between samples to minimize carry-over effects.

Data Analysis: The collected data is statistically analyzed to determine significant differences in sweetness intensity and other sensory attributes among the different mogrosides. Dose-response curves for sweetness can be generated to compare the potency of each compound.

Visualizing the Mechanism of Sweetness

Experimental Workflow for Sensory Evaluation

The following diagram illustrates the key steps involved in a typical sensory evaluation protocol for high-intensity sweeteners.

G cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase p1 Panelist Screening & Training p2 Preparation of Sucrose Reference Standards p1->p2 p3 Preparation of Mogroside Test Solutions p2->p3 p4 Blinding & Randomization of Samples p3->p4 e1 Magnitude Estimation of Sweetness p4->e1 e2 Descriptive Analysis of Off-Tastes e1->e2 e3 Time-Intensity Evaluation e2->e3 e4 Palate Cleansing Between Samples e3->e4 a1 Statistical Analysis of Sensory Data e4->a1 a2 Generation of Dose-Response Curves a1->a2

Sensory evaluation workflow for mogrosides.

Signaling Pathway of Sweet Taste Perception

The sensation of sweetness from mogrosides is initiated by their interaction with the T1R2/T1R3 G-protein coupled receptor on the surface of taste bud cells. The binding of a mogroside molecule to this receptor triggers a cascade of intracellular events, leading to the perception of a sweet taste.

G cluster_receptor Taste Receptor Cell Membrane cluster_cascade Intracellular Signaling Cascade Mogroside Mogroside Molecule Receptor T1R2/T1R3 Sweet Receptor Mogroside->Receptor Binding G_protein G-protein (Gustducin) Receptor->G_protein Activation PLCb2 PLCβ2 G_protein->PLCb2 Activation IP3 IP3 PLCb2->IP3 cleaves PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to Ca2 Ca²⁺ Release ER->Ca2 Stimulates TRPM5 TRPM5 Channel Ca2->TRPM5 Opens Depolarization Cell Depolarization TRPM5->Depolarization Causes ATP_release ATP Release Depolarization->ATP_release Triggers Nerve_signal Signal to Brain ATP_release->Nerve_signal Initiates

Sweet taste signaling pathway for mogrosides.

References

Comparative Analysis of the Metabolic Fate of Mogrosides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the absorption, distribution, metabolism, and excretion (ADME) of various mogrosides, supported by experimental data and detailed protocols.

This guide provides an objective comparison of the metabolic fates of different mogrosides, a class of triterpenoid glycosides known for their intense sweetness and potential therapeutic properties. Understanding the metabolic journey of these compounds within the body is crucial for their development as non-caloric sweeteners and therapeutic agents. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes metabolic pathways to facilitate further research and development.

Introduction to Mogroside Metabolism

Mogrosides, extracted from the fruit of Siraitia grosvenorii (monk fruit), are characterized by a common aglycone backbone, mogrol, attached to a varying number of glucose units. The number and linkage of these glucose moieties significantly influence their sweetness and, importantly, their metabolic fate. Upon oral ingestion, mogrosides undergo minimal systemic absorption in their parent form.[1][2] The primary site of metabolism is the gastrointestinal tract, where the gut microbiota plays a pivotal role in their biotransformation.[3][4]

The consensus from numerous in vitro and in vivo studies is that various mogrosides, despite structural differences in their glycosidic chains, converge to a common terminal metabolite, mogrol, through sequential deglycosylation by intestinal bacteria.[1][2] This common metabolic pathway is a key consideration for assessing the safety and bioactivity of different mogrosides.

Comparative Metabolic Profiles

The metabolic journey of mogrosides can be delineated into several key stages: absorption, distribution, metabolism, and excretion (ADME). While a complete quantitative comparison across all known mogrosides is an area of ongoing research, extensive studies on Mogroside V, the most abundant mogroside in monk fruit, provide a foundational understanding.

2.1. Absorption

Pharmacokinetic studies have consistently shown that parent mogrosides, such as Mogroside V, exhibit poor absorption from the gastrointestinal tract into the systemic circulation.[5] Following oral administration in rats, Mogroside V is often undetectable in plasma.[5] The primary absorbable metabolite is the aglycone, mogrol, although it is found in only trace amounts in the bloodstream.[5]

2.2. Metabolism: The Central Role of Gut Microbiota

The biotransformation of mogrosides is almost entirely dependent on the enzymatic activity of the gut microbiota.[3][4] In vitro studies using human intestinal fecal homogenates have demonstrated the metabolism of various mogrosides, including Mogroside V, Mogroside IIIe, Siamenoside I, and Isomogroside V, to mogrol within 24 hours.[1][2]

The metabolic cascade of Mogroside V involves a stepwise removal of glucose units, leading to the formation of several intermediate metabolites before culminating in mogrol.[6][7] In addition to deglycosylation, other metabolic reactions such as hydroxylation, dehydrogenation, isomerization, glucosylation, and methylation have been identified for Mogroside V.[6]

A comparative study in healthy and type 2 diabetic rats revealed differences in the metabolite profiles of Mogroside V, with 23 metabolites detected in healthy rats and 26 in the diabetic model rats.[8] The primary metabolic transformations in both groups were identified as dehydrogenation, deoxidation, oxidation, and isomerization.[8]

2.3. Distribution

Following absorption of the metabolites, particularly mogrol and its conjugates, distribution occurs throughout the body. Studies in rats have shown that metabolites of Mogroside V are unevenly distributed across various organs.[6][9] Notably, Mogroside IIE, an intermediate metabolite, has been found in significant concentrations in the heart, liver, spleen, and lung, suggesting it may contribute to the bioactivities of Mogroside V.[6] The aglycone, mogrol, is capable of crossing the blood-brain barrier.[10]

2.4. Excretion

The excretion patterns of mogrosides and their metabolites have been characterized in animal models. Parent Mogroside V is primarily excreted in the urine, while its various metabolites are predominantly found in the feces.[6][9] This suggests that the majority of ingested mogrosides are metabolized by the gut microbiota and then eliminated.

Quantitative Data Summary

The following tables summarize the available quantitative data on the metabolism of Mogroside V. Direct comparative data for other mogrosides is limited, but the general metabolic pathway is expected to be similar, leading to the formation of mogrol.

Table 1: In Vivo Pharmacokinetic Parameters of Mogroside V and Mogrol in Rats

Parameter Mogroside V (Intravenous) Mogrol (from oral Mogroside V) Reference
Dosage 2.0 mg/kg 5.0 mg/kg [5]
Detection in Plasma Detected Not Detected (Mogroside V), Trace amounts (Mogrol) [5]
Oral Bioavailability (F) - 8.73 ± 1.46% (estimated for Mogrol) [5]

| Elimination Half-life (t1/2) | - | 2.46 ± 0.19 h (Mogrol) |[5] |

Table 2: Identified Metabolites of Mogroside V in Different Biological Matrices

Biological Matrix Number of Identified Metabolites Key Metabolites Reference
Human Intestinal Bacteria Incubation 14 Siamenoside I, Mogroside IVE, Mogroside IIIE, Mogroside IIIA1, Mogroside IIA [6][9]
Rat Hepatic S9 Incubation 4 - [6]
Rat Feces 58 Mogrol, various deglycosylated and oxidized forms [6]
Rat Urine 29 Mogroside V, various oxidized forms [6]
Rat Plasma 14 Mogrol, Mogroside IIE [6]

| Rat Organs (Heart, Liver, Spleen, Lungs, Kidneys, Stomach, Small Intestine) | 33-51 | Mogroside IIE |[6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for studying mogroside metabolism.

4.1. In Vitro Metabolism using Human Intestinal Microbiota

  • Objective: To investigate the biotransformation of mogrosides by human gut bacteria.

  • Protocol:

    • Preparation of Fecal Homogenate: Fresh fecal samples are collected from healthy human donors. The samples are pooled and homogenized in an anaerobic buffer (e.g., phosphate buffer with reducing agents like L-cysteine).

    • Incubation: The mogroside of interest (e.g., Mogroside V, Siamenoside I) is added to the fecal homogenate at a defined concentration. The mixture is incubated under strict anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

    • Sample Collection: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 4, 8, 12, 24, 48 hours).

    • Sample Preparation: The reaction is quenched by adding a solvent like methanol or acetonitrile. The samples are then centrifuged to precipitate proteins and other solids. The supernatant is collected for analysis.

    • Analytical Method: The supernatant is analyzed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), such as HPLC-ESI-IT-TOF-MSn or UPLC-Q-TOF/MS, to identify and quantify the parent mogroside and its metabolites.[1][2][6]

4.2. In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine the absorption, distribution, metabolism, and excretion of a mogroside after oral administration.

  • Protocol:

    • Animal Model: Male Sprague-Dawley rats are typically used. The animals are fasted overnight before the experiment.

    • Drug Administration: A single dose of the mogroside (e.g., 5 mg/kg of Mogroside V) is administered orally via gavage. For intravenous administration, a lower dose (e.g., 2 mg/kg) is injected.[5]

    • Sample Collection:

      • Blood: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Plasma is separated by centrifugation.

      • Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a 24 or 48-hour period.

      • Tissues: At the end of the study, animals are euthanized, and various organs (liver, kidneys, heart, etc.) are harvested.

    • Sample Preparation:

      • Plasma: Proteins are precipitated using a solvent like acetonitrile. The mixture is centrifuged, and the supernatant is analyzed.

      • Urine: Urine samples are typically diluted and centrifuged before analysis.

      • Feces and Tissues: Samples are homogenized in a suitable buffer. The homogenate is then extracted with an organic solvent to isolate the mogroside and its metabolites.

    • Analytical Method: The prepared samples are analyzed by a validated LC-MS/MS method to quantify the concentrations of the parent mogroside and its metabolites.[5][6][8]

Visualization of Metabolic Pathways and Workflows

5.1. Metabolic Pathway of Mogroside V

The primary metabolic pathway of Mogroside V involves the sequential removal of glucose units by the gut microbiota, ultimately leading to the formation of mogrol.

MogrosideV_Metabolism MogrosideV Mogroside V SiamenosideI Siamenoside I MogrosideV->SiamenosideI - Glucose MogrosideIVE Mogroside IVE MogrosideV->MogrosideIVE - Glucose MogrosideIIIE Mogroside IIIE SiamenosideI->MogrosideIIIE - Glucose MogrosideIVE->MogrosideIIIE - Glucose MogrosideIIA Mogroside IIA MogrosideIIIE->MogrosideIIA - Glucose Mogrol Mogrol MogrosideIIA->Mogrol - Glucose in_vitro_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis FecalSample Human Fecal Sample Homogenization Anaerobic Homogenization FecalSample->Homogenization Mogroside Add Mogroside Homogenization->Mogroside AnaerobicIncubation Anaerobic Incubation (37°C) Mogroside->AnaerobicIncubation Quenching Quench Reaction AnaerobicIncubation->Quenching Centrifugation Centrifugation Quenching->Centrifugation LCMS LC-MS Analysis Centrifugation->LCMS ADME_relationship Ingestion Oral Ingestion of Mogrosides GI_Tract Gastrointestinal Tract Ingestion->GI_Tract Gut_Microbiota Gut Microbiota Metabolism GI_Tract->Gut_Microbiota Mogrol_Metabolites Mogrol & Other Metabolites Gut_Microbiota->Mogrol_Metabolites Systemic_Circulation Systemic Circulation (Trace Absorption) Mogrol_Metabolites->Systemic_Circulation Excretion Excretion Mogrol_Metabolites->Excretion Tissues Distribution to Tissues Systemic_Circulation->Tissues Tissues->Systemic_Circulation Feces Feces (Major) Excretion->Feces Urine Urine (Minor) Excretion->Urine

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 11-Deoxymogroside V

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive guide to the proper disposal procedures for 11-Deoxymogroside V, a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is crucial for environmental protection and personnel safety.

Hazard and Safety Information

Before handling this compound, it is essential to be aware of its associated hazards and the necessary personal protective equipment (PPE).

Hazard ClassificationPrecautionary StatementPersonal Protective Equipment (PPE)
Acute toxicity, Oral (Category 4)[1]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1]Safety goggles with side-shields, Protective gloves, Impervious clothing, Suitable respirator[1]
Acute aquatic toxicity (Category 1)[1]P273: Avoid release to the environment.[1]
Chronic aquatic toxicity (Category 1)[1]P391: Collect spillage.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize environmental release and ensure compliance with safety regulations.

1. Personal Protective Equipment (PPE) and Preparation:

  • Ensure all personnel involved in the disposal process are wearing the appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing.[1] A suitable respirator should be used to avoid inhalation of any dust or aerosols.[1]

  • Designate a specific, well-ventilated area for the disposal procedure.

  • Have spill control materials readily available.

2. Waste Collection and Segregation:

  • Carefully collect all waste materials containing this compound. This includes unused product, contaminated lab supplies (e.g., pipette tips, vials), and any spillage.

  • For spills, collect the spillage to prevent environmental release.[1]

  • Segregate the waste into a clearly labeled, sealed container. The label should include the chemical name ("this compound"), hazard symbols (e.g., harmful, environmentally hazardous), and the date of waste generation.

3. Waste Storage:

  • Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • The storage area should be secure and accessible only to authorized personnel.

4. Final Disposal:

  • The primary disposal method for this compound is to transfer the sealed waste container to an approved waste disposal plant.[1]

  • Do not dispose of this compound down the drain or in regular trash, as it is very toxic to aquatic life.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_prep Preparation cluster_collection Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe collect Collect & Segregate Waste ppe->collect label_waste Label Waste Container collect->label_waste store Store in Designated Area label_waste->store contact Contact EHS/Contractor store->contact transfer Transfer to Approved Facility contact->transfer end_node End: Disposal Complete transfer->end_node

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 11-Deoxymogroside V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 11-Deoxymogroside V in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Goggles with Side-ShieldsANSI Z87.1-compliantProtects eyes from dust particles and splashes.
Hand Protection Nitrile GlovesDisposable, powder-free, minimum thickness of 4 milNitrile gloves offer good resistance to a variety of chemicals and are suitable for handling powdered phytochemicals.[2][3][4] Check for rips or punctures before use.[3]
Respiratory Protection NIOSH-approved RespiratorN95, N100, or P95 filtering facepiece respiratorProtects against inhalation of fine dust particles.[5][6][7][8] An N95 respirator provides at least 95% filtration efficiency against non-oily airborne particles.[5]
Body Protection Laboratory Coat or Impervious ClothingLong-sleeved, fully buttonedPrevents contact of the chemical with skin and personal clothing.

Experimental Protocol: Weighing and Dissolving this compound Powder

This protocol outlines the step-by-step procedure for safely weighing and dissolving powdered this compound.

Materials:

  • This compound (solid powder)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate solvent (e.g., DMSO, Dimethylformamide, or PBS)[1]

  • Vortex mixer or sonicator

  • Fume hood or ventilated enclosure

Procedure:

  • Preparation:

    • Ensure all required PPE is worn correctly.

    • Perform all handling operations within a certified chemical fume hood or a ventilated enclosure to avoid inhalation of the powder.

  • Weighing:

    • Tare the analytical balance with a clean weighing paper or boat.

    • Carefully use a clean spatula to transfer the desired amount of this compound powder onto the weighing paper.

    • Record the exact weight.

    • Clean the spatula and balance area immediately after use to prevent contamination.

  • Dissolving:

    • A stock solution can be prepared by dissolving the powder in an organic solvent such as DMSO or dimethylformamide.[1] The solubility in these solvents is approximately 1 mg/mL.[1]

    • For aqueous solutions, this compound can be dissolved directly in buffers like PBS (pH 7.2), with a solubility of approximately 10 mg/mL.[1]

    • Carefully add the weighed powder to the chosen solvent in a suitable container.

    • Use a vortex mixer or sonicator to ensure complete dissolution.

    • It is not recommended to store aqueous solutions for more than one day.[1]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_storage Storage prep1 Don appropriate PPE prep2 Work in a ventilated enclosure prep1->prep2 weigh Weigh powder on analytical balance prep2->weigh dissolve Dissolve in appropriate solvent weigh->dissolve decon Decontaminate work surfaces dissolve->decon dispose_ppe Dispose of used PPE decon->dispose_ppe store Store in a tightly sealed container at -20°C (powder) dispose_ppe->store

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific guidelines. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container. Decontaminate if possible before disposal.
Contaminated PPE (gloves, lab coat) Place in a sealed bag and dispose of as hazardous waste.
Aqueous Waste Solutions Due to its high aquatic toxicity, do not pour aqueous solutions containing this compound down the sink.[1] Collect in a clearly labeled hazardous waste container for pickup by your institution's EHS.

Disposal Decision Tree

start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Collect in labeled hazardous waste container is_solid->solid_waste Yes is_ppe Contaminated PPE? is_liquid->is_ppe No liquid_waste Collect in labeled aqueous hazardous waste container is_liquid->liquid_waste Yes ppe_waste Place in sealed bag for hazardous waste disposal is_ppe->ppe_waste Yes contact_ehs Contact EHS for pickup is_ppe->contact_ehs No solid_waste->contact_ehs liquid_waste->contact_ehs ppe_waste->contact_ehs

Caption: Decision tree for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.